Iridium(3+);acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C2H3IrO2+2 |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
iridium(3+);acetate |
InChI |
InChI=1S/C2H4O2.Ir/c1-2(3)4;/h1H3,(H,3,4);/q;+3/p-1 |
InChI Key |
JHZNUQUJVZNAST-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Iridium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the trinuclear oxo-centered iridium(III) acetate (B1210297) complex, formally known as 1,2,3-triaqua-1,2:1,2:1,3:1,3:2,3:2,3-hexa-μ-acetato-(O,O')-μ3-oxo-triangulo-triiridium(III) acetate, with the general formula [Ir₃O(OAc)₆(H₂O)₃]OAc. This compound serves as a valuable precursor in the synthesis of homogeneous and supported iridium catalysts.[1]
Physicochemical Properties
Iridium(III) acetate is typically a teal or green solid, slightly soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3] It is known for its stability under appropriate storage conditions, which necessitate protection from light and an inert atmosphere, such as nitrogen.[2][3]
| Property | Value | Reference(s) |
| Chemical Formula | [Ir₃O(OAc)₆(H₂O)₃]OAc (often represented as C₁₄H₂₇Ir₃O₂₀) | [1][4] |
| Molecular Weight | ~1060.02 g/mol | [4] |
| Appearance | Teal solid; Green powder | [2][4] |
| CAS Number | 52705-52-9 | [1][3] |
| Solubility | Slightly soluble in DMSO and methanol | [2][5] |
| Storage | Store at -20°C under an inert atmosphere, protected from light | [5] |
Synthesis of Iridium(III) Acetate
The synthesis of the trinuclear oxo-iridium(III) acetate core was pioneered by Uemura, Spencer, and Wilkinson.[5] The following protocol is adapted from their synthesis of related pyridine (B92270) and picoline adducts and is a general method for preparing the basic iridium(III) acetate complex. The aqua complex is understood to be the precursor to these adducts.
Experimental Protocol
Materials:
-
Hydrated Iridium(III) chloride (IrCl₃·xH₂O)
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
Procedure:
-
A mixture of hydrated iridium(III) chloride, sodium acetate, and a 1:1 (v/v) solution of glacial acetic acid and ethanol is heated under reflux.
-
The reaction mixture is refluxed for a duration sufficient to ensure the formation of the trinuclear iridium acetate complex. The color of the solution will typically change, indicating complex formation.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude product.
-
The crude iridium(III) acetate is then purified by recrystallization. The choice of solvent for recrystallization may vary but can include polar organic solvents in which the complex has limited solubility at room temperature.
-
The purified solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
This procedure yields the aqua complex [Ir₃O(OAc)₆(H₂O)₃]OAc. For the synthesis of adducts with other ligands, such as pyridine, the desired ligand is added to the reaction mixture after the initial formation of the aqua complex, followed by further refluxing.[5]
Structural Characterization
The core of iridium(III) acetate consists of a planar Ir₃O unit, where three iridium atoms form a triangle around a central oxygen atom.[5] Each pair of iridium atoms is bridged by two acetate ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule, resulting in a six-coordinate geometry for each metal center. This structure is analogous to the well-characterized trinuclear oxo-acetates of other transition metals like iron(III).[6]
Spectroscopic and Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of iridium(III) acetate.
Infrared (IR) Spectroscopy
IR spectroscopy is a key tool for identifying the coordination mode of the acetate ligands. The positions of the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) carboxylate stretching vibrations are diagnostic. For the related pyridine adduct, these bands are observed around 1612 cm⁻¹ and 1426 cm⁻¹, respectively.[3] The presence of coordinated water is indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| νₐₛ(OCO) of acetate | ~1612 | [3] |
| νₛ(OCO) of acetate | ~1426 | [3] |
| ν(O-H) of coordinated H₂O | 3200 - 3600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of the paramagnetic Ir(III) centers, obtaining high-resolution NMR spectra can be challenging. However, ¹H NMR can be used to confirm the presence of acetate protons, which typically appear as a singlet. The chemical shift will be influenced by the paramagnetic nature of the complex. For analogous paramagnetic trinuclear iron(III) acetate complexes, the acetate methyl proton signal is significantly shifted and broadened.[7]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the trinuclear iridium cation. The mass spectrum would be expected to show a peak corresponding to the [Ir₃O(OAc)₆(H₂O)₃]⁺ ion, as well as fragments corresponding to the loss of water and acetate ligands.
Elemental Analysis
Elemental analysis for carbon and hydrogen is used to confirm the empirical formula of the synthesized complex.
| Analysis Type | Expected Values for C₁₄H₂₇Ir₃O₂₀ |
| Carbon (%) | ~15.86 |
| Hydrogen (%) | ~2.57 |
Applications
Iridium(III) acetate is primarily used as a precursor for the synthesis of various homogeneous and supported iridium catalysts.[1] These catalysts are employed in a range of organic transformations. The trinuclear complex, referred to as "Wilkinson's iridium acetate trimer," has also been investigated for its catalytic activity in water oxidation.[8][9]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of trinuclear oxo-centered iridium(III) acetate. The synthesis, based on the foundational work of Wilkinson and colleagues, is a reproducible method for obtaining this important iridium precursor. A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of the complex. Its utility as a catalyst precursor underscores its significance in both academic research and industrial applications.
References
- 1. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 2. datapdf.com [datapdf.com]
- 3. nbinno.com [nbinno.com]
- 4. fedoa.unina.it [fedoa.unina.it]
- 5. µ3-Oxotrimetal acetato-complexes of chromium, manganese, iron, cobalt, rhodium, and iridium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Iron(III) acetate - Wikipedia [en.wikipedia.org]
- 7. The synthesis, characterisation and application of iron(iii)–acetate complexes for cyclic carbonate formation and the polymerisation of lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Wilkinson's iridium acetate trimer as a water-oxidation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wilkinson's iridium acetate trimer as a water-oxidation catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Structure and Formula of Iridium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) acetate (B1210297), a compound of significant interest in catalysis and materials science, is not a simple mononuclear species as its name might suggest. Instead, it exists as a stable, trinuclear, oxo-centered cluster. This technical guide provides a comprehensive overview of its molecular structure, formula, and key experimental data, intended for professionals in research and development.
Molecular Formula and Structure
The correct molecular formula for what is commonly referred to as iridium(III) acetate is [Ir₃O(OOCCH₃)₆(H₂O)₃]OOCCH₃ . Its systematic name is hexa(acetato)-μ₃-oxo-tris(aquo)triiridium(III) acetate. The compound has a CAS Number of 52705-52-9.
The core of the molecule consists of a planar triangle of three iridium(III) ions, which are bridged by a central oxygen atom (a μ₃-oxo ligand). Each pair of iridium atoms is further bridged by two acetate ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule, resulting in a distorted octahedral geometry around each metal center. The entire trinuclear cation, [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺, is associated with a single acetate anion.
Key Structural Features:
-
Trinuclear Core: Three iridium(III) centers arranged in an equilateral triangle.
-
μ₃-Oxo Bridge: A central oxygen atom bridging all three iridium ions.
-
Acetate Bridging: Six acetate ligands bridging the edges of the iridium triangle.
-
Terminal Ligands: Three water molecules, one coordinated to each iridium atom.
-
Counter-ion: One acetate anion balancing the charge of the cationic cluster.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for iridium(III) acetate is presented below. This data is essential for the characterization and quality control of the compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₇Ir₃O₁₈ |
| Molecular Weight | 1060.01 g/mol |
| Appearance | Dark blue or green to brown or black powder |
| Solubility | Slightly soluble in DMSO and methanol |
| ¹H NMR | Data not available in searched literature |
| ¹³C NMR | Data not available in searched literature |
| FT-IR (cm⁻¹) | Specific peak assignments for the trinuclear iridium complex are not detailed in the searched literature. General features for similar metal acetates include strong absorptions for ν(C=O) and ν(C-O) of the acetate ligands. |
| Mass Spectrometry (LC-MS) | A peak at 1125 m/z has been reported, potentially due to trace carbonate adducts.[4] |
| Elemental Analysis | Calculated: C, 15.76%; H, 3.21%. Found: C, 15.92%; H, 3.17%[4] |
Experimental Protocols
The synthesis of trinuclear iridium(III) acetate is typically based on the method originally developed by Wilkinson. The following protocol is a detailed representation of this synthesis.
Synthesis of [Ir₃O(OOCCH₃)₆(H₂O)₃]OOCCH₃
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
Silver acetate (AgOOCCH₃)
-
Glacial acetic acid (CH₃COOH)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (e.g., 960 mg) and silver acetate (e.g., 1.82 g) in glacial acetic acid (e.g., 35 mL).[4]
-
Reflux: Heat the mixture to reflux and maintain for 3 hours under an air atmosphere. The color of the solution should change, and a precipitate of silver chloride will form.[4]
-
Basification and Filtration: After cooling to room temperature, carefully basify the solution with a saturated aqueous solution of sodium bicarbonate. This will neutralize the excess acetic acid. Filter the resulting mixture to remove the silver chloride precipitate and any other insoluble materials.[4]
-
Solvent Removal: Concentrate the aqueous filtrate by rotary evaporation to remove the water.
-
Extraction: Extract the resulting solid residue with a mixture of ethanol and methanol. This will dissolve the iridium acetate complex, leaving behind inorganic salts.[4]
-
Isolation of Product: Filter the ethanolic/methanolic solution and evaporate the solvent from the filtrate using a rotary evaporator. The final product, a dull green solid of [Ir₃O(OOCCH₃)₆(H₂O)₃]OOCCH₃, is obtained. Dry the solid under vacuum.[4]
Characterization: The purity of the synthesized complex can be confirmed by elemental analysis and high-resolution mass spectrometry.
Molecular Structure and Synthesis Workflow Visualization
The following diagrams illustrate the molecular structure of the trinuclear iridium(III) acetate cation and a simplified workflow for its synthesis.
Caption: Core structure of the [Ir₃O(OOCCH₃)₆(H₂O)₃]⁺ cation.
Caption: Simplified workflow for the synthesis of trinuclear iridium(III) acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Oxo-centred trinuclear acetate complexes containing mixed-metal clusters. Crystal structure of a chromium(III)iron(III)nickel(II) complex and magnetic properties of a dichromium(III)magnesium(II) complex [ ] ‡ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
In-Depth Technical Guide to Iridium(III) Acetate (CAS Number: 52705-52-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) acetate (B1210297), identified by the CAS number 52705-52-9, is an organometallic compound of significant interest in various fields of chemical research and development. It is recognized for its notable catalytic activity, particularly in the realms of organic synthesis and sustainable energy applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and catalytic pathways associated with Iridium(III) acetate, tailored for professionals in research and drug development.
Chemical and Physical Properties
Iridium(III) acetate is a coordination complex featuring iridium in the +3 oxidation state. The acetate ligands coordinate to the central iridium atom, forming a stable compound. Its physical appearance is typically a dark blue, green, or brown to black powder.[1] It exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1] Proper storage of Iridium(III) acetate requires protection from light and storage under a nitrogen atmosphere to maintain its stability.[1]
Data Presentation: Physicochemical Properties
| Property | Value | References |
| CAS Number | 52705-52-9 | [1][2] |
| Molecular Formula | Ir(C₂H₃O₂)₃ | [2] |
| Molecular Weight | 369.35 g/mol | [2] |
| Appearance | Dark blue, green, or brown to black powder | [1][2] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
| Storage | Protect from light, store under nitrogen | [1] |
Experimental Protocols
Synthesis of Iridium(III) Acetate
A general method for the synthesis of Iridium(III) acetate involves the reaction of an iridium salt, such as iridium(III) chloride, with an acetate source in a suitable solvent. A patented method describes a process for preparing iridium acetate with a low halide content. This involves reacting an iridium compound with an alkaline compound in a protic solvent in the presence of oxalic acid or formic acid (or their salts) to obtain an iridium-containing precipitate. This precipitate is then reacted with acetic acid and/or acetic anhydride (B1165640) to yield an iridium acetate solution.[3]
Detailed Experimental Protocol for a related Iridium(III) complex synthesis (Illustrative Example):
The synthesis of iridium(III) complexes often involves the reaction of a suitable iridium precursor with the desired ligands. For instance, the synthesis of tris(2-phenylpyridinato)iridium(III) [Ir(ppy)₃], a related cyclometalated iridium(III) complex, can be achieved by reacting iridium(III) chloride with 2-phenylpyridine (B120327).
Materials:
-
Iridium(III) chloride hydrate (B1144303)
-
2-Phenylpyridine
-
Solvent (e.g., 2-ethoxyethanol (B86334) or glycerol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A mixture of iridium(III) chloride hydrate and an excess of 2-phenylpyridine is prepared in a suitable high-boiling solvent.
-
The reaction mixture is heated to a high temperature (typically > 200 °C) under an inert atmosphere for several hours to facilitate the cyclometalation reaction.
-
Upon cooling, the product precipitates from the solution.
-
The precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol or ethanol) to remove unreacted starting materials, and then dried under vacuum.
Note: This is a generalized procedure for a related compound. The specific synthesis of Iridium(III) acetate may vary, and it is crucial to consult detailed literature for precise experimental conditions.
Characterization of Iridium(III) Complexes
The characterization of Iridium(III) complexes, including Iridium(III) acetate, typically involves a combination of spectroscopic techniques to confirm the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligands and their coordination to the iridium center.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the acetate ligands and to confirm their coordination to the iridium atom.
-
Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight of the complex and confirming its elemental composition.
Catalytic Applications and Signaling Pathways
Iridium(III) acetate is a versatile catalyst precursor for a variety of organic transformations. Its catalytic activity stems from the ability of the iridium center to cycle between different oxidation states, facilitating key reaction steps such as oxidative addition and reductive elimination.
Water Oxidation
A significant area of research involving Iridium(III) acetate is its application as a catalyst in water oxidation, a crucial step in artificial photosynthesis and the production of hydrogen fuel.[4] Iridium-based catalysts are among the most active for the oxygen evolution reaction (OER).[5] The catalytic cycle for water oxidation by a molecular iridium catalyst generally involves the formation of high-valent iridium-oxo species.
References
An In-depth Technical Guide to the Solubility and Stability of Iridium(III) Acetate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium(III) acetate (B1210297) is a significant organometallic compound, primarily utilized as a precursor for synthesizing highly effective catalysts and advanced materials. Its utility in fields ranging from organic synthesis to sustainable energy is largely dictated by its fundamental physicochemical properties, namely its solubility in various media and its stability under different conditions. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of Iridium(III) acetate. It includes a summary of its properties, qualitative and quantitative data on its solubility and stability, detailed experimental protocols for characterization, and visualizations of its application in catalytic processes. This document is intended to serve as a critical resource for professionals in research, chemical synthesis, and drug development, enabling more effective use of this versatile iridium compound.
Physicochemical Properties of Iridium(III) Acetate
Iridium(III) acetate is not a simple monomeric salt. It is often found as a complex trinuclear, oxo-bridged cluster. The most commonly referenced form is Hexa(acetato)μ3-oxo-tris(aquo)triiridium acetate.[1][2] This complex structure influences its reactivity and physical properties. Below is a summary of its key identifiers and characteristics.
| Property | Description | Reference(s) |
| Chemical Name | Iridium(III) acetate; Hexa(acetato)μ3-oxo-tris(aquo)triiridium acetate | [1][2][3] |
| CAS Number | 52705-52-9 | [1][3][4] |
| Molecular Formula | C₁₄H₂₄Ir₃O₁₈ (for the complex) | [3][4] |
| Molecular Weight | ~1056.98 g/mol (for the complex) | [3][4] |
| Appearance | Teal, dark blue, or green to brown/black solid/powder | [4][5] |
Solubility Profile
The solubility of Iridium(III) acetate is a critical parameter for its application in homogeneous catalysis and synthesis. Reports on its solubility vary, likely due to the complex nature of the compound and potential differences in purity or hydration state. While some sources describe it as a "well-soluble salt," others provide more specific, albeit qualitative, data.[6]
Summary of Solubility:
-
Organic Solvents: It exhibits slight solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol.[3][4]
-
Water: There are conflicting reports regarding its solubility in water. Some sources describe it as moderately water-soluble, while others state it is insoluble.[7][8] This discrepancy may stem from different forms of the compound being tested. A solution of iridium acetate in a mixture of acetic acid and water is also commercially available, indicating solubility in acidic aqueous media.[9]
The following table summarizes the available qualitative solubility data.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |
| Methanol | Slightly Soluble | [3][4] |
| Water | Insoluble to Moderately Soluble (Conflicting Reports) | [7][8] |
| Acetic Acid / Water Mixture | Soluble | [9] |
Stability Profile
The stability of Iridium(III) acetate is a key consideration for its storage, handling, and use in chemical reactions. It is sensitive to several environmental factors and exhibits thermal decomposition at elevated temperatures.
Key Stability Factors:
-
Thermal Stability: Iridium(III) acetate decomposes upon heating to form iridium oxide.[7][8] The precise decomposition temperature is not consistently reported, with one source indicating a melting point of >100 °C.[7]
-
Atmospheric and Light Sensitivity: The compound requires storage under an inert atmosphere (nitrogen) and protection from light to maintain its integrity.[1][3][4] Recommended storage temperatures are typically refrigerated (2-8°C).[3] However, in an acetic acid/water solution, it is noted to be air stable.[9]
-
Chemical Stability: It is a robust precursor for many catalytic reactions. However, its stability can be compromised by strong oxidizing agents. For instance, in studies of water-oxidation catalysis, it rapidly decomposes when using Cerium(IV) as the primary oxidant.[8]
| Parameter | Description | Reference(s) |
| Storage Conditions | Store at 2-8°C under nitrogen, protected from light. | [1][3][4] |
| Thermal Decomposition | Decomposes to Iridium Oxide upon heating. | [7][8] |
| Melting Point | >100 °C | [7] |
| Incompatibilities | Strong oxidizing agents (e.g., Ce(IV)). | [8] |
| Hazardous Decomposition | No data available on specific hazardous decomposition products. | [10] |
Experimental Protocols
Standardized protocols are essential for obtaining reproducible data on the solubility and stability of Iridium(III) acetate. The following sections detail methodologies adapted from standard practices for organometallic compounds.
Protocol for Determination of Maximum Solubility
This protocol is based on methods used for determining the solubility of organometallic photocatalysts and can be adapted for Iridium(III) acetate.[11]
Objective: To determine the maximum concentration (solubility) of Iridium(III) acetate in a given solvent.
Materials:
-
Iridium(III) acetate
-
Solvent of interest (e.g., DMSO, Methanol, Water)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
-
High-speed centrifuge
-
Syringe filters (0.2 μm pore size)
-
Spectrophotometer (e.g., UV-Vis or ICP-MS)
Procedure:
-
Sample Preparation: Add an excess amount of Iridium(III) acetate (~5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a sealed vial.
-
Equilibration: Vigorously stir or sonicate the mixture for a prolonged period (e.g., 24 hours) at a constant, controlled temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the saturated suspension at high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved solid.
-
Sample Extraction: Carefully extract a precise volume of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Pass the extracted supernatant through a 0.2 μm syringe filter to remove any remaining fine particulates.
-
Analysis: Analyze the concentration of iridium in the filtered solution.
-
For UV-Vis: If the complex has a distinct chromophore, create a calibration curve using standards of known concentration to determine the concentration of the saturated solution.
-
For ICP-MS: Dilute the sample in an appropriate matrix and determine the iridium concentration. This method is highly sensitive and accurate for elemental analysis.
-
-
Calculation: Convert the measured concentration to molarity (mol/L) or g/L to express the maximum solubility.
Protocol for Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol describes a general method for evaluating the thermal stability and decomposition profile of Iridium(III) acetate.
Objective: To determine the temperature at which Iridium(III) acetate begins to decompose and to characterize its decomposition pattern.
Materials:
-
Iridium(III) acetate
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or alumina)
-
Inert gas (Nitrogen) and/or reactive gas (Air) supply
Procedure:
-
Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of Iridium(III) acetate (typically 5-10 mg) into a TGA sample pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., Nitrogen for inert decomposition, Air for oxidative decomposition) at a constant flow rate (e.g., 50-100 mL/min).
-
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
The residual mass at the end of the experiment can help identify the final decomposition product (e.g., IrO₂ or metallic Ir).
-
Applications in Catalysis: Workflows and Pathways
Iridium(III) acetate is rarely the active catalyst itself but serves as a stable and convenient precursor for generating catalytically active species in situ. This is particularly valuable in C-H activation and oxidation reactions.[12][13]
General Workflow for Catalyst Synthesis
The diagram below illustrates the typical workflow where Iridium(III) acetate is used as a precatalyst. The acetate ligands are displaced by more sophisticated, tailored ligands to generate a species active for a specific chemical transformation.
Caption: General workflow for generating an active catalyst from an Iridium(III) acetate precursor.
Conceptual Catalytic Cycle for Water Oxidation
Iridium complexes derived from precursors like Iridium(III) acetate are among the most effective catalysts for the oxygen evolution reaction (OER), a critical step in water splitting.[2] The diagram below shows a simplified, conceptual catalytic cycle.
Caption: Conceptual cycle for Iridium-catalyzed Oxygen Evolution Reaction (OER).
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. Iridium(III) acetate | 52705-52-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Iridium(III) acetate | CymitQuimica [cymitquimica.com]
- 6. nano-cats.com [nano-cats.com]
- 7. americanelements.com [americanelements.com]
- 8. Iridium acetate (Ir(CH3COO)n)-Solid - FUNCMATER [funcmater.com]
- 9. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 10. Iridium(III) acetate - Safety Data Sheet [chemicalbook.com]
- 11. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition of Iridium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Iridium(III) acetate (B1210297). Due to the limited availability of direct research on this specific compound, this guide synthesizes known data with theoretical pathways and comparative analyses of similar iridium precursors, such as Iridium(III) acetylacetonate (B107027).
Introduction
Iridium(III) acetate, a moderately water-soluble crystalline iridium source, is a crucial precursor in the synthesis of iridium-based catalysts and nanomaterials.[1] Its thermal decomposition is a key step in processes such as the formation of iridium thin films and nanoparticles. Understanding the mechanism, products, and temperature ranges of this decomposition is vital for controlling the properties of the final materials. A common form of iridium acetate is a complex with the chemical formula [Ir₃(O)(OAc)₆(H₂O)₃]OAc.[2]
Thermal Decomposition Profile
Direct and detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for Iridium(III) acetate are not extensively reported in peer-reviewed literature. However, based on available information and the behavior of similar metal acetates, a general decomposition pathway can be outlined.
Decomposition Products:
The final product of the thermal decomposition of Iridium(III) acetate is highly dependent on the atmosphere.
-
In an oxidizing atmosphere (e.g., air): Iridium(III) acetate decomposes to form iridium oxide (IrO₂).[1]
-
In a reducing atmosphere (e.g., 4% H₂/Ar): The decomposition of iridium acetate films at 400°C yields metallic iridium.[3]
-
In an inert atmosphere (e.g., nitrogen or argon): The decomposition is expected to initially form iridium oxide, which may be reduced to metallic iridium at higher temperatures, depending on the reducing potential of the decomposition byproducts.
Decomposition Temperatures:
-
A patent suggests that the decomposition of Iridium(III) acetate begins at temperatures above 100°C .
-
For the formation of metallic iridium thin films from iridium acetate, a reduction temperature of 400°C is employed.[3]
-
Annealing of iridium acetate films at 450°C is used to form iridium oxide.[3]
Quantitative Data
While specific TGA/DSC data for Iridium(III) acetate is scarce, the following table summarizes the key thermal events based on the available information. For comparison, data for the more extensively studied Iridium(III) acetylacetonate (Ir(acac)₃) is also included.
| Compound | Thermal Event | Temperature (°C) | Atmosphere | Product(s) | Mass Loss (%) | Reference |
| Iridium(III) Acetate | Onset of Decomposition | >100 | Not Specified | - | - | |
| Formation of Metallic Iridium | 400 | 4% H₂/Ar | Metallic Iridium | Not Specified | [3] | |
| Formation of Iridium Oxide | 450 | Air (implied) | Iridium Oxide | Not Specified | [3] | |
| Iridium(III) Acetylacetonate (Ir(acac)₃) | Onset of Decomposition | ~260 | N₂ | Iridium/Iridium Oxide | ~97.24 |
Proposed Decomposition Pathway
The thermal decomposition of Iridium(III) acetate likely proceeds through a multi-step process. The following diagram illustrates a plausible pathway in an inert or oxidizing atmosphere.
Caption: Proposed multi-step thermal decomposition of Iridium(III) acetate.
Experimental Protocols
5.1. Synthesis of Metallic Iridium Thin Films from Iridium Acetate
This protocol is adapted from the methodology used for preparing model catalysts.[3]
-
Precursor Film Preparation: Iridium acetate films are prepared on a titanium substrate via spin coating.
-
Direct Reduction:
-
The films are placed in a custom-made inductive cell.
-
The cell is purged with a reducing atmosphere of 4% H₂ in Argon.
-
The films are heated to 400°C to directly reduce the iridium acetate to metallic iridium.
-
-
Oxide Route:
-
The acetate films are first annealed in air at 450°C for 15 minutes to form iridium oxide.
-
The resulting iridium oxide films are then placed in the inductive cell.
-
The films are reduced in a 4% H₂/Ar atmosphere at a specified temperature to form metallic iridium.
-
5.2. Thermogravimetric Analysis (TGA) of Iridium Precursors
The following is a general procedure for TGA, based on the analysis of similar iridium compounds.
-
Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q500, Netzsch TG 209 F3).
-
Sample Preparation: A small amount of the Iridium(III) acetate sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Analysis Conditions:
-
Atmosphere: High purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is commonly used.
-
Temperature Range: From room temperature to 800-1000°C.
-
-
Data Collection: The instrument records the sample mass as a function of temperature.
5.3. Evolved Gas Analysis (EGA) by TGA-MS
To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS).
-
Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.
-
TGA Conditions: As described in section 5.2.
-
MS Conditions:
-
The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 1-200).
-
The ion source is typically operated in electron ionization (EI) mode.
-
-
Data Analysis: The mass spectra of the evolved gases are correlated with the mass loss steps observed in the TGA data to identify the decomposition products at each stage.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the thermal decomposition of Iridium(III) acetate.
Caption: Workflow for characterizing Iridium(III) acetate thermal decomposition.
Conclusion
While a complete, detailed experimental study on the thermal decomposition of Iridium(III) acetate is not widely available, this guide provides a robust framework based on existing data and established chemical principles. The decomposition is sensitive to the surrounding atmosphere, yielding either metallic iridium or iridium oxide. The process is initiated at temperatures above 100°C and is largely complete by 450°C. For precise control over the synthesis of iridium-based materials from an iridium acetate precursor, it is highly recommended that researchers conduct specific thermal analyses (TGA, DSC, and EGA) under their specific experimental conditions. This will enable the optimization of heating profiles and atmospheric conditions to achieve the desired material properties.
References
A Comprehensive Technical Guide to Iridium(3+) Acetate: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridium(3+) acetate (B1210297) (CAS No. 52705-52-9) is a coordination compound with significant applications in catalysis, particularly in organic synthesis and as a precursor for other catalysts.[1][2][3] Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the material's properties, hazards, handling protocols, and emergency procedures, compiled from various safety data sheets and chemical suppliers.
Chemical and Physical Properties
Iridium(3+) acetate is a complex organometallic compound. While detailed physical properties are not consistently reported across all sources, the available data is summarized below. It is typically described as a teal or dark-colored solid and is known for its stability under appropriate storage conditions.[1][4]
| Property | Value | Source(s) |
| CAS Number | 52705-52-9 | [1][4][5][6][7][8][9] |
| Molecular Formula | C14H24Ir3O18 | [4][6] |
| Molecular Weight | ~1056.98 g/mol | [4][6] |
| Appearance | Teal or dark-colored solid | [1][4] |
| Solubility | Slight solubility in DMSO and methanol | [4] |
| Storage Conditions | 2-8°C, protect from light, store under nitrogen | [6][8] |
Safety and Hazard Information
Iridium(3+) acetate is classified as a hazardous substance and requires careful handling. The primary hazards are related to eye and skin contact.
GHS Hazard Statements
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation. | [3] |
| H317 | May cause an allergic skin reaction. | [10] |
| H318 | Causes serious eye damage. | [10] |
| H319 | Causes serious eye irritation. | [3] |
Toxicological Information
Detailed toxicological studies on Iridium(3+) acetate are limited. However, it is known to cause serious eye damage and may cause an allergic skin reaction.[10] No classification data on carcinogenic, mutagenic, or reproductive toxicity is currently available from major regulatory bodies.[10]
Handling and Storage
Proper handling and storage procedures are critical to minimize risks associated with Iridium(3+) acetate.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [10] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber). | [10] |
| Body Protection | Laboratory coat. | [10] |
| Respiratory Protection | Use a suitable respirator if high concentrations are present. | [10] |
Safe Handling Practices
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Wash hands thoroughly after handling.
-
Keep the container tightly sealed.[10]
-
Ensure good ventilation in the workplace.[10]
-
Avoid contact with eyes, skin, and clothing.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.[10]
-
Store away from oxidizing agents.[10]
-
Recommended storage temperature is between 2-8°C.[6]
-
Store under an inert atmosphere (e.g., nitrogen) and protect from light.[4][8]
Experimental Protocols and Considerations
While specific, detailed experimental protocols for Iridium(3+) acetate are proprietary and depend on the reaction, general guidelines for handling air-sensitive catalysts are applicable.
General Protocol for Handling an Air-Sensitive Catalyst
Many iridium complexes, including Iridium(3+) acetate, are air-sensitive and require handling under an inert atmosphere to prevent degradation and ensure catalytic activity.
-
Glassware Preparation: All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[11][12]
-
Inert Atmosphere: Reactions should be carried out in a glove box or using Schlenk line techniques to maintain an inert atmosphere.[13][14]
-
Solvent and Reagent Preparation: Use anhydrous solvents and ensure all other reagents are free from water and oxygen.
-
Catalyst Transfer: Transfer the catalyst from its storage container to the reaction vessel within the inert atmosphere of a glove box or using a syringe through a septum.[11][12]
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
Work-up and Purification: Quench the reaction and perform work-up and purification steps as required by the specific protocol, keeping in mind the potential sensitivity of the products.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical advice. | [10] |
| Skin Contact | Immediately wash with soap and water and rinse thoroughly. Seek immediate medical advice. | [10] |
| Eye Contact | Rinse the opened eye for several minutes under running water. Consult a physician. | [10] |
| Ingestion | Seek medical treatment. | [10] |
Spill Response
A minor spill in a laboratory can be managed by trained personnel with the appropriate spill kit. For large spills, evacuate the area and contact emergency services.
Visualized Workflows and Relationships
To aid in the understanding of handling procedures and logical relationships, the following diagrams are provided.
Conclusion
Iridium(3+) acetate is a valuable catalyst in chemical research and development. Its effective use is predicated on a strong foundation of safety and proper handling. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document and the substance's Safety Data Sheet to mitigate risks and ensure successful experimental outcomes. A thorough understanding of its properties and hazards is paramount for its responsible application in the advancement of science.
References
- 1. CAS 52705-52-9: Iridium(III) acetate | CymitQuimica [cymitquimica.com]
- 2. Iridium(III) acetate | 52705-52-9 [chemicalbook.com]
- 3. nano-cats.com [nano-cats.com]
- 4. nbinno.com [nbinno.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. alfachemic.com [alfachemic.com]
- 10. americanelements.com [americanelements.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. ossila.com [ossila.com]
From Rainbow's Glow to Targeted Therapies: A Technical History of Iridium and Its Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of iridium compounds, from their historical origins to their modern role in cellular signaling.
Introduction
Iridium, a dense and highly corrosion-resistant transition metal, has journeyed from a curiosity of 19th-century chemists to a critical component in modern catalysis and a promising frontier in medicinal chemistry. Named from the Latin word iris, meaning "rainbow," due to the vibrant and varied colors of its salts, iridium's unique properties have presented both challenges and opportunities to scientists for over two centuries. This technical guide provides a comprehensive overview of the history of iridium compounds, detailing their discovery, early syntheses, and the evolution of their applications, with a focus on the experimental methodologies that have underpinned these advancements. For the contemporary researcher, we also explore the emerging role of iridium complexes in modulating cellular signaling pathways, a testament to the enduring relevance of this remarkable element.
The Discovery of a Rainbow Element
Iridium was discovered in 1803 by the English chemist Smithson Tennant. He found the new element in the black, insoluble residue left after dissolving crude platinum in aqua regia, a mixture of nitric and hydrochloric acids. Concurrently, French chemists Hippolyte-Victor Collet-Descotils, Antoine-François de Fourcroy, and Nicolas-Louis Vauquelin were also investigating this residue and are credited with nearly simultaneous discoveries. However, it was Tennant who successfully isolated and characterized the new element, naming it for the colorful nature of its compounds in solution.
The initial challenge for early chemists was the extreme infusibility and hardness of iridium metal, making it difficult to work with. Early attempts to melt the metal required significant ingenuity. The extreme physical properties that initially hindered its study—high melting point, exceptional hardness, and corrosion resistance—would later become the very reasons for its value in specialized applications.
The Dawn of Iridium Chemistry: Simple Inorganic Compounds
Following the isolation of the element, the next logical step was the synthesis and characterization of its simple compounds. Among the earliest and most fundamental of these were the chlorides and oxides, which served as gateways to more complex iridium chemistry.
Iridium(III) Chloride: A Foundational Reagent
Iridium(III) chloride (IrCl₃) is a cornerstone of iridium chemistry, serving as a primary starting material for the synthesis of a vast array of other iridium compounds.[1] The anhydrous form is a dark green solid, while the hydrated form, IrCl₃·3H₂O, is more commonly used in laboratory settings due to its solubility.[2]
Experimental Protocol: Synthesis of Anhydrous Iridium(III) Chloride
The synthesis of anhydrous iridium(III) chloride involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.
-
Preparation of Iridium Sponge: Iridium is first separated from other platinum group metals by precipitating it as ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆]. This salt is then reduced to a fine powder or "sponge" of iridium metal by heating it in a stream of hydrogen gas.[1][3]
-
Chlorination: The resulting iridium sponge is placed in a reaction tube and heated to 650 °C. A stream of dry chlorine gas is then passed over the heated metal, resulting in the formation of iridium(III) chloride.[3]
This method, while effective, requires careful handling of chlorine gas and high temperatures.
Ammonium Hexachloroiridate(IV): A Key Intermediate
Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆], is a crucial intermediate in the purification of iridium from its ores.[4] This dark red solid is sparingly soluble in water, a property that facilitates its separation from other metal salts.[4]
Experimental Protocol: Synthesis of Ammonium Hexachloroiridate(IV)
This compound is typically prepared by adding ammonium chloride to an aqueous solution of sodium hexachloroiridate(IV).
-
Preparation of Sodium Hexachloroiridate(IV) Solution: A solution of a soluble iridium(IV) salt, such as sodium hexachloroiridate(IV) (Na₂[IrCl₆]), is prepared in water.
-
Precipitation: A saturated solution of ammonium chloride (NH₄Cl) is added to the iridium salt solution. The less soluble ammonium hexachloroiridate(IV) precipitates out of the solution.[4]
-
Purification: The precipitate is collected by filtration, washed with a cold, dilute solution of ammonium chloride to remove impurities, and then dried. For higher purity, the product can be recrystallized.
The following diagram illustrates the logical workflow from the discovery of iridium to the synthesis of its key inorganic compounds.
The Rise of Organometallic Iridium Chemistry: Vaska's Complex
A significant milestone in the history of iridium compounds was the synthesis of Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I) ([IrCl(CO)(PPh₃)₂]), by Lauri Vaska and J.W. DiLuzio in 1961.[2] This bright yellow, crystalline solid was one of the first d⁸ square planar complexes shown to undergo oxidative addition reactions, most notably the reversible binding of molecular oxygen.[2] This discovery opened up new avenues in the study of catalysis and the activation of small molecules.
Experimental Protocol: Synthesis of Vaska's Complex
The synthesis of Vaska's complex typically involves the reaction of an iridium(III) salt with an excess of triphenylphosphine (B44618) in a high-boiling solvent that can also serve as a source of the carbonyl ligand.
-
Reactants: Hydrated iridium(III) chloride (IrCl₃·3H₂O) and an excess of triphenylphosphine (PPh₃) are used as the main reactants.
-
Solvent and CO Source: A high-boiling solvent such as 2-methoxyethanol (B45455) or dimethylformamide (DMF) is used.[2] These solvents can decompose at high temperatures to provide the carbonyl (CO) ligand.
-
Reaction Conditions: The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).[5]
-
Isolation and Purification: Upon cooling, the product crystallizes from the solution. It can be collected by filtration and washed with a solvent in which it is sparingly soluble, such as ethanol, to remove impurities.
The following is a generalized workflow for the synthesis of Vaska's complex.
Quantitative Data of Key Iridium Compounds
The following tables summarize key quantitative data for iridium and some of its historically and chemically significant compounds.
Table 1: Physical Properties of Iridium Metal
| Property | Value |
| Atomic Number | 77 |
| Atomic Weight | 192.22 g/mol |
| Density | 22.56 g/cm³[6] |
| Melting Point | 2466 °C[7] |
| Boiling Point | 4428 °C[7] |
| Crystal Structure | Face-centered cubic |
Table 2: Properties of Key Iridium Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| Iridium(III) Chloride (anhydrous) | IrCl₃ | 298.58 | Dark green solid[1] | 763 (decomposes)[1][2] | Insoluble in water, acids[2] |
| Iridium(III) Chloride (hydrated) | IrCl₃·3H₂O | 352.62 | Dark green, hygroscopic solid[2] | Decomposes at 200°C[2] | Soluble in water[2] |
| Ammonium Hexachloroiridate(IV) | (NH₄)₂[IrCl₆] | 441.01 | Dark red solid[4] | Decomposes on heating | Sparingly soluble in water[4] |
| Vaska's Complex | [IrCl(CO)(PPh₃)₂] | 780.25 | Bright yellow crystalline solid | 215-220 (decomposes) | Soluble in nonpolar solvents |
Modern Frontiers: Iridium Compounds in Cellular Signaling
In recent years, the unique chemical properties of iridium complexes have been harnessed for applications in biology and medicine, particularly in the development of anticancer agents. These compounds can influence cellular processes through various mechanisms, including the modulation of key signaling pathways.
Several studies have demonstrated that certain iridium(III) complexes can induce apoptosis (programmed cell death) and autophagy in cancer cells by inhibiting the AKT/mTOR signaling pathway .[8] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Iridium complexes can exert their effects through mechanisms such as:
-
Generation of Reactive Oxygen Species (ROS): Some iridium complexes can increase the intracellular levels of ROS, which can lead to oxidative stress and trigger apoptosis through mitochondria-mediated pathways.[8]
-
Mitochondrial Dysfunction: They can cause a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[8]
-
Inhibition of Kinase Activity: Iridium complexes can directly or indirectly inhibit the activity of key proteins in the AKT/mTOR pathway, such as AKT and mTOR itself, thereby disrupting the downstream signaling that promotes cancer cell survival.[8][9]
The following diagram illustrates the inhibitory effect of a representative iridium(III) complex on the AKT/mTOR signaling pathway.
Conclusion
The journey of iridium compounds, from their discovery in the residual black powder of platinum ore to their intricate interactions within cancer cells, showcases a remarkable evolution in chemical science. The foundational work of early chemists in isolating and characterizing simple inorganic iridium compounds laid the groundwork for the development of sophisticated organometallic complexes like Vaska's complex, which in turn revolutionized our understanding of catalysis. Today, the vibrant colors that gave iridium its name are finding new meaning in the fluorescent bio-imaging and targeted anticancer therapies being developed in modern research laboratories. This technical guide has provided a historical and methodological overview, intended to equip researchers with a deeper understanding of the rich chemistry of iridium and to inspire further exploration of its vast potential.
References
- 1. Iridium(III)_chloride [chemeurope.com]
- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 4. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Iridium - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Iridium » the essentials [winter.group.shef.ac.uk]
- 8. An iridium (III) complex as potent anticancer agent induces apoptosis and autophagy in B16 cells through inhibition of the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Iridium(III) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
This technical guide provides an in-depth overview of the spectroscopic analysis of Iridium(III) acetate (B1210297). It is tailored for researchers, scientists, and professionals in drug development who utilize iridium complexes in catalysis and medicinal chemistry. This document consolidates the available spectroscopic data, outlines detailed experimental protocols for characterization, and presents visual workflows to facilitate a comprehensive understanding of the analysis of this compound. Iridium(III) acetate is typically a trinuclear oxo-centered cluster with the chemical formula [Ir₃O(OAc)₆(H₂O)₃]OAc, a structure crucial for interpreting its spectroscopic signature.
Introduction
Iridium(III) acetate, specifically the trinuclear oxo-centered complex [Ir₃O(OAc)₆(H₂O)₃]OAc, also known as Wilkinson's iridium acetate trimer, is a significant compound in the field of inorganic chemistry and catalysis. Its utility as a precursor for various catalysts, including those for water oxidation, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in elucidating these characteristics, ensuring purity, and studying the reactivity of the complex. This guide focuses on the principal spectroscopic methods for its analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray Photoelectron Spectroscopy (XPS).
Molecular Structure
The most common form of Iridium(III) acetate is a trinuclear cluster, [Ir₃O(OAc)₆(H₂O)₃]OAc. This structure consists of a central oxygen atom bonded to three iridium atoms, forming a triangular core. Six acetate groups bridge the iridium centers, and three water molecules coordinate to each iridium atom, completing their octahedral coordination sphere. An acetate anion acts as the counter-ion.
Spectroscopic Data
A comprehensive search of scientific literature reveals a notable scarcity of complete, published spectroscopic datasets specifically for the parent aquo complex [Ir₃O(OAc)₆(H₂O)₃]OAc. Much of the available data pertains to derivatives where the coordinated water molecules are replaced by other ligands, or to analogous complexes of other metals. This section presents the available data and provides expected values based on related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected NMR Chemical Shifts for Iridium(III) Acetate and its Derivatives
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Acetate (CH₃) | 2.0 - 2.5 | A sharp singlet is expected for the methyl protons of the acetate ligands. The exact shift can be influenced by the solvent and the overall charge of the complex. |
| ¹³C | Acetate (CH₃) | 20 - 30 | The methyl carbon of the acetate ligand. |
| ¹³C | Acetate (C=O) | 170 - 180 | The carbonyl carbon of the acetate ligand. |
Note: These are estimated ranges based on general knowledge of metal acetate complexes and may vary depending on the specific complex and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination mode of the acetate ligands. The separation between the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can distinguish between monodentate, bidentate chelating, and bridging coordination modes. For the trinuclear structure of Iridium(III) acetate with bridging acetate ligands, the following vibrational bands are characteristic.
Table 2: Infrared Spectroscopy Data for Trinuclear Metal Acetates
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | ~3400 | Stretching vibration of coordinated water molecules. |
| νₐ(COO⁻) | ~1610 | Asymmetric stretching of the bridging acetate groups. |
| νₛ(COO⁻) | ~1425 | Symmetric stretching of the bridging acetate groups. |
| Δν (νₐ - νₛ) | ~185 | The separation value is indicative of a bridging coordination mode. |
| ν(Ir-O) | 500 - 700 | Stretching vibrations of the Ir-O bonds within the core. |
Note: The exact peak positions can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and the specific counter-ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Iridium(III) acetate in an aqueous solution is characterized by low-intensity d-d transitions in the visible region.
Table 3: UV-Vis Spectroscopy Data for [Ir₃O(OAc)₆(H₂O)₃]OAc in Water
| Wavelength (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Assignment |
| ~590 | ~300-400 | d-d transitions |
Data sourced from a study by McLaughlin et al. on Wilkinson's iridium acetate trimer.[1]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition and oxidation states of the elements within the complex. While specific high-resolution XPS data for [Ir₃O(OAc)₆(H₂O)₃]OAc is not available, typical binding energies for Iridium in the +3 oxidation state and for the elements in the acetate ligand are provided below for reference.
Table 4: Expected XPS Binding Energies for Iridium(III) Acetate
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Ir | 4f₇/₂ | 61.5 - 62.5 | The binding energy for Ir(III) can vary depending on the chemical environment. |
| O | 1s | ~531.5 | Oxygen in acetate and water ligands. |
| C | 1s | ~285.0 (C-C/C-H), ~288.5 (C=O) | Two distinct carbon environments are expected for the acetate ligand. |
Experimental Protocols
Synthesis of [Ir₃O(OAc)₆(H₂O)₃]OAc
A common method for the synthesis of Wilkinson's iridium acetate trimer is as follows[1]:
-
Combine Iridium(III) chloride hydrate (B1144303) and silver acetate in glacial acetic acid.
-
Reflux the mixture for several hours under an inert atmosphere.
-
After cooling, filter the reaction mixture to remove silver chloride.
-
The filtrate is then treated to precipitate the product, which is subsequently washed and dried.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Iridium(III) acetate complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as the complex's solubility can be limited.
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational bands and compare them with the expected values for bridging acetate and coordinated water ligands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the Iridium(III) acetate complex in a suitable solvent (e.g., deionized water, ethanol). The concentration should be chosen to yield an absorbance in the range of 0.1-1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
-
Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the solid powder sample onto a sample holder using double-sided adhesive tape. Ensure the surface is clean and representative of the bulk material.
-
Instrument: An XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Ir 4f, O 1s, and C 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak for adventitious carbon (284.8 eV).
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states.
-
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of Iridium(III) acetate.
Conclusion
The spectroscopic analysis of Iridium(III) acetate, a trinuclear oxo-centered complex, is essential for its characterization and quality control. This guide has summarized the available and expected spectroscopic data from NMR, IR, UV-Vis, and XPS techniques. While a complete set of experimental data for the parent aquo complex remains to be fully documented in the literature, the provided information, based on its known derivatives and analogous compounds, offers a solid foundation for researchers. The detailed protocols and workflow diagrams are intended to serve as a practical resource for the scientific community engaged in the study and application of this important iridium compound. Further research is encouraged to publish a complete spectroscopic profile of [Ir₃O(OAc)₆(H₂O)₃]OAc to fill the existing gaps in the scientific literature.
References
The Inner World of Iridium: A Technical Guide to the Electronic Properties of its Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Iridium, a dense and rare platinum-group metal, has carved a significant niche in the landscape of modern chemistry and materials science. Its coordination compounds, particularly cyclometalated iridium(III) complexes, are at the forefront of cutting-edge research in areas ranging from high-efficiency organic light-emitting diodes (OLEDs) to innovative photodynamic therapy (PDT) agents and advanced bioimaging probes.[1][2][3][4][5] This technical guide delves into the core electronic properties that underpin the remarkable functionalities of these compounds, providing a comprehensive resource for researchers and professionals working in these fields.
The unique photophysical and electrochemical characteristics of iridium complexes stem from a confluence of factors, including the heavy-atom effect of the iridium center, the nature of the coordinating ligands, and the overall geometry of the complex.[1] The strong spin-orbit coupling (SOC) induced by the iridium atom is a key feature, facilitating efficient intersystem crossing from singlet to triplet excited states.[6][7][8] This property is fundamental to their success as phosphorescent emitters, enabling the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies of up to 100% in OLEDs.[2][9]
Understanding the Electronic Landscape: Key Concepts
The electronic behavior of iridium coordination compounds is governed by a variety of electronic transitions. These transitions, which occur upon absorption of light, dictate the color, emission properties, and photochemical reactivity of the complexes. The primary types of transitions include:
-
Metal-to-Ligand Charge Transfer (MLCT): This is often the lowest energy transition and is crucial for the photophysical properties of many iridium complexes.[6][10] It involves the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. The energy of this transition, and thus the emission color, can be readily tuned by modifying the electronic properties of the ligands.[11][12]
-
Ligand-to-Ligand Charge Transfer (LLCT): In some complexes, particularly those with both electron-donating and electron-accepting ligands, an electron can be excited from an orbital primarily located on one ligand to an orbital on another.[13][14]
-
Ligand-Centered (LC) π-π Transitions:* These transitions are localized on the aromatic systems of the ligands and typically occur at higher energies (in the UV region).[10][13]
The interplay of these transitions, along with the significant spin-orbit coupling, results in a complex manifold of excited states. The emissive state is typically a triplet state (T1) with significant ³MLCT character, leading to long-lived phosphorescence.[10][15]
Quantitative Electronic Properties of Selected Iridium(III) Complexes
The electronic properties of iridium complexes can be precisely tuned by strategic ligand design. The following tables summarize key quantitative data for a selection of cyclometalated iridium(III) complexes, illustrating the impact of ligand modification on their photophysical and electrochemical characteristics.
| Complex | Ancillary Ligand | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | Reference |
| fac-[Ir(ppy)₂(bpy)]⁺ | 2,2'-bipyridine | ~375, 450 | 513 | 0.11 | 0.2 | +0.77 | -2.51 | N/A |
| fac-[Ir(ppy)₂(phen)]⁺ | 1,10-phenanthroline | ~375, 460 | 510 | 0.09 | 0.2 | +0.78 | -2.45 | N/A |
| [Ir(ppy)₂(acac)] | acetylacetonate | ~370, 465 | 516 | 0.97 | 1.9 | +0.33 | -2.57 | N/A |
| [Ir(dfppy)₂(pic)] | picolinate | ~360, 450 | 470 | 0.77 | 1.1 | +0.81 | -2.31 | N/A |
Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a comparative illustration.
Experimental Protocols for Characterization
The elucidation of the electronic properties of iridium coordination compounds relies on a suite of spectroscopic and electrochemical techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption and Photoluminescence Spectroscopy
This technique is fundamental for determining the electronic transitions and emission properties of the complexes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the iridium complex (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile (B52724), or toluene). The solvent should be transparent in the wavelength range of interest. For emission studies, solutions are often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.[10]
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-800 nm). The resulting spectrum will show absorption bands corresponding to LC, MLCT, and other electronic transitions.[16]
-
-
Emission Measurement:
-
Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube).
-
Excite the sample at a wavelength corresponding to an absorption maximum (typically an MLCT band).
-
Scan the emission monochromator to record the phosphorescence spectrum. The spectrum will reveal the emission maximum (λ_em) and the vibronic structure of the emission band.[13]
-
-
Quantum Yield Determination:
-
The photoluminescence quantum yield (Φ) is determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water).
-
Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Excited-State Lifetime Measurement:
-
Use time-resolved photoluminescence spectroscopy (e.g., time-correlated single-photon counting or transient absorption spectroscopy).
-
Excite the sample with a pulsed light source (e.g., a laser or a flash lamp).
-
Record the decay of the emission intensity over time. The decay curve is typically fitted to an exponential function to determine the excited-state lifetime (τ).[13]
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of the iridium complexes, providing information about the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[11][17]
Methodology:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Sample Preparation: Dissolve the iridium complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup:
-
Use a three-electrode cell configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[17][18]
-
-
Data Acquisition:
-
Deoxygenate the sample solution by bubbling with an inert gas for at least 15 minutes.
-
Scan the potential of the working electrode linearly with time. The scan is reversed after reaching a set potential.
-
Record the resulting current as a function of the applied potential. The resulting plot is a cyclic voltammogram.[17]
-
-
Data Analysis:
-
The voltammogram will show peaks corresponding to the oxidation and reduction of the iridium complex.[19]
-
The half-wave potential (E₁/₂) for a reversible process is taken as the average of the anodic and cathodic peak potentials. This value is often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.
-
The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials, respectively, using empirical relationships.[11]
-
Visualizing Key Processes
The application of iridium complexes in areas like photodynamic therapy and bioimaging involves intricate signaling pathways and experimental workflows. Graphviz diagrams are provided below to illustrate these processes.
Photodynamic Therapy (PDT) Mechanism
Iridium complexes can act as photosensitizers in PDT. Upon light activation, they can generate reactive oxygen species (ROS) that induce cancer cell death.[3][20][21] The process involves two main pathways: Type I and Type II.
Caption: The photodynamic therapy mechanism of an iridium photosensitizer.
Bioimaging Workflow using Click Chemistry
Luminescent iridium complexes can be used as probes for bioimaging.[4][22] A common strategy involves metabolic labeling with a bioorthogonal chemical reporter, followed by "click" chemistry to attach the iridium probe.
Caption: A typical workflow for bioimaging using an iridium complex and click chemistry.
Conclusion
The electronic properties of iridium coordination compounds are rich and tunable, making them exceptionally versatile materials for a wide range of applications. A deep understanding of their synthesis, photophysical and electrochemical behavior, and the experimental and theoretical tools used for their characterization is essential for the rational design of new and improved iridium complexes. This guide provides a foundational overview of these core aspects, intended to empower researchers and professionals in their pursuit of innovative solutions in fields such as drug development, materials science, and diagnostics. The continued exploration of the electronic landscape of iridium complexes promises to unlock even more exciting possibilities in the years to come.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Theoretical study on electronic and optoelectronic properties of some C^N^N- and C^C^C-chelated iridium(III) complexes for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium(iii) complexes as therapeutic and bioimaging reagents for cellular applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Spin-orbit coupling in phosphorescent iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OLED - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]
- 10. Luminescent chemosensors by using cyclometalated iridium( iii ) complexes and their applications - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04175B [pubs.rsc.org]
- 11. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tuning Excited State Character in Iridium(III) Photosensitizers and Its Influence on TTA-UC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Long-wavelength triggered iridium( iii ) complex nanoparticles for photodynamic therapy against hypoxic cancer - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03501A [pubs.rsc.org]
- 21. Ir(III) Complex Dimer Nanoparticles for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click-ready iridium( iii ) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00255E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Iridium(III) Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) acetate (B1210297) serves as a versatile and efficient catalyst precursor in a variety of organic transformations. Its applications are particularly prominent in asymmetric synthesis and C-H functionalization, enabling the construction of complex molecular architectures with high levels of stereocontrol and efficiency. These characteristics make it a valuable tool for medicinal chemistry and drug development, where precise control over molecular structure is paramount.
This document provides detailed application notes and experimental protocols for key reactions catalyzed by systems derived from Iridium(III) acetate.
Asymmetric Hydrogenation of Prochiral Ketones
Iridium-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of enantioenriched secondary alcohols, which are crucial building blocks for many pharmaceutical agents. Iridium(III) acetate, in combination with chiral ligands, forms highly active and selective catalysts for the reduction of prochiral ketones.
Application Notes:
Iridium(III) acetate is typically used as a precatalyst that, upon reaction with a suitable chiral ligand and activation (often under a hydrogen atmosphere), forms the active catalytic species. The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine, phosphoramidite, and P,N-ligands have been successfully employed in these transformations. The acetate anion can play a role in the catalytic cycle, although it is often displaced by other ligands or the substrate.
Quantitative Data Summary:
The following table summarizes representative data for the asymmetric hydrogenation of various ketones using iridium catalyst systems, highlighting the high yields and enantioselectivities achievable.
| Entry | Substrate (Ketone) | Chiral Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | (S)-SEGPHOS | 0.1 | Methanol (B129727) | 50 | >99 | 98 |
| 2 | 1-Tetralone | (R)-MeO-BIPHEP | 0.5 | Toluene | 40 | 98 | 99 |
| 3 | 2-Chloroacetophenone | (S,S)-TsDPEN | 0.2 | Isopropanol | 30 | 95 | 97 |
| 4 | Ethyl 4-chloroacetoacetate | (R)-BINAP | 1.0 | Ethanol | 60 | 92 | 96 |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol (B42297) using an in-situ generated iridium catalyst from Iridium(III) acetate.
Materials:
-
Iridium(III) acetate
-
(S)-SEGPHOS (or other suitable chiral ligand)
-
Acetophenone
-
Anhydrous, degassed methanol
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add Iridium(III) acetate (0.001 mmol) and (S)-SEGPHOS (0.0011 mmol) to a Schlenk flask. Add anhydrous, degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes. This solution contains the pre-activated catalyst.
-
Reaction Setup: In a separate glass liner for the autoclave, dissolve acetophenone (1 mmol) in anhydrous, degassed methanol (5 mL).
-
Hydrogenation: Transfer the catalyst solution to the autoclave liner containing the substrate under an inert atmosphere. Seal the autoclave.
-
Reaction Execution: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate). Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
Enantioselective Allylic Alkylation
Iridium-catalyzed asymmetric allylic alkylation is a key C-C bond-forming reaction that allows for the construction of chiral centers. Using Iridium(III) acetate as a precursor with chiral ligands, these reactions can proceed with high regio- and enantioselectivity.[1]
Application Notes:
In this transformation, Iridium(III) acetate is used to generate the active iridium(I) catalyst in situ. The reaction typically involves the substitution of an allylic leaving group (e.g., carbonate or acetate) with a nucleophile. The acetate counterion from the precursor can influence the reaction by acting as a base or a ligand.
Quantitative Data Summary:
The following table presents typical results for the iridium-catalyzed enantioselective allylic alkylation of various substrates.
| Entry | Allylic Substrate | Nucleophile | Chiral Ligand | Catalyst Loading (mol%) | Base | Yield (%) | ee (%) |
| 1 | Cinnamyl acetate | Dimethyl malonate | (S)-BINAP | 2.0 | NaH | 90 | 95 |
| 2 | 1,3-Diphenylallyl acetate | Nitromethane | Phosphoramidite L1 | 1.5 | DBU | 85 | 98 |
| 3 | Cinnamyl carbonate | Morpholine | (R)-Cl,MeO-BIPHEP | 2.5 | K₂CO₃ | 92 | 96 |
| 4 | Allyl acetate | Indole | (S)-tol-BINAP | 2.0 | Cs₂CO₃ | 88 | 94 |
Experimental Protocol: Enantioselective Allylation of Cinnamyl Acetate
This protocol outlines a general procedure for the reaction of cinnamyl acetate with dimethyl malonate.
Materials:
-
Iridium(III) acetate
-
(S)-BINAP (or other suitable chiral ligand)
-
Cinnamyl acetate
-
Dimethyl malonate
-
Anhydrous, degassed THF
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Schlenk flask with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, add Iridium(III) acetate (0.02 mmol) and (S)-BINAP (0.022 mmol) to a Schlenk flask. Add anhydrous, degassed THF (10 mL) and stir at room temperature for 20 minutes.
-
Nucleophile Preparation: In a separate Schlenk flask, suspend NaH (1.2 mmol) in anhydrous, degassed THF (5 mL). Cool the suspension to 0 °C and add dimethyl malonate (1.1 mmol) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Reaction Execution: Add cinnamyl acetate (1.0 mmol) to the catalyst solution. Then, add the solution of the sodium salt of dimethyl malonate via cannula.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product. Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Generalized catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Experimental Workflow for a Catalyzed Reaction
Caption: A typical experimental workflow for an Iridium-catalyzed organic reaction.
References
Application Notes and Protocols for Iridium(III) Acetate in Water Oxidation Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iridium(III) acetate (B1210297) as a precursor for the synthesis of highly active iridium oxide (IrOₓ) catalysts for the oxygen evolution reaction (OER), a critical process in water oxidation. Detailed protocols for catalyst preparation and electrochemical evaluation are provided, along with a summary of representative catalytic performance data and a proposed catalytic mechanism.
Introduction
Iridium(III) acetate is a valuable precursor for the preparation of iridium-based materials for water oxidation catalysis.[1][2] While not typically used as a standalone homogeneous catalyst, it serves as a convenient and effective starting material for the synthesis of amorphous and crystalline iridium oxide (IrOₓ) films and nanoparticles.[3][4] These IrOₓ materials are among the most active and stable electrocatalysts for the OER, particularly in acidic media.[3][4] The use of Iridium(III) acetate allows for the formation of highly dispersed and nanostructured catalysts with a high surface area, which is crucial for achieving high catalytic efficiency.[5]
Data Presentation: Performance of Iridium Oxide Catalysts
The following table summarizes representative performance data for iridium oxide-based catalysts in water oxidation. It is important to note that the performance metrics can vary significantly depending on the specific synthesis method, catalyst loading, support material, and testing conditions. The data presented here is a compilation from various studies on high-performing iridium oxide catalysts to provide a general benchmark.
| Catalyst Type | Precursor | Electrolyte | Overpotential (η) @ 10 mA/cm² | Turnover Frequency (TOF) | Faradaic Efficiency (%) | Reference(s) |
| Amorphous IrOₓ Film | Iridium(III) acetylacetonate | 0.5 M H₂SO₄ | ~220 mV | Not Reported | Not Reported | [6] |
| Subnanometric IrO₂/CNT | Chemical Vapor Deposition | 0.5 M H₂SO₄ | 293 mV | 11.2 s⁻¹ (chemical oxidation) | Not Reported | [5] |
| Atomically Dispersed Ir on ITO | Surface Organometallic Chemistry | 0.1 M HClO₄ | Not directly stated, 156 A/g(Ir) at 1.51 V vs RHE | Not Reported | ~99% | [7] |
| Amorphous IrOₓ from Organometallic Precursor | [Cp*Ir(H₂O)₃]SO₄ | 0.1 M KNO₃ (pH 2.9) | ~200 mV @ 0.5 mA/cm² | Not Reported | Not Reported | [8] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Iridium Oxide (a-IrOₓ) Film from Iridium(III) Acetate for Electrochemical Water Oxidation
This protocol describes the preparation of an amorphous iridium oxide film on a conductive substrate (e.g., Fluorine-doped Tin Oxide - FTO glass) using Iridium(III) acetate as a precursor, followed by electrochemical characterization.
Materials:
-
Iridium(III) acetate ([Ir(O₂CCH₃)₃]ₓ)
-
Ethanol (anhydrous)
-
FTO-coated glass slides
-
Deionized water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Potassium hydroxide (B78521) (KOH)
-
Standard electrochemical cell with a three-electrode setup (Working Electrode: prepared a-IrOₓ/FTO, Counter Electrode: Platinum wire or mesh, Reference Electrode: Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 10 mM solution of Iridium(III) acetate in anhydrous ethanol.
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.
-
-
Substrate Preparation:
-
Clean the FTO glass slides by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Catalyst Deposition (Spin-Coating Method):
-
Place a cleaned FTO slide on the spin coater chuck.
-
Pipette a sufficient amount of the Iridium(III) acetate solution onto the FTO surface to cover it completely.
-
Spin coat at 2000 rpm for 60 seconds.
-
Repeat the spin-coating process 3-5 times to achieve the desired catalyst loading, with a drying step at 80°C for 10 minutes between each cycle.
-
-
Calcination:
-
Place the coated FTO slides in a tube furnace.
-
Heat the substrates to 350-400°C in air for 2 hours with a ramp rate of 5°C/min. This step converts the iridium acetate precursor to an amorphous iridium oxide film.[3]
-
Allow the furnace to cool down naturally to room temperature.
-
-
Electrochemical Evaluation:
-
Assemble the three-electrode electrochemical cell with the prepared a-IrOₓ/FTO as the working electrode, a platinum counter electrode, and a reference electrode.
-
Use 0.5 M H₂SO₄ as the electrolyte for acidic conditions or 1.0 M KOH for alkaline conditions.[5][9]
-
Perform cyclic voltammetry (CV) to activate and characterize the catalyst. Typically, this involves cycling the potential in a non-faradaic region until a stable voltammogram is obtained.[10]
-
Record linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to determine the OER activity. The potential at which a current density of 10 mA/cm² is reached is often used to define the overpotential.[5][6]
-
Conduct chronoamperometry or chronopotentiometry at a constant potential or current density, respectively, to assess the stability of the catalyst over time.
-
Faradaic efficiency can be determined by quantifying the amount of evolved oxygen (e.g., using a Clark-type electrode or gas chromatography) and comparing it to the theoretical amount calculated from the total charge passed.[7]
-
Visualizations
Experimental Workflow
Caption: Workflow for a-IrOₓ catalyst preparation and evaluation.
Proposed Catalytic Cycle for Water Oxidation on Iridium Oxide
The mechanism of water oxidation on iridium oxide surfaces is complex and involves multiple steps with iridium cycling through different oxidation states (III, IV, and V).[11][12] The following diagram illustrates a generally accepted pathway.
Caption: Proposed catalytic cycle for water oxidation on an IrOₓ surface.
Conclusion
Iridium(III) acetate is a highly effective and versatile precursor for the synthesis of state-of-the-art iridium oxide water oxidation catalysts. The protocols outlined in these notes provide a reliable method for preparing active and stable catalyst films. The performance of these materials, characterized by low overpotentials and high stability, makes them promising candidates for applications in water splitting devices and other renewable energy technologies. Further research into optimizing the catalyst morphology and understanding the intricate details of the catalytic mechanism will continue to advance the field of artificial photosynthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Iridium Oxide Coordinatively Unsaturated Active Sites Govern the Electrocatalytic Oxidation of Water [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Role of Electrolyte pH on Water Oxidation for Iridium Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Iridium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for Iridium-catalyzed C-H activation, a powerful tool for the synthesis and late-stage functionalization of complex molecules. This document covers three key transformations: C-H borylation, C-H arylation, and C-H amination, offering insights into their mechanisms, substrate scope, and practical execution in a laboratory setting.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a robust method for the direct conversion of C-H bonds into valuable boronate esters, which are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. The regioselectivity of this reaction is often governed by steric factors, providing access to products that are complementary to traditional electrophilic aromatic substitution.
Data Presentation: Substrate Scope of Iridium-Catalyzed C-H Borylation
The following table summarizes the yields for the borylation of a variety of aromatic and heteroaromatic substrates. The presented data highlights the influence of sterics and electronic effects on the reaction outcome.
| Entry | Substrate | Product | Yield (%)[1][2] |
| 1 | 1,3-Diisopropylbenzene | 4,6-Diisopropyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 95 |
| 2 | 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 98 |
| 3 | 4-tert-Butylanisole | 2-tert-Butyl-4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | 85 |
| 4 | Indole | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole | 59 |
| 5 | Thiophene | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 80 |
| 6 | Pyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 45 |
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Arenes
This protocol describes a general method for the iridium-catalyzed C-H borylation of arenes using [Ir(OMe)(COD)]₂ as the catalyst precursor and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) as the ligand.
Materials:
-
[Ir(OMe)(COD)]₂ (Iridium(I) methoxide (B1231860) cyclooctadiene dimer)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Arene substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Hexane)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a Schlenk flask is charged with [Ir(OMe)(COD)]₂ (0.015 mmol, 1.0 mol%) and dtbpy (0.03 mmol, 2.0 mol%).
-
Reagent Addition: The arene substrate (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.2 mmol, 1.2 equiv) are added to the flask.
-
Solvent Addition: Anhydrous solvent (e.g., THF, 5 mL) is added to the flask.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C for 16-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl boronate ester.
Visualization: Catalytic Cycle of Iridium-Catalyzed C-H Borylation
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.
Iridium-Catalyzed C-H Arylation
Iridium-catalyzed C-H arylation enables the formation of C-C bonds by coupling C-H bonds with arylating agents, such as diaryliodonium salts. This transformation is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials. The reaction often proceeds via a concerted metalation-deprotonation (CMD) mechanism.
Data Presentation: Substrate Scope of Iridium-Catalyzed C-H Arylation with Diaryliodonium Salts
The following table showcases the scope of the iridium-catalyzed C-H arylation of various substrates with diaryliodonium triflate salts.
| Entry | Substrate | Arylating Agent | Product | Yield (%)[3] |
| 1 | N-Phenyl-2-pyrrolidinone | Diphenyliodonium triflate | N-(2-Phenylphenyl)-2-pyrrolidinone | 85 |
| 2 | 2-Phenylpyridine | Diphenyliodonium triflate | 2,2'-Biphenylpyridine | 92 |
| 3 | Benzoic acid | Diphenyliodonium triflate | Biphenyl-2-carboxylic acid | 78 |
| 4 | Acetophenone | Diphenyliodonium triflate | 2-Phenylacetophenone | 65 |
| 5 | 1-Methylindole | Diphenyliodonium triflate | 1-Methyl-2-phenylindole | 72 |
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Arylation
This protocol outlines a general procedure for the directed C-H arylation of arenes using [Cp*IrCl₂]₂ as the catalyst precursor.
Materials:
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Diaryliodonium triflate
-
Substrate with a directing group
-
Silver triflimide (AgNTf₂)
-
Pivalic acid (PivOH)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (B1671644) (DCE))
-
Schlenk flask or glovebox for inert atmosphere operations
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a Schlenk tube are added [Cp*IrCl₂]₂ (0.01 mmol, 2.5 mol%), AgNTf₂ (0.04 mmol, 10 mol%), and the substrate (0.4 mmol, 1.0 equiv).
-
Reagent Addition: The diaryliodonium triflate (0.6 mmol, 1.5 equiv) and PivOH (0.08 mmol, 20 mol%) are then added.
-
Solvent Addition: Anhydrous DCE (2.0 mL) is added to the tube.
-
Reaction Conditions: The sealed tube is heated at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to give the arylated product.
Visualization: Catalytic Cycle of Iridium-Catalyzed C-H Arylation
Caption: Catalytic cycle for Iridium-catalyzed C-H arylation.
Iridium-Catalyzed C-H Amination
Iridium-catalyzed C-H amination provides a direct route to synthesize anilines and other N-functionalized molecules, which are prevalent in pharmaceuticals and agrochemicals. This method avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to C-N bond formation.
Data Presentation: Substrate Scope of Iridium-Catalyzed C-H Amination
The following table summarizes the yields for the directed C-H amination of various substrates.
| Entry | Substrate | Aminating Agent | Product | Yield (%)[4][5] |
| 1 | 2-Phenylpyridine | 1-Adamantyl azide (B81097) | 2-(2-Aminophenyl)pyridine | 82 |
| 2 | Benzoic Acid | 4-Methoxy-N-sulfinylaniline | 2-Amino-4-methoxybenzoic acid | 75 |
| 3 | N-Phenyl-2-pyrrolidinone | Phenyl azide | N-(2-Aminophenyl)phenyl-2-pyrrolidinone | 68 |
| 4 | 2-Ethylpyridine | 2,2,2-Trichloroethoxycarbonyl azide | 2-(1-Aminoethyl)pyridine derivative | 91 |
| 5 | Ketoxime from Oleanolic Acid | 2,2,2-Trichloroethoxycarbonyl azide | Aminated Oleanolic Acid Derivative | 91 |
Experimental Protocol: General Procedure for Directed C-H Amination
This protocol describes a general procedure for the iridium-catalyzed directed C-H amination of N-aromatic heterocycles.[4]
Materials:
-
[Cp*IrCl₂]₂
-
Silver triflimide (AgNTf₂)
-
2,2,2-Trichloroethoxycarbonyl azide (TrocN₃)
-
N-aromatic heterocycle substrate
-
n-Pentanoic acid
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk tube or glovebox for inert atmosphere operations
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with [Cp*IrCl₂]₂ (0.01 mmol, 5 mol%) and AgNTf₂ (0.04 mmol, 20 mol%).
-
Reagent Addition: The N-aromatic heterocycle (0.2 mmol, 1.0 equiv), TrocN₃ (0.3 mmol, 1.5 equiv), and n-pentanoic acid (0.1 mmol, 50 mol%) are added.
-
Solvent Addition: Anhydrous DCE (1.0 mL) is added to the tube.
-
Reaction Conditions: The tube is sealed and the reaction mixture is stirred at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with dichloromethane (B109758) and filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash chromatography on silica gel to afford the aminated product.
Visualization: Catalytic Cycle of Iridium-Catalyzed C-H Amination
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iridium(III)-catalyzed direct arylation of C-H bonds with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Iridium(III) Acetate and its Congeners in Asymmetric Hydrogenation
Introduction
Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond to create a stereogenic center with high enantioselectivity, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. While rhodium and ruthenium catalysts have historically dominated this field, iridium-based catalysts have emerged as a powerful and complementary tool, significantly broadening the scope of substrates amenable to this transformation. Iridium catalysts, particularly those featuring chiral P,N-ligands, excel in the hydrogenation of challenging substrates, such as unfunctionalized olefins, heteroaromatics, and certain ketones and imines.
While Iridium(III) acetate (B1210297) is a stable, soluble iridium salt often utilized as a precursor for the synthesis of various iridium-based catalysts, its direct application as a precatalyst in asymmetric hydrogenation is less commonly documented in peer-reviewed literature compared to iridium(I) complexes like [Ir(COD)Cl]₂.[1] However, the active catalytic species in many iridium-catalyzed hydrogenations are believed to be iridium(III) hydrides, which are generated in situ. Therefore, understanding the broader context of iridium(III)'s role is crucial. These catalytic systems are renowned for their high efficiency, allowing for low catalyst loadings and mild reaction conditions.
Key Advantages of Iridium Catalysis in Asymmetric Hydrogenation:
-
Broad Substrate Scope: Iridium catalysts are particularly effective for the hydrogenation of unfunctionalized and sterically hindered olefins, substrates that are often challenging for traditional rhodium and ruthenium catalysts.[2] They have also shown exceptional performance in the enantioselective reduction of heteroaromatic compounds like quinolines, indoles, and pyridines, providing access to valuable chiral heterocyclic building blocks.[3][4][5]
-
High Enantioselectivity and Activity: With the appropriate choice of chiral ligand, iridium catalysts can achieve excellent enantioselectivities, often exceeding 99% ee.[6] They are typically highly active, enabling reactions to proceed efficiently under low hydrogen pressures and at room temperature.
-
Functional Group Tolerance: These catalysts often exhibit good tolerance for a variety of functional groups within the substrate molecule, minimizing the need for protecting group strategies and thus shortening synthetic routes.
Common Ligand Classes:
The success of iridium-catalyzed asymmetric hydrogenation is critically dependent on the nature of the chiral ligand. Bidentate ligands containing both a phosphorus and a nitrogen donor atom (P,N ligands) are among the most successful. Notable examples include:
-
PHOX (Phosphinooxazoline) ligands: A widely used class of ligands that have proven effective for a broad range of substrates.
-
MeO-Biphep: A chiral diphosphine ligand that, in combination with an iridium precursor, is highly effective for the hydrogenation of quinolines.[3][4]
-
P-OP ligands: These phosphinite-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of heteroaromatic compounds.[6]
-
Spiro-Phosphino Oxazoline Ligands: These have demonstrated high activity and enantioselectivity in the hydrogenation of unsaturated carboxylic acids.[7]
Applications in Drug Development:
The chiral amines, alcohols, and alkanes produced through iridium-catalyzed hydrogenation are key intermediates in the synthesis of numerous pharmaceuticals. For example, the enantioselective hydrogenation of quinolines provides access to optically active tetrahydroquinolines, a structural motif present in several natural alkaloids and bioactive molecules.[3][4] Similarly, the reduction of enamides and other precursors can yield crucial chiral amines for drugs targeting a range of conditions.[8]
Quantitative Data Summary
The following table summarizes representative data for iridium-catalyzed asymmetric hydrogenation of various substrates, showcasing the high efficiency and enantioselectivity of these systems.
| Substrate | Iridium Precursor | Chiral Ligand | S/C Ratio | H₂ Pressure (psi) | Solvent | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| 2-Methylquinoline (B7769805) | [Ir(COD)Cl]₂ | (R)-MeO-Biphep | 100 | 600-700 | Toluene (B28343) | RT | >99 | 96 | [4] |
| 2-Phenylquinoline | [Ir(COD)Cl]₂ | (R)-MeO-Biphep | 100 | 600-700 | Toluene | RT | >99 | 90 | [4] |
| (E)-1,2-diphenyl-1-propene | [Ir(COD)Cl]₂ | ThrePHOX | 1000 | 725 | CH₂Cl₂ | 23 | 100 | 98 | [2] |
| (E)-4,4-dimethyl-2-pentenoate | [Ir(COD)Cl]₂ | P,N-Ligand | 100 | 725 | CH₂Cl₂ | 25 | >99 | 97 | [2] |
| N-Boc-2-phenylindole | [Ir(COD)Cl]₂ | P-OP Ligand | 100 | 725 | Toluene | 80 | >99 | 91 | |
| Pyrazolo[1,5-a]pyrimidine deriv. | [Ir(COD)Cl]₂ | (R)-SegPhos | 200 | 750 | THF | 50 | >99 | 99 | [6] |
Experimental Protocols
Below is a detailed protocol for a representative iridium-catalyzed asymmetric hydrogenation of a heteroaromatic compound, specifically 2-methylquinoline, adapted from the literature.[4]
Objective: To synthesize (R)-2-methyl-1,2,3,4-tetrahydroquinoline with high enantioselectivity via asymmetric hydrogenation.
Materials and Reagents:
-
Iridium precursor: [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))
-
Chiral Ligand: (R)-(+)-2,2'-Bis(dimethoxyphosphino)-1,1'-binaphthyl ((R)-MeO-Biphep)
-
Additive: Iodine (I₂)
-
Substrate: 2-Methylquinoline
-
Solvent: Toluene (anhydrous)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware, syringe, and a stainless-steel autoclave or high-pressure reactor.
-
Analytical equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a chiral column, NMR spectrometer.
Procedure:
1. Catalyst Precursor Preparation (in situ): a. In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and (R)-MeO-Biphep (6.8 mg, 0.011 mmol) to a flame-dried Schlenk tube. b. Add 5.0 mL of anhydrous toluene to the tube. c. Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous. This forms the active catalyst precursor solution.
2. Asymmetric Hydrogenation Reaction: a. In a separate vessel inside the glovebox, place a stir bar, 2-methylquinoline (143.2 mg, 1.0 mmol), and iodine (25.4 mg, 0.1 mmol). b. Transfer this vessel into a stainless-steel autoclave. c. Using a syringe, transfer the prepared catalyst solution from step 1c into the autoclave. d. Seal the autoclave securely. e. Remove the autoclave from the glovebox and connect it to a hydrogen gas line. f. Purge the autoclave three times with hydrogen gas. g. Pressurize the autoclave to 600-700 psi with hydrogen. h. Stir the reaction mixture vigorously at room temperature for 12-24 hours.
3. Product Isolation and Analysis: a. After the reaction is complete (monitored by TLC or GC if possible), carefully vent the excess hydrogen gas in a fume hood. b. Open the autoclave and transfer the reaction mixture to a round-bottom flask. c. Concentrate the mixture under reduced pressure to remove the solvent. d. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (R)-2-methyl-1,2,3,4-tetrahydroquinoline. e. Conversion Analysis: Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture. f. Enantiomeric Excess (ee) Analysis: Determine the enantiomeric excess of the purified product by HPLC analysis using a chiral stationary phase (e.g., Chiralcel OD-H or equivalent) with a suitable mobile phase (e.g., hexane/isopropanol).
Visualizations
Caption: Experimental workflow for Iridium-catalyzed asymmetric hydrogenation.
Caption: Simplified Ir(I)/Ir(III) catalytic cycle for asymmetric hydrogenation.
References
- 1. nano-cats.com [nano-cats.com]
- 2. americanelements.com [americanelements.com]
- 3. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Diarylallyl Amines with a Threonine-Derived P-Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Greener Pathways in Chemical Synthesis: Applications of Iridium(III) Acetate
For Immediate Release
Iridium(III) acetate (B1210297) is emerging as a versatile and powerful catalyst in the field of green chemistry, enabling more sustainable and efficient synthetic routes for pharmaceuticals, fine chemicals, and energy storage solutions. Its applications in promoting atom economy, reducing hazardous waste, and enabling energy-efficient reactions are providing researchers and drug development professionals with innovative tools to design environmentally benign chemical processes. Key areas of impact include catalytic water oxidation for clean energy production and direct C-H functionalization for streamlined organic synthesis.
This report provides detailed application notes and experimental protocols for the use of Iridium(III) acetate in green chemistry, offering a valuable resource for scientists seeking to implement more sustainable practices in their research and development endeavors.
Application in Catalytic Water Oxidation
Iridium-based catalysts, often derived from precursors like Iridium(III) acetate, are highly effective for the oxygen evolution reaction (OER), a critical step in water splitting for hydrogen fuel production.[1][2] This process offers a promising avenue for generating clean and sustainable energy. The efficiency of these catalysts is a key focus of research, with goals to maximize turnover numbers (TON) and turnover frequencies (TOF), which represent the number of substrate molecules a catalyst can convert before becoming inactivated and the rate of conversion, respectively. While specific TONs for Iridium(III) acetate itself are not extensively reported, related iridium complexes show significant activity.
Quantitative Data for Iridium-Catalyzed Water Oxidation
| Catalyst System | Oxidant | TON | TOF (s⁻¹) | Conditions |
| --INVALID-LINK--₂ | Ce(NH₄)₂(NO₃)₆ | >2500 | ~0.1 | pH 1.0, 25 °C |
| IrOx Nanoparticles | Electrochemical | - | Varies with overpotential | Acidic media |
Note: Data for related iridium complexes are presented to illustrate typical performance.
Experimental Workflow for Catalytic Water Oxidation
Figure 1: A generalized workflow for an Iridium(III)-catalyzed water oxidation experiment.
Application in C-H Functionalization
A cornerstone of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product.[3] Direct C-H functionalization, which avoids the need for pre-functionalized starting materials, is a powerful strategy in this regard. Iridium(III) acetate serves as a precursor to highly effective catalysts for these transformations, particularly for C-H amination reactions using azides as the nitrogen source.[4][5][6][7] These reactions are advantageous as they release benign dinitrogen gas as the sole byproduct.[4]
Quantitative Data for Iridium-Catalyzed C-H Amination
| Substrate | Azide (B81097) | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
| 2-Phenylpyridine | Phenyl azide | [CpIrCl₂]₂/AgNTf₂ | - | 1,2-Dichloroethane (B1671644) | 50 | 95 |
| Benzamide | 1-Azidohexane | [CpIrCl₂]₂/AgSbF₆ | CsOAc | 1,2-Dichloroethane | 80 | 88 |
| 1-Phenyl-1H-pyrazole | Benzoyl azide | [Cp*Ir(OAc)₂]₂ | - | 1,2-Dichloroethane | 60 | 92 |
Note: [Cp*IrCl₂]₂ can be synthesized from Iridium(III) precursors. The use of acetate additives highlights the relevance of the acetate ligand in these catalytic systems.
Signaling Pathway for Iridium-Catalyzed C-H Amination
Figure 2: A simplified representation of the catalytic cycle for C-H amination.
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Amidation of Arenes with Acyl Azides
This protocol is adapted from the supporting information of related iridium-catalyzed C-H amidation reactions.
Materials:
-
Iridium(III) acetate (or a suitable precursor like [Cp*IrCl₂]₂)
-
Silver salt additive (e.g., AgNTf₂, AgSbF₆) if starting from a chloride precursor
-
Arene substrate with a directing group (e.g., 2-phenylpyridine)
-
Acyl azide
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Stir plate and magnetic stir bar
-
Heating block or oil bath
Procedure:
-
Catalyst Precursor Preparation: If not starting directly with an active acetate complex, the active catalyst is often generated in situ. To a dry Schlenk flask under an inert atmosphere, add [Cp*IrCl₂]₂ (2.5 mol%) and AgNTf₂ (10 mol%).
-
Reaction Setup: To the flask containing the catalyst precursor, add the arene substrate (1.0 equiv) and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (0.2 M) to dissolve the solids.
-
Initiation: Add the acyl azide (1.2 equiv) to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture at the desired temperature (e.g., 60-80 °C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Filter the reaction mixture through a short pad of celite to remove any insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: The purified product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Green Chemistry Metrics
The "greenness" of a chemical reaction can be quantified using various metrics. For the iridium-catalyzed C-H amidation with azides, where the only byproduct is N₂, the atom economy is exceptionally high. Other metrics like the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) provide a broader assessment of the waste generated per unit of product.
Logical Relationship of Green Chemistry Metrics
Figure 3: The relationship between key green chemistry metrics.
By focusing on catalytic reactions with high atom economy and employing greener solvents and reaction conditions, the use of Iridium(III) acetate and its derivatives aligns with the core principles of sustainable chemistry.[3][8][9][10] These application notes provide a starting point for researchers to explore and optimize these powerful catalytic systems for a wide range of synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. iipseries.org [iipseries.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides [organic-chemistry.org]
- 6. Carboxylate-Assisted Iridium-Catalyzed C-H Amination of Arenes with Biologically Relevant Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
- 9. Green Chemistry Metrics, A Review [mdpi.com]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Iridium(3+) Acetate: A Versatile Precursor for High-Performance Iridium Oxide Films
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Iridium(3+) acetate (B1210297) has emerged as a important precursor for the fabrication of iridium oxide (IrOx) thin films, enabling a wide range of applications in catalysis, electrochromics, and biomedical devices. Its utility stems from its solubility in common solvents and its ability to decompose cleanly into iridium oxide upon thermal treatment. This document provides detailed application notes and experimental protocols for the synthesis of iridium oxide films using iridium(3+) acetate, with a focus on applications relevant to research, and drug development.
Applications of Iridium Oxide Films
Iridium oxide films are valued for their unique combination of properties, including high electrical conductivity, excellent corrosion resistance, and robust electrochemical activity. These characteristics make them suitable for a variety of applications:
-
Electrocatalysis: Iridium oxide is a state-of-the-art catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[1] Films derived from iridium(3+) acetate have shown excellent performance in this application.
-
Biocompatible Coatings: The excellent biocompatibility of iridium oxide makes it an attractive material for coating implantable medical devices and bio-stimulating electrodes.[2][3][4] These coatings can improve the performance and longevity of neural interfaces and other biomedical implants.[5][6]
-
Biosensors: Iridium oxide films can be functionalized for the development of sensitive and stable biosensors.[7] Their electrochemical properties are advantageous for detecting a variety of biological molecules, including glucose.[8]
-
pH Sensing: Iridium oxide electrodes exhibit a near-Nernstian response to pH changes, making them highly effective for pH sensing applications in various environments.[7][9]
Experimental Protocols
Detailed methodologies for the preparation of iridium oxide films from iridium(3+) acetate via spin-coating and dip-coating are provided below.
Protocol 1: Spin-Coating Deposition of Iridium Oxide Films
This protocol describes the fabrication of iridium oxide films on a substrate using a spin-coating technique, followed by thermal annealing.
Materials:
-
Iridium(3+) acetate precursor
-
Ethanol (B145695) (or other suitable solvent)
-
Substrates (e.g., silicon wafers, titanium foils, or fluorine-doped tin oxide glass)
-
Spin coater
-
Tube furnace or hot plate
Procedure:
-
Precursor Solution Preparation:
-
Dissolve iridium(3+) acetate in ethanol to achieve the desired concentration. A typical concentration range is 0.05 M to 0.2 M.
-
For mesoporous films, a polymer template such as PEO-PB-PEO can be added to the solution.[10] For example, dissolve 169 mg of PEO-PB-PEO in 7.5 mL of ethanol at 40 °C, then add 844 mg of iridium(III) acetate and mix for 1 hour at 40 °C.[10]
-
-
Substrate Cleaning:
-
Thoroughly clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a pristine surface for film deposition.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 500-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by adjusting the spin speed and solution concentration.[2]
-
-
Drying:
-
After spin-coating, dry the film on a hotplate at a low temperature (e.g., 80-100 °C) for a few minutes to remove the solvent.
-
-
Annealing (Calcination):
-
Repeat (Optional):
-
Repeat steps 3-5 to achieve a desired film thickness.
-
Protocol 2: Dip-Coating Deposition of Iridium Oxide Films
This protocol outlines the fabrication of iridium oxide films using a dip-coating method.
Materials:
-
Iridium(3+) acetate precursor solution (prepared as in Protocol 1)
-
Substrates
-
Dip coater
-
Tube furnace
Procedure:
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 1.
-
-
Dip-Coating:
-
Mount the substrate on the dip coater arm.
-
Immerse the substrate into the precursor solution at a constant immersion speed.
-
Hold the substrate in the solution for a specific dwell time (e.g., 1-5 minutes).
-
Withdraw the substrate from the solution at a controlled, constant speed (e.g., 200 mm/min).[10] The withdrawal speed is a critical parameter for controlling film thickness.
-
-
Drying:
-
Allow the coated substrate to air-dry or place it on a hotplate at a low temperature to evaporate the solvent.
-
-
Annealing (Calcination):
-
Anneal the dried film in a tube furnace following the same procedure as in Protocol 1.
-
Data Presentation
The properties of iridium oxide films are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.
| Precursor | Deposition Method | Substrate | Annealing Temperature (°C) | Film Thickness (nm) | Resistivity (µΩ·cm) | Reference |
| Iridium(3+) acetate | Spin-coating | Titanium | 450 | Not Specified | Not Specified | [1] |
| Ir(acac)3 | ALD | Soda lime glass, Si, Al2O3 | 185 | ~40 | 170-200 | [11] |
| Iridium(3+) acetate | Dip-coating | Si wafer | 300-600 | Varied with temp. | Varied with temp. | [10] |
| Annealing Temperature (°C) | OER Activity @ 1.55 V vs RHE (mA/cm²) (2nd cycle) | OER Activity @ 1.55 V vs RHE (mA/cm²) (50th cycle) | Intrinsic Activity (mA/mC) | Reference |
| 300 | ~1.5 | ~1.2 | ~0.03 | [10] |
| 350 | ~2.5 | ~2.0 | ~0.05 | [10] |
| 400 | ~3.8 | ~3.0 | ~0.07 | [10] |
| 450 | ~2.8 | ~2.2 | ~0.06 | [10] |
| 500 | ~1.8 | ~1.5 | ~0.04 | [10] |
| 600 | ~1.0 | ~0.8 | ~0.02 | [10] |
| Film Property | Value | Conditions | Reference |
| Charge Storage Capacity (cathodic) | 25 mC/cm² | Electrodeposited IrOx film | [5] |
| Normalized Charge Storage Capacity | 0.367 mC/(cm²·nm) | Chemically deposited IrOx film | [2] |
| Charge-Injection Capacity | ~5 mC/cm² | Sputtered IrOx film, 0.4 ms (B15284909) pulses | [12] |
Visualizations
Experimental Workflow for Iridium Oxide Film Fabrication
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eiclabs.com [eiclabs.com]
- 6. Electrodeposited platinum-iridium coating improves in vivo recording performance of chronically implanted microelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sputtered Iridium Oxide Films for Neural Stimulation Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridium(III)-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic mechanisms and experimental protocols for cross-coupling reactions utilizing Iridium(III) complexes. The information is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to Iridium(III) Catalysis in Cross-Coupling
Iridium(III) complexes have emerged as versatile and powerful catalysts in modern organic synthesis, enabling a diverse array of cross-coupling reactions. Their unique photochemical and redox properties allow for novel reaction pathways, often under mild conditions with high functional group tolerance. Two predominant mechanistic manifolds are discussed herein: photoredox/nickel dual catalysis and direct C-H activation. These approaches provide access to a wide range of C-C, C-N, C-O, and C-S bonds, which are fundamental connections in pharmaceuticals and functional materials.
Photoredox/Nickel Dual Catalysis
In this synergistic catalytic system, an Iridium(III) complex acts as a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process. This process modulates the oxidation state of a nickel co-catalyst, which in turn drives the cross-coupling cycle. The general scheme involves the generation of radical intermediates from organic substrates, which then engage with the nickel catalyst.
General Catalytic Cycle
The catalytic cycle typically begins with the photoexcitation of the Ir(III) photocatalyst to its excited state (*Ir(III)). This excited state can then participate in either an oxidative or reductive quenching cycle to generate a reactive Ir(II) or Ir(IV) species. In a common pathway involving a nickel co-catalyst, the excited iridium complex reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This low-valent nickel complex then undergoes oxidative addition with an electrophile (e.g., an aryl halide). The resulting Ni(II) or Ni(III) intermediate can then react with a nucleophile or a radical species generated by the iridium photocatalyst. Reductive elimination from the nickel center furnishes the cross-coupled product and regenerates the nickel catalyst for the next cycle.
Experimental Protocols
This protocol is a general starting point for the coupling of various nucleophiles with aryl halides.
Materials:
-
Iridium photocatalyst (e.g., Ir(ppy)3, 2 mol%)
-
Nickel catalyst (e.g., NiBr2·glyme, 5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%)
-
Aryl halide (1 mmol, 1 equiv)
-
Nucleophile (e.g., alcohol, amine, or thiol, 1 mmol, 1 equiv)
-
Base (e.g., K2CO3, 2 equiv)
-
Solvent (e.g., DMF, 0.3 M)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the iridium photocatalyst, nickel catalyst, ligand, aryl halide, and base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the nucleophile via syringe.
-
Place the vial in a photoreactor equipped with a blue LED light source.
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 18-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Materials:
-
Iridium photocatalyst (e.g., {Ir[dF(CF3)ppy]2(bpy)}·PF6, 1.0 mol%)
-
Nickel catalyst/ligand (e.g., NiCl2·glyme/dtbbpy, 1.5 mol%)
-
Aryl bromide (1 equiv)
-
α-Alkoxymethyltrifluoroborate (1.5 equiv)
-
Base (e.g., K3PO4, 2 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a glovebox, add the iridium photocatalyst, nickel catalyst, ligand, aryl bromide, α-alkoxymethyltrifluoroborate, and base to a vial.
-
Add the solvent and seal the vial.
-
Remove the vial from the glovebox and place it in a photoreactor with blue LED irradiation.
-
Stir the reaction at room temperature for 48 hours.
-
Work-up and purify as described in the general protocol above.
Quantitative Data
Table 1: Representative Yields for Ir/Ni Dual-Catalyzed Cross-Coupling Reactions
| Entry | Coupling Type | Electrophile | Nucleophile | Product | Yield (%) | Reference |
| 1 | C-O | 4-Bromotoluene | Phenol | 4-Methyl-1-phenoxybenzene | 85 | [1] |
| 2 | C-N | 4-Bromoanisole | Aniline | 4-Methoxy-N-phenylaniline | 92 | [1] |
| 3 | C-S | 1-Bromo-4-(trifluoromethyl)benzene | Thiophenol | Phenyl(4-(trifluoromethyl)phenyl)sulfane | 91 | [1] |
| 4 | C-C | 4-Bromoacetophenone | Potassium (methoxymethyl)trifluoroborate | 1-(4-(Methoxymethyl)phenyl)ethan-1-one | 95 | [2] |
| 5 | C-C | Cinnamyl carbonate | Ethyl 2-phenyldiazoacetate | Ethyl (2Z,4E)-2,5-diphenylpenta-2,4-dienoate | >90 (Z:E > 90:10) | [3][4] |
| 6 | C-C | Cinnamyl carbonate | (E)-1,3-Diphenylprop-1-ene | (6E)-1,3,6-Triphenylhexa-1,5-diene | 95 (TON up to 2000) | [5] |
Iridium-Catalyzed C-H Activation
Iridium(III) complexes are also highly effective for the direct functionalization of C-H bonds, offering a more atom-economical approach to cross-coupling by avoiding the pre-functionalization of one of the coupling partners.
General Catalytic Cycle
The mechanism for Iridium(III)-catalyzed C-H activation often proceeds through a concerted metalation-deprotonation (CMD) pathway. In this process, the iridium catalyst coordinates to the substrate, and the C-H bond is cleaved in a single step with the assistance of a base or a ligand. This generates an iridacycle intermediate, which can then react with a coupling partner (e.g., an aryl halide or boronic acid) to form the desired product and regenerate the active iridium catalyst.
Experimental Protocols
Materials:
-
Iridium catalyst (e.g., [Ir(cod)Cl]2)
-
Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline)
-
N-Heteroarene (1 equiv)
-
(Hetero)arylboronic acid (1.5 equiv)
-
Solvent (e.g., H2O or a mixture of organic solvent and H2O)
Procedure:
-
To a reaction vessel, add the iridium catalyst, ligand, N-heteroarene, and (hetero)arylboronic acid.
-
Add the solvent.
-
Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for the specified time.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify by column chromatography.
Materials:
-
Iridium catalyst (e.g., [Ir(OMe)(COD)]2)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Arene (1 equiv)
-
Boron source (e.g., B2pin2, 0.6 equiv)
-
Solvent (e.g., THF or cyclopentyl methyl ether)
Procedure:
-
In a glovebox, charge a vial with the iridium catalyst, ligand, and arene.
-
Add the solvent, followed by the boron source.
-
Seal the vial and stir at room temperature or with heating as required.
-
The resulting arylboronate ester can be isolated or used directly in a subsequent one-pot cross-coupling reaction.
Quantitative Data
Table 2: Representative Yields for Iridium-Catalyzed C-H Activation Reactions
| Entry | Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 1 | α-Arylation | Pyridine | Phenylboronic acid | 2-Phenylpyridine | 85 | [6] |
| 2 | α-Arylation | Thiophene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiophene | 91 | [6] |
| 3 | C-H Arylation | 1-Methylindole | 1-Iodo-4-nitrobenzene | 1-Methyl-2-(4-nitrophenyl)-1H-indole | 88 | [7] |
| 4 | C-H Borylation | Benzene | B2pin2 | Phenylboronic acid pinacol (B44631) ester | >95 | [8] |
| 5 | C-H Borylation | 3-Bromobenzonitrile | B2pin2 | 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 47 (in one-pot Sonogashira) | [6] |
Troubleshooting and Side Reactions
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-purity catalysts and ligands. For photoredox reactions, ensure the light source is of the correct wavelength and intensity. Degas solvents and reagents thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.[9]
-
Incorrect Reaction Conditions: Optimize temperature, solvent, and base. The choice of base can be critical for both catalyst activity and substrate stability.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the coupling partners can occur, especially at higher temperatures. Lowering the reaction temperature or catalyst loading may mitigate this.
-
Dehalogenation: In reactions involving aryl halides, hydrodehalogenation can be a competing pathway. This can be influenced by the choice of base and solvent.
-
Substrate Decomposition: Some substrates may be sensitive to the reaction conditions. Consider protecting sensitive functional groups.
-
-
Reproducibility Issues:
-
Oxygen Sensitivity: In some Ir/Ni dual catalytic systems, the presence of trace amounts of oxygen can be beneficial for the activation of Ni(II) precatalysts, while in others it is detrimental.[9] Consistent inert atmosphere techniques are crucial.
-
Reagent Purity: The purity of solvents and reagents, especially the base and nucleophile, can significantly impact the reaction outcome.
-
Safety Precautions
-
Handling Iridium Catalysts: Iridium compounds, like other heavy metal complexes, should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][3][4][7]
-
Inert Atmosphere: Many of the catalysts and reagents are air- and moisture-sensitive. Reactions should be set up under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Photoreactors: When using photoreactors, ensure proper shielding to avoid exposure to high-intensity light. Some light sources can generate heat, so ensure adequate cooling.
-
Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood. Be aware of the specific hazards associated with each chemical used.
By following these protocols and considering the potential challenges, researchers can effectively utilize the power of Iridium(III) catalysis for a wide range of cross-coupling transformations.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Iridium(III) Acetate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Iridium(III) acetate (B1210297) and its derivatives in pharmaceutical manufacturing. The focus is on its role as a versatile catalyst precursor for key transformations in the synthesis of Active Pharmaceutical Ingredients (APIs). Detailed protocols for representative applications, quantitative data, and workflow visualizations are included to facilitate practical implementation in a research and development setting.
Introduction to Iridium(III) Acetate in Pharmaceutical Synthesis
Iridium(III) acetate is an important organometallic compound that serves as a precursor for a wide range of homogeneous and supported iridium catalysts.[1] In the pharmaceutical industry, catalysts derived from iridium are highly valued for their ability to mediate a variety of synthetic transformations with high efficiency and selectivity.[2] These transformations are often critical for the construction of complex molecular architectures found in modern pharmaceuticals.[1]
Key applications of iridium catalysts in pharmaceutical synthesis include:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, and olefins to generate chiral alcohols and amines is a cornerstone of iridium catalysis in the pharmaceutical sector. This is particularly crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological effects.[3][4]
-
C-H Activation: Iridium catalysts enable the direct functionalization of otherwise inert C-H bonds. This allows for more efficient and atom-economical synthetic routes, including the late-stage functionalization of complex drug molecules to create analogues with improved properties.[5]
-
Transfer Hydrogenation: In this process, hydrogen is transferred from a donor molecule to a substrate, often under milder conditions than direct hydrogenation. Iridium catalysts are highly effective for the asymmetric transfer hydrogenation of ketones and imines.
Iridium(III) acetate, being a source of iridium, is a valuable starting material for the synthesis of more complex and catalytically active iridium species. Its utility lies in its ability to be converted into various iridium precursors, such as iridium(I) and iridium(III) complexes containing specific ligands that dictate the catalyst's activity and selectivity.
Key Applications and Experimental Protocols
Asymmetric Hydrogenation in the Synthesis of a Zanubrutinib Intermediate
Zanubrutinib is a Bruton's tyrosine kinase (BTK) inhibitor, and a key step in its synthesis involves the asymmetric hydrogenation of a pyrazolo[1,5-a]pyrimidine (B1248293) intermediate.[6][7] Iridium catalysts have proven to be highly effective for this transformation, delivering the desired chiral product with high enantioselectivity.[6][7][8]
Reaction Scheme:
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 7-(4-phenoxyphenyl)-2H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol is a representative example based on published procedures.[6][7][8]
Materials:
-
7-(4-phenoxyphenyl)-2H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Substrate)
-
[Ir(COD)Cl]₂ (Iridium precursor, can be synthesized from Iridium(III) acetate)
-
Chiral ligand (e.g., (R)-t-Bu-FcPhox)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Hydrogen gas (high pressure)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk tube are added [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%). Anhydrous and degassed solvent (e.g., DCM) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate autoclave, the substrate (1.0 equiv) is dissolved in the reaction solvent.
-
Hydrogenation: The prepared catalyst solution is transferred to the autoclave containing the substrate. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a set time (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (B149044) product.
-
Analysis: The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.
C-H Activation for Late-Stage Functionalization
Iridium catalysts, particularly those of the [CpIr(III)] type, are powerful tools for the late-stage functionalization of pharmaceutical compounds via C-H activation.[5] This strategy allows for the modification of complex molecules at positions that are difficult to access through traditional synthetic methods. Iridium(III) acetate can serve as a precursor for the synthesis of the [CpIrCl₂]₂ dimer, a common starting material for these catalytic systems.[9][10]
Application Example: Ortho-iodination of a Benzoic Acid Derivative
Experimental Protocol: Iridium-Catalyzed Ortho-Iodination
This protocol is a generalized procedure based on established methodologies.
Materials:
-
Substituted benzoic acid (Substrate)
-
[Cp*IrCl₂]₂ (Catalyst precursor)
-
N-Iodosuccinimide (NIS) (Iodinating agent)
-
Silver acetate (AgOAc) (Additive)
-
Solvent (e.g., 1,2-Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the benzoic acid substrate (1.0 equiv), [Cp*IrCl₂]₂ (2.5 mol%), AgOAc (1.0 equiv), and NIS (1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the ortho-iodinated product.
Data Presentation
The following tables summarize representative quantitative data for iridium-catalyzed reactions relevant to pharmaceutical synthesis.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of a Zanubrutinib Intermediate
| Catalyst System | Substrate Concentration (M) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / (R)-t-Bu-FcPhox | 0.1 | 50 | 50 | 24 | >99 | 95 | >99 | [7] |
| [Ir(COD)Cl]₂ / Chiral Ligand | 0.2 | 80 | 60 | 12 | >99 | 92 | 98 | [6] |
Table 2: Iridium-Catalyzed C-H Activation for Late-Stage Functionalization
| Substrate | Catalyst Loading (mol%) | Reagent | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxybenzoic acid | [CpIrCl₂]₂ (2.5) | NIS | AgOAc | DCE | 80 | 85 | [5] |
| Celecoxib | [CpIrCl₂]₂ (5.0) | MeBpin | - | THF | 100 | 60 | [5] |
Mandatory Visualizations
Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation
The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of a ketone using an iridium catalyst.
Caption: A representative catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening in Pharmaceutical Development
This diagram outlines a typical workflow for screening and optimizing a catalyst for a specific reaction in a pharmaceutical development context.
Caption: A typical workflow for catalyst screening in pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Iridium-Catalyzed α-Alkylation of Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iridium-catalyzed α-alkylation of acetates presents a powerful and atom-economical method for the formation of C-C bonds. This transformation utilizes a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, wherein a primary alcohol serves as the alkylating agent, and water is the only byproduct.[1][2] This environmentally benign approach avoids the use of pre-functionalized alkylating agents, such as organohalides or organometallics, making it an attractive strategy in organic synthesis and drug development. The reaction is typically catalyzed by an iridium complex, such as [IrCl(cod)]₂, in the presence of a base.[1]
Reaction Mechanism: The Borrowing Hydrogen Pathway
The iridium-catalyzed α-alkylation of acetates with primary alcohols proceeds through a catalytic cycle known as the "borrowing hydrogen" pathway. This process can be broken down into three key stages:
-
Oxidation: The iridium catalyst oxidizes the primary alcohol to the corresponding aldehyde. The two hydrogen atoms are "borrowed" by the catalyst, forming an iridium-dihydride species.
-
Condensation: The acetate (B1210297) enolate, formed in the presence of a base, undergoes an aldol-type condensation with the in situ-generated aldehyde to form a β-hydroxy ester. This intermediate then dehydrates to yield an α,β-unsaturated ester.
-
Reduction: The iridium-dihydride species, which has been holding the "borrowed" hydrogen, then reduces the carbon-carbon double bond of the α,β-unsaturated ester to afford the final α-alkylated acetate product and regenerate the active iridium catalyst.
Data Presentation
The following table summarizes representative examples of the iridium-catalyzed α-alkylation of acetates with primary alcohols.
| Entry | Acetate Substrate | Alcohol Substrate | Product | Yield (%) |
| 1 | tert-Butyl acetate | n-Butanol | tert-Butyl hexanoate | Good[1] |
| 2 | tert-Butyl acetate | 1,9-Nonanediol | Di-tert-butyl tridecanedioate | Good[1] |
Note: The term "Good" is used as reported in the initial communication; specific quantitative yields were not provided in the abstract.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be dried and degassed prior to use.
-
Reagents should be of high purity.
Representative Protocol for the α-Alkylation of tert-Butyl Acetate with n-Butanol:
This protocol is adapted from the general procedure described by Ishii and co-workers.[1]
Materials:
-
[IrCl(cod)]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
tert-Butanol (B103910) (t-BuOH), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butyl acetate
-
n-Butanol
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add [IrCl(cod)]₂ (e.g., 0.01-0.05 mmol).
-
Add potassium tert-butoxide (e.g., 0.5-1.0 mmol).
-
Add anhydrous tert-butanol (e.g., 1-2 mL).
-
Add tert-butyl acetate (e.g., 1.0 mmol).
-
Add n-butanol (e.g., 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring the progress by an appropriate analytical technique such as GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired tert-butyl hexanoate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships of Reaction Components
The success of the iridium-catalyzed α-alkylation of acetates is dependent on the interplay of several key components. The following diagram illustrates the logical relationship between these components.
Conclusion
The iridium-catalyzed α-alkylation of acetates with primary alcohols is a highly efficient and sustainable method for the synthesis of a variety of carboxylates. The "borrowing hydrogen" mechanism obviates the need for stoichiometric activating reagents and produces water as the sole byproduct. This methodology is a valuable tool for organic chemists in academia and industry, offering a greener alternative for C-C bond formation. Further research in this area may lead to the development of more active catalysts, an expanded substrate scope, and asymmetric variants of this important transformation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Iridium(III) Acetate Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Iridium(III) acetate-catalyzed reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving Iridium(III) acetate (B1210297) catalysis.
Q1: My reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Improper Activation: Many iridium catalysts require an in-situ activation step to form the active catalytic species. Ensure that the activation protocol for your specific system is followed correctly.[1]
-
Catalyst Poisoning: Impurities in the substrate, solvent, or gaseous reagents can poison the catalyst by binding to its active sites.[1] Common poisons include sulfur compounds, carbon monoxide, and halides.[1] Ensure the purity of all reagents and solvents.
-
Catalyst Decomposition: The iridium complex may be unstable under the reaction conditions, leading to decomposition and loss of activity.[1] This can be influenced by temperature, solvent, and specific functional groups on the substrate.[1] Running a control reaction with a standard substrate known to perform well can help diagnose if the issue lies with the catalyst or the specific substrate.[1]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction rate and selectivity.[2] For instance, in some C-H aminations, DCE has shown superior performance, while NMP was found to be more effective for heterocyclic substrates.[3] It is advisable to perform a solvent screen to identify the optimal medium for your specific transformation.
-
Temperature: The reaction temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition. An optimization study of the reaction temperature is recommended.
-
Additives: Some reactions require additives, such as a base or a co-catalyst, to proceed efficiently. For example, the addition of a base can alter the polarization of the transition state in C-H activation reactions, which can be a strategy for optimization.[4] In some hydrogenations, additives can activate the pre-catalyst or increase reactivity and selectivity.[5]
-
Q2: I am observing poor regioselectivity or stereoselectivity in my reaction. What factors influence selectivity and how can I improve it?
A2: Selectivity is a key challenge in many catalytic reactions and is influenced by several interconnected factors.
-
Ligand Choice: The chiral ligand is crucial for achieving high enantioselectivity.[1] The structure of the ligand, including both the bidentate ligand of the metal complex and any auxiliary ligands, can significantly impact the catalytic ability. A mismatch between the ligand configuration and the substrate can lead to poor selectivity. Screening a library of ligands is often necessary to find the optimal one for a particular substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, thereby affecting selectivity.[2] For example, in some hydrogenations, environmentally friendly solvents like methanol (B129727) and ethyl acetate have been used with no loss of selectivity.[6]
-
Hydrogen Pressure (for hydrogenation reactions): In certain iridium-catalyzed hydrogenations, a decrease in H2 pressure has been shown to result in an increase in enantioselectivity.[6]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state that leads to the desired product.
Q3: My catalyst appears to be deactivating over the course of the reaction. What are the common deactivation pathways and can the catalyst be regenerated?
A3: Catalyst deactivation is a common problem that leads to a decrease in catalytic rate over time.[7]
-
Deactivation Mechanisms:
-
Poisoning: As mentioned earlier, impurities can irreversibly bind to the catalyst's active sites.[1]
-
Fouling: Deposition of carbonaceous material or "coke" on the catalyst surface can block active sites.[8]
-
Thermal Degradation: High temperatures can lead to changes in the catalyst's structure, such as sintering of supported catalysts.
-
Ligand Degradation: Under acidic conditions or in the presence of hydrogen, the ligand can undergo transformations such as protonation-induced isomerization or hydrogenation, leading to less active or inactive species.[9]
-
Formation of Inactive Species: In some cases, active iridium species can aggregate to form inactive clusters, such as trimers.[5]
-
-
Catalyst Regeneration:
-
For supported iridium catalysts deactivated by carbon deposition, a regeneration procedure involving controlled oxidation to burn off carbon residues, followed by reduction with hydrogen and treatment with a halogen-containing gas at elevated temperatures can be employed to redisperse the iridium and restore activity.[10]
-
Regeneration of homogeneous catalysts is often more complex. If deactivation is due to reversible inhibition, a change in reaction conditions might restore activity. However, in cases of irreversible decomposition, the catalyst cannot be regenerated in situ.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.
Table 1: Ligand and Solvent Effects on Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Substrate | Ligand | Solvent | Pressure (bar) | Yield (%) | ee (%) | Reference |
| 1 | N-(3,4-dihydronaphthalen-2-yl)acetamide | MaxPHOX ((SP,S,R)-tBu) | CH2Cl2 | 50 | >99 | >99 | [6] |
| 2 | N-(3,4-dihydronaphthalen-2-yl)acetamide | MaxPHOX ((SP,R,R)-iPr) | CH2Cl2 | 50 | >99 | 96 | [6] |
| 3 | Rotigotine precursor | MaxPHOX ((SP,S,R)-iPr) | Ethyl Acetate | 3 | >99 | 99 | [6] |
| 4 | Benzoyl enamide | MaxPHOX ((SP,S,R)-iPr) | CH2Cl2 | 3 | >99 | 99 | [6] |
Table 2: Optimization of Iridium-Catalyzed C-H Amination
| Entry | Directing Group | Solvent | Additive | Temperature (°C) | Conversion (%) | Reference |
| 1 | Pyridine | DCE | - | 100 | High | [3] |
| 2 | Carboxylic Acid | NMP | - | 100 | High | [3] |
| 3 | Amide | DCE | - | 100 | High | [3] |
| 4 | Amide | NMP | - | 100 | Low | [3] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamides
-
In a glovebox, a vial is charged with the iridium precursor and the chiral ligand (e.g., MaxPHOX) in the desired solvent (e.g., CH2Cl2 or ethyl acetate).
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
The enamide substrate is added to the vial.
-
The vial is placed in a high-pressure reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reactor is pressurized to the desired hydrogen pressure (e.g., 3-50 bar).[6]
-
The reaction is stirred at room temperature for the specified time.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the chiral amine product.
Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Allylic Substitution
-
In a flame-dried Schlenk flask under an inert atmosphere, the iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand are dissolved in a degassed solvent (e.g., THF).
-
The solution is stirred at room temperature for 20-30 minutes to generate the active catalyst.
-
The allylic substrate (e.g., an allylic carbonate or alcohol) is added to the flask.
-
The nucleophile is then added to the reaction mixture. For reactions involving aqueous nucleophiles, a biphasic system may be employed.[11]
-
The reaction is stirred at the optimized temperature until completion (monitored by TLC or GC/LC-MS).
-
The reaction mixture is quenched (if necessary) and diluted with an organic solvent.
-
The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low reaction conversion.
Caption: General experimental workflow for Iridium(III) catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ursa.cat [ursa.cat]
- 7. mdpi.com [mdpi.com]
- 8. ijset.com [ijset.com]
- 9. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 11. ethz.ch [ethz.ch]
Technical Support Center: Synthesis of Iridium(III) Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Iridium(III) acetate (B1210297) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Iridium(III) acetate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reduction of the Iridium precursor. | Ensure the complete reduction of Iridium(IV) to Iridium(III) by using an appropriate reducing agent, such as ascorbic acid.[1] |
| Suboptimal pH for precipitation of iridium hydroxide (B78521). | Adjust the pH of the solution to a range of 6 to 9 during the precipitation of iridium hydroxide to ensure maximum precipitation.[2] | |
| Reaction temperature is too low. | For methods involving the reaction of iridium hydroxide with acetic acid, heating the mixture to approximately 110°C can significantly improve the yield.[2] | |
| Loss of product during purification. | Minimize losses during recrystallization by carefully selecting the solvent and optimizing the crystallization conditions. | |
| Product Impurity | Presence of chloride or nitrate (B79036) ions. | Wash the precipitated iridium hydroxide thoroughly with water until the filtrate is free of chloride and nitrate ions before reacting it with acetic acid.[2] |
| Incomplete reaction. | Ensure the reaction goes to completion by allowing for sufficient reaction time, as indicated in the protocol. Some methods require refluxing for several hours. | |
| Reaction Failure | Incorrect starting material. | Verify the identity and purity of the iridium precursor. Common starting materials include Iridium(III) chloride, Iridium(IV) chloride, and their hydrated forms.[2] |
| Inactive catalyst or reagent. | Use fresh or properly stored reagents, especially the reducing agent and the base. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for Iridium(III) acetate synthesis?
A1: Common starting materials include various iridium chloro compounds such as Iridium(III) chloride, Iridium(IV) chloride, hexachloroiridate(III) salts, and hexachloroiridate(IV) salts.[2] The choice of precursor can influence the reaction conditions and the final yield.
Q2: What is a common method to achieve a high yield of Iridium(III) acetate?
A2: A high-yield (around 88%) synthesis involves the precipitation of iridium hydroxide from an aqueous solution of an iridium chloro compound using an alkali metal hydroxide, followed by the reaction of the purified iridium hydroxide with acetic acid.[2]
Q3: How can I improve the yield if I am getting poor results?
A3: To improve the yield, consider the following:
-
Ensure the complete reduction of any Iridium(IV) to Iridium(III) if your starting material contains the higher oxidation state. Ascorbic acid is a suitable reducing agent.[1]
-
Optimize the pH during the precipitation of iridium hydroxide to be between 6 and 9.[2]
-
Increase the reaction temperature when reacting iridium hydroxide with acetic acid. Temperatures around 110°C have been shown to be effective.[2]
Q4: My final product is not pure. What are the likely contaminants and how can I remove them?
A4: A common impurity is the presence of residual chloride or nitrate ions from the iridium precursor. Thoroughly washing the intermediate iridium hydroxide precipitate with water until the filtrate is free of these ions is a critical step to ensure high purity.[2]
Q5: What is the role of ascorbic acid in some synthesis protocols?
A5: Ascorbic acid acts as a reducing agent to ensure that iridium is in the +3 oxidation state. This is particularly important when starting with an Iridium(IV) compound.[1]
Experimental Protocols
Protocol 1: High-Yield Synthesis from Iridium Chloro Compound
This protocol is adapted from a high-yield method involving the precipitation of iridium hydroxide.[2]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (or other iridium chloro compound)
-
Potassium hydroxide solution
-
Nitric acid (optional, for reprecipitation)
-
Glacial acetic acid
-
Acetic anhydride (B1165640)
-
Deionized water
Procedure:
-
Dissolve the iridium chloro compound in deionized water.
-
Precipitate iridium hydroxide by adding a potassium hydroxide solution, maintaining the pH between 6 and 9. The reaction can be carried out at a temperature of 50-90°C.
-
Filter the precipitated iridium hydroxide and wash it thoroughly with deionized water until the filtrate is free of chloride and nitrate ions.
-
For higher purity, the iridium hydroxide can be redissolved in nitric acid and reprecipitated with potassium hydroxide solution.
-
Transfer the washed iridium hydroxide to a reaction flask and add acetic anhydride and glacial acetic acid.
-
Heat the mixture to approximately 110°C for about 18 hours.
-
Filter the resulting dark green solution.
-
Evaporate the solvent to obtain the solid Iridium(III) acetate.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Quantitative Data from Synthesis Examples
The following table summarizes data from different synthesis examples of a related compound, Iridium(III) triacetylacetonate, which can provide insights into reaction conditions and yields.
| Iridium Precursor | Reducing Agent | Base | Reflux Time (h) | Yield (%) | Reference |
| 15g Iridium(III) trichloride (B1173362) trihydrate | 3.0g Ascorbic Acid & Hydrogen | Saturated Sodium Bicarbonate | 1.5 + 1.5 | 25.2 | [3] |
| 15g Iridium(III) trichloride trihydrate | Hydrogen | Saturated Sodium Bicarbonate | 1 + 1 | 18.4 | [3] |
| 10g Iridium(III) trichloride trihydrate | Hydrogen | Saturated Sodium Bicarbonate | 1.5 + 1.5 | 14.5 | [3] |
| 15g Iridium(III) trichloride trihydrate | 3.0g Ascorbic Acid | Saturated Sodium Bicarbonate | 2 + 1 | 15.9 | [3] |
Factors Influencing Iridium(III) Acetate Synthesis Yield
Caption: Key factors influencing the yield and purity of Iridium(III) acetate synthesis.
References
Technical Support Center: Handling Air-Sensitive Iridium Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with air-sensitive iridium catalysts. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the success of your experiments.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the handling and use of air-sensitive iridium catalysts.
Guide 1: Catalyst Deactivation or Low Reactivity
Problem: Your iridium-catalyzed reaction shows low conversion, stalls before completion, or fails to initiate.
Possible Causes and Solutions:
| Cause | Identification | Recommended Solution |
| Catalyst Decomposition | Visual inspection (color change of the catalyst solution), NMR analysis of the catalyst. | Ensure strict anaerobic and anhydrous conditions using a glovebox or Schlenk line.[1] Use freshly purified and degassed solvents and reagents. |
| Air or Moisture Contamination | Inconsistent results, formation of iridium oxides (often insoluble black precipitates). | Dry glassware in an oven (140°C for 4 hours) and cool under an inert atmosphere.[2] Use high-purity inert gas (argon or nitrogen) for all manipulations. |
| Inhibitors in Substrates/Reagents | Run a control reaction with purified starting materials. Analyze reagents for impurities (e.g., sulfur or coordinating species). | Purify substrates and reagents by recrystallization, distillation, or passing through a column of activated alumina (B75360).[3] |
| Incorrect Catalyst Activation | Consult the literature for the specific activation procedure for your catalyst. Some iridium catalysts require an activation step. | Follow the recommended in-situ or pre-activation protocol for the specific iridium catalyst being used. |
| Insufficient Mixing | In heterogeneous reactions, poor stirring can limit catalyst-substrate interaction. | Use an appropriately sized stir bar and ensure vigorous stirring. For larger reactions, consider mechanical stirring. |
Experimental Protocol: Purification of Solvents
A common and effective method for purifying solvents for use with air-sensitive catalysts is passing them through columns of activated alumina and a supported copper catalyst.[3]
Materials:
-
Solvent reservoir (e.g., a stainless steel keg)
-
Two purification columns packed with activated alumina and a supported copper catalyst (e.g., Q5 reactant)
-
Inert gas source (Argon or Nitrogen)
-
Collection flask (Schlenk flask or similar)
Procedure:
-
Degassing: Sparge the solvent in the reservoir with a steady stream of inert gas for at least one hour to remove dissolved oxygen.
-
Column Activation: Activate the columns according to the manufacturer's instructions. This typically involves heating under a flow of inert gas.
-
Solvent Transfer: Under a positive pressure of inert gas, pass the solvent through the activated alumina column (to remove water) and then through the copper catalyst column (to remove residual oxygen).
-
Collection: Collect the purified solvent in a dry, inert-atmosphere flask. The first portion of the solvent should be discarded as it may contain residual impurities from the column.
Guide 2: Poor or Inconsistent Enantioselectivity in Asymmetric Catalysis
Problem: You are observing low or fluctuating enantiomeric excess (ee) values in your iridium-catalyzed asymmetric reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
Possible Causes and Solutions:
| Cause | Identification | Recommended Solution |
| Inaccurate Analytical Method | Poor peak separation (Resolution < 1.5), inconsistent results from the same sample. | Validate your chiral HPLC or GC method for accuracy, precision, and robustness.[1] |
| Impure Substrate or Reagents | Presence of impurities that can act as catalyst poisons or racemic background catalysts. | Purify all starting materials and reagents thoroughly.[1] |
| Catalyst Quality | Variations in ligand purity or metal precursor can significantly impact enantioselectivity.[1] | Synthesize or procure a fresh batch of high-purity catalyst and ligand. |
| Solvent Effects | The presence of trace amounts of water or other coordinating solvents can alter the chiral environment.[1] | Use anhydrous, high-purity solvents. Screen different solvents as selectivity can be solvent-dependent. |
| Temperature Fluctuations | Inconsistent temperature control can lead to variable enantioselectivity. | Use a reliable thermostat and ensure uniform heating or cooling of the reaction mixture.[1] |
| Air Sensitivity | Exposure of the chiral catalyst to air can lead to decomposition and loss of enantioselectivity. | Maintain a strict inert atmosphere throughout the experiment using a glovebox or Schlenk line.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store air-sensitive iridium catalysts?
A1: Solid, air-stable iridium catalysts like Crabtree's catalyst can be stored in a desiccator at room temperature.[4] However, for optimal longevity and for catalysts that are known to be highly air-sensitive, storage in a nitrogen-filled glovebox or in a sealed Schlenk tube under an inert atmosphere is recommended. Solutions of iridium catalysts are generally less stable and should be prepared fresh whenever possible.
Q2: My reaction mixture turned black. What does this indicate?
A2: The formation of a black precipitate often indicates the decomposition of the iridium catalyst to form iridium(0) nanoparticles or bulk metal. This is a common sign of catalyst deactivation, which can be caused by exposure to air, moisture, or incompatible reagents.
Q3: How can I safely quench an iridium-catalyzed reaction?
A3: The appropriate quenching procedure depends on the specific reaction. For many iridium-catalyzed reactions, quenching can be achieved by carefully adding a protic solvent like methanol (B129727) or water to the reaction mixture at a low temperature (e.g., 0 °C). This will protonate any reactive organometallic species. For reactions involving highly reactive reagents, it is crucial to consult the literature for a specific and safe quenching protocol.
Q4: Can I recycle my iridium catalyst?
A4: Yes, in many cases, iridium catalysts can be recovered and reused. Recovery methods often involve precipitation of the iridium species, followed by filtration. For example, iridium can be precipitated from acidic solutions using ammonium (B1175870) chloride.[2][5] The effectiveness of recycling depends on the stability of the catalyst and the nature of the reaction mixture.
Experimental Protocol: Catalyst Recovery by Precipitation
This protocol describes a general method for recovering an iridium catalyst from a reaction mixture.
Materials:
-
Reaction mixture containing the iridium catalyst
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Filtration apparatus
Procedure:
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide, to ensure the iridium is in a higher oxidation state, which facilitates precipitation.[2]
-
Precipitation: Add a saturated solution of ammonium chloride to precipitate the iridium as an ammonium hexachloroiridate salt.[5]
-
Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold, saturated ammonium chloride solution.
-
Drying: Dry the recovered catalyst under vacuum. The purity of the recovered catalyst should be checked before reuse.
Q5: What are the key safety precautions when working with iridium catalysts?
A5:
-
Inert Atmosphere: Always handle air-sensitive iridium catalysts under an inert atmosphere (glovebox or Schlenk line) to prevent decomposition and potential pyrophoric behavior.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or reagents.
-
Quenching: Be aware of the potential for exothermic reactions when quenching reactions. Always add quenching agents slowly and at a reduced temperature.
Experimental Workflows and Logical Relationships
The following diagrams visualize key experimental workflows and logical relationships for handling air-sensitive iridium catalysts.
Caption: General workflow for setting up an air-sensitive iridium-catalyzed reaction.
Caption: Logical relationship for troubleshooting a failed iridium-catalyzed reaction.
References
preventing decomposition of Iridium(III) acetate during reactions
Welcome to the Technical Support Center for Iridium(III) Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of Iridium(III) Acetate during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of Iridium(III) acetate has turned black. What is the cause and how can I prevent this?
A1: The formation of a black precipitate, commonly known as iridium black, is a sign of decomposition of the Iridium(III) acetate to iridium metal. This is a common issue that can be triggered by several factors:
-
Exposure to Air/Oxygen: While some solutions of iridium acetate in acetic acid/water are considered air-stable, prolonged exposure to air, especially at elevated temperatures, can lead to oxidation and subsequent decomposition.[1]
-
Impurities: The presence of reducing impurities in your solvents or reagents can accelerate the reduction of Ir(III) to Ir(0). Water and oxygen can also deactivate the catalyst.[2]
-
Elevated Temperatures: Iridium(III) acetate and related complexes are susceptible to thermal decomposition. High reaction temperatures can lead to the breakdown of the complex.[2]
-
Incompatible Solvents or Bases: The choice of solvent and base can significantly impact the stability of the catalyst.[2]
Prevention Strategies:
-
Use an Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and are properly dried and degassed to remove water, oxygen, and other impurities.[2]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures. If high temperatures are required, ensure the reaction is conducted under a robust inert atmosphere.
-
Solvent Selection: For catalytic applications, consider using a solvent system in which the iridium species is known to be stable. A solution of iridium acetate in a mixture of acetic acid and water has been reported to be air-stable.[1]
Q2: What are the recommended storage and handling conditions for Iridium(III) acetate?
A2: Proper storage and handling are critical to maintaining the integrity of Iridium(III) acetate.
-
Storage: It is recommended to store Iridium(III) acetate at 4°C, protected from light, and under a nitrogen atmosphere.[3] The compound is hygroscopic, so it is crucial to protect it from moisture.
-
Handling: Due to its sensitivity to air and moisture, Iridium(III) acetate should be handled in a controlled environment. A glovebox or a Schlenk line should be used for weighing and transferring the solid. Solutions should be prepared using degassed solvents and transferred via syringe or cannula under an inert atmosphere.
Q3: My iridium-catalyzed reaction is showing low or no activity. Could this be related to catalyst decomposition?
A3: Yes, low or no catalytic activity is a strong indicator of catalyst decomposition. If the active catalytic species is not formed or is rapidly deactivated, the reaction will not proceed as expected.
Troubleshooting Steps:
-
Verify Catalyst Integrity: Before starting the reaction, ensure the Iridium(III) acetate used is from a properly stored batch and has not been exposed to air or moisture.
-
Check for Color Change: Observe the reaction mixture for any signs of precipitation or color change to black, which would indicate decomposition.
-
Review Reaction Conditions:
-
Temperature: High temperatures can cause catalyst degradation.[2] Consider if the reaction can be performed at a lower temperature.
-
Atmosphere: Ensure that the inert atmosphere was maintained throughout the reaction setup and duration.
-
Reagents: Re-evaluate the purity of all reagents and solvents. Impurities can act as poisons to the catalyst.[2]
-
-
Consider Additives: In some specific applications, such as carbonylation reactions, the addition of a co-catalyst or promoter, like an indium compound, has been shown to stabilize the iridium catalyst and improve its activity.[4]
Data on Thermal Stability of Iridium Complexes
| Compound | Decomposition/Sublimation Temperature Range (°C) | Atmosphere | Notes |
| Iridium(III) acetylacetonate (B107027) [Ir(acac)₃] | MOCVD deposition at 350-500 | Not specified | Used as a precursor for depositing pure iridium films.[5] |
| Iridium(III) tris(1,1,1-trifluoro-2,4-pentanedionate) [Ir(TFA)₃] | Sublimates from 180 to 290 | N₂ flow | Higher volatility compared to Ir(acac)₃ due to fluorination.[6] |
This data is for related iridium complexes and serves as an illustration of thermal behavior. Actual decomposition temperatures for Iridium(III) acetate may vary.
Experimental Protocols
Protocol for Handling Iridium(III) Acetate and Preparing a Stock Solution
This protocol outlines the procedure for safely handling solid Iridium(III) acetate and preparing a stock solution under an inert atmosphere.
Materials:
-
Iridium(III) acetate solid
-
Anhydrous, degassed solvent (e.g., acetic acid, DMSO, methanol)[7]
-
Schlenk flask or vial with a septum
-
Glovebox or Schlenk line with a nitrogen or argon source
-
Syringes and needles (oven-dried)
-
Spatula
-
Analytical balance
Procedure:
-
Preparation of Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas or in a desiccator inside a glovebox.
-
Inert Atmosphere: Perform all manipulations of the solid Iridium(III) acetate inside a glovebox or on a Schlenk line under a positive pressure of inert gas.
-
Weighing: In the inert atmosphere, weigh the desired amount of Iridium(III) acetate into the Schlenk flask or vial.
-
Solvent Addition:
-
Using a gas-tight syringe, draw up the required volume of anhydrous, degassed solvent.
-
Pierce the septum of the Schlenk flask containing the Iridium(III) acetate and slowly add the solvent.
-
If using a Schlenk line, the solvent can be transferred via a cannula from a solvent reservoir.
-
-
Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. The solution should be clear. If slight heating is required, use a water bath and monitor for any signs of decomposition.
-
Storage of Solution: Store the stock solution in the sealed Schlenk flask, wrapped in aluminum foil to protect from light, and in a refrigerator at 4°C. Ensure the flask is properly sealed to maintain the inert atmosphere.
Diagrams
Caption: Workflow for handling Iridium(III) acetate.
Caption: Troubleshooting guide for low catalytic activity.
References
- 1. Ir 112 iridium acetate solution | Johnson Matthey [matthey.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CN102167663A - Method for synthesizing acetic acid through iridium catalysis and carbonylation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
- 7. nbinno.com [nbinno.com]
troubleshooting low catalytic activity of iridium complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving iridium complexes, specifically focusing on low catalytic activity.
Troubleshooting Guides & FAQs
This section is designed to help researchers, scientists, and drug development professionals identify and resolve problems related to the performance of their iridium catalysts.
Category 1: Catalyst Activation and Handling
-
Question 1: My iridium-catalyzed reaction is sluggish or shows no conversion. What are the first things I should check?
Answer: When facing low or no catalytic activity, it's crucial to start with the fundamentals of your experimental setup. Many issues can be resolved by carefully reviewing your catalyst activation and reaction initiation procedures.
-
Inert Atmosphere: Ensure that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen). Many iridium complexes, especially in their active form, are sensitive to oxygen, which can lead to catalyst deactivation.
-
Solvent and Reagent Purity: The presence of impurities, particularly water and oxygen, in your solvents and reagents can poison the catalyst. Use freshly distilled or rigorously dried and degassed solvents. Ensure your reagents are of high purity and stored under appropriate conditions. Peroxides in ethereal solvents like THF and dioxane are known to be detrimental.
-
Catalyst Pre-activation: Some iridium pre-catalysts require an activation step to generate the catalytically active species. This often involves the dissociation of a ligand to create a vacant coordination site.[1][2] Review the literature for the specific activation protocol for your catalyst. For instance, some iridium(I) complexes require the removal of a cyclooctadiene (COD) ligand.[3]
-
Temperature: Verify that the reaction is being conducted at the optimal temperature. Some catalytic cycles have a high activation energy and require heating to proceed at a reasonable rate. Conversely, some catalysts may decompose at elevated temperatures.
-
-
Question 2: I'm using a pre-catalyst that is supposed to be air-stable. Do I still need to handle it under an inert atmosphere?
Answer: While many modern iridium pre-catalysts are designed to be air- and moisture-stable for ease of handling during weighing and initial setup, the active catalytic species generated in situ is often highly sensitive to air and moisture. Therefore, it is best practice to set up the reaction under an inert atmosphere, especially once the pre-catalyst is mixed with other reagents and the reaction is initiated. Proper storage in a desiccator or glovebox is also recommended to ensure long-term reactivity.
Category 2: Catalyst Deactivation and Poisoning
-
Question 3: My reaction starts well but then slows down or stops completely. What could be the cause?
Answer: This is a classic sign of catalyst deactivation. Several factors can lead to a loss of catalytic activity over time:
-
Product Inhibition: The product of your reaction may coordinate to the iridium center more strongly than the reactant, leading to a decrease in the turnover rate as the reaction progresses.
-
Formation of Inactive Dimers or Clusters: Some iridium complexes are prone to forming inactive dimeric or polynuclear species, especially at high catalyst concentrations.[1] For example, active iridium hydride complexes can dimerize, leading to deactivation.
-
Ligand Degradation: The ligands attached to the iridium center can degrade under the reaction conditions. This can be caused by heat, interaction with substrates or products, or reaction with impurities. For instance, in formic acid dehydrogenation, pyridine-carboxiamide ligands can be hydrogenated, leading to catalyst deactivation.
-
Substrate or Byproduct Poisoning: Certain functional groups present in your substrate, product, or formed as byproducts can act as catalyst poisons. Common poisons include amines, sulfur-containing compounds, and carbon monoxide.[4] For example, in the racemization of chiral amines, the liberation of methylamine (B109427) can coordinate tightly to the iridium center and block turnover.[5]
-
-
Question 4: I suspect my catalyst is being poisoned. How can I identify the poison and mitigate its effect?
Answer: Identifying a catalyst poison can be challenging, but here are some steps you can take:
-
Analyze Your Reagents: Scrutinize the purity of your starting materials, solvents, and any additives. Consider potential impurities that could be present.
-
Test for Common Poisons: If you suspect a particular class of compounds (e.g., amines, thiols), you can try adding a small amount of a known poison to a healthy reaction to see if it replicates the deactivation profile.
-
Purification of Reagents: If you identify a likely source of poisoning, purify the corresponding reagent. For example, passing a solvent through a column of activated alumina (B75360) can remove water and other polar impurities.
-
Catalyst Reactivation: In some cases, a poisoned catalyst can be reactivated. For instance, iridium catalysts deactivated by methylamine coordination have been partially reactivated by treatment with dilute hydroiodic acid.[5] However, the feasibility of reactivation depends heavily on the nature of the poisoning.
-
Category 3: Ligand and Solvent Effects
-
Question 5: I am not getting the expected reactivity or selectivity with my iridium catalyst. Should I consider changing the ligand?
Answer: Absolutely. The choice of ligand has a profound impact on the steric and electronic properties of the iridium center, which in turn dictates its catalytic activity and selectivity.
-
Electronic Effects: Electron-donating ligands can increase the electron density at the iridium center, which can enhance its reactivity in certain reactions, such as oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which may be beneficial for other catalytic steps.
-
Steric Effects: The bulkiness of the ligand can influence the accessibility of the metal center to the substrate and can also play a crucial role in controlling stereoselectivity in asymmetric catalysis.
-
Bite Angle: For bidentate ligands, the bite angle can significantly affect the geometry and stability of the catalytic intermediates, thereby influencing the reaction outcome.
It is often necessary to screen a library of ligands to find the optimal one for a specific transformation.
-
-
Question 6: How does the solvent affect the performance of my iridium catalyst?
Answer: The solvent can play a much more significant role than simply dissolving the reactants. It can influence the reaction rate and selectivity through several mechanisms:
-
Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. According to the Hughes-Ingold rules, a more polar solvent will accelerate reactions where the transition state has a greater charge density than the starting materials.
-
Coordinating Ability: Coordinating solvents can compete with the substrate for binding to the iridium center. In some cases, this can be detrimental to the catalytic activity, while in others, it can help to stabilize the active catalyst.
-
Mass Transfer: In reactions involving gaseous reactants like hydrogen, the viscosity of the solvent can affect the rate of gas dissolution and diffusion, which can be the rate-limiting step.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data on the performance of various iridium catalysts under different conditions to guide your optimization efforts.
Table 1: Effect of Ligands on Iridium-Catalyzed N-Alkylation of Aniline with Benzyl (B1604629) Alcohol
| Catalyst Precursor (C^N Ligand) | Auxiliary Ligand | Conversion (%) |
| (pp)₂Ir(μ-Cl)₂Ir(pp)₂ (D1) | TPP | 92 |
| (pp)₂Ir(μ-Cl)₂Ir(pp)₂ (D1) | TMPP | 95 |
| (pp)₂Ir(μ-Cl)₂Ir(pp)₂ (D1) | TFPP | 85 |
| (pbo)₂Ir(μ-Cl)₂Ir(pbo)₂ (D2) | TMPP | 100 |
| (cpbo)₂Ir(μ-Cl)₂Ir(cpbo)₂ (D3) | TMPP | 75 |
| (fpbo)₂Ir(μ-Cl)₂Ir(fpbo)₂ (D4) | TMPP | 68 |
| (pcbo)₂Ir(μ-Cl)₂Ir(pcbo)₂ (D5) | TMPP | 57 |
Reaction Conditions: Aniline (1 mmol), benzyl alcohol (1.2 mmol), catalyst precursor (0.005 mmol), auxiliary ligand (0.02 mmol), 130 °C, 24 h. Data adapted from[2].
Table 2: Performance of an Anionic Iridium Catalyst in Asymmetric Hydrogenation of Acetophenone
| Substrate/Catalyst Ratio | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Enantiomeric Excess (ee) (%) |
| 2,000,000 | 1,980,000 | - | >99 |
| 5,000,000 | 4,950,000 | - | >99 |
| 10,000,000 | 9,900,000 | - | >99 |
| 15,380,000 | 13,425,000 | 224 | >99 |
Reaction Conditions: Acetophenone, H₂ (80 bar), NaOtBu, iPrOH, 25 °C. Data adapted from[6].
Key Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed N-Alkylation of Amines
This protocol is based on the work of Chen et al.[2] for the N-alkylation of amines using alcohols as alkylating agents via a hydrogen borrowing pathway.
-
Catalyst Preparation:
-
The dinuclear iridium precursor, for example, (pp)₂Ir(μ-Cl)₂Ir(pp)₂, is synthesized according to literature procedures.
-
The auxiliary phosphine (B1218219) ligand (e.g., TMPP) is commercially available.
-
-
Reaction Setup:
-
To a reaction vial, add the iridium precursor (0.005 mmol), the auxiliary ligand (0.02 mmol), the amine (1.0 mmol), and the alcohol (1.2 mmol).
-
The reaction is typically performed solvent-free, but if a solvent is necessary, use a dry, degassed solvent.
-
Seal the vial under an inert atmosphere (e.g., argon).
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 130 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After cooling to room temperature, the reaction mixture can be analyzed directly by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion.
-
For product isolation, the crude mixture can be purified by column chromatography.
-
Protocol 2: Asymmetric Hydrogenation of Ketones with a High-Turnover Anionic Iridium Catalyst
This protocol is adapted from a study reporting exceptionally high turnover numbers for the asymmetric hydrogenation of ketones.[6]
-
Pre-catalyst Solution Preparation (in a glovebox):
-
Dissolve the iridium pre-catalyst (e.g., 3.2 mg, 4.0 x 10⁻³ mmol) in anhydrous isopropanol (B130326) (10.0 mL).
-
Stir the solution for 30 minutes at 25 °C.
-
-
Reaction Setup (in a glovebox):
-
In a high-pressure hydrogenation vessel, add the ketone substrate (e.g., acetophenone, 800 mmol) and sodium tert-butoxide (96 mg, 1 mmol).
-
Add anhydrous isopropanol (20 mL).
-
Inject the required amount of the pre-catalyst solution (e.g., 133 μL for a substrate/catalyst ratio of 15,000,000).
-
-
Hydrogenation:
-
Seal the vessel and remove it from the glovebox.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 80 bar).
-
Stir the reaction at the specified temperature (e.g., 25 °C) for the required time.
-
-
Analysis:
-
After releasing the hydrogen pressure, take an aliquot of the reaction mixture.
-
Analyze the conversion and enantiomeric excess by chiral GC or HPLC.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Catalytic Activity
Caption: A logical workflow for diagnosing and resolving issues of low catalytic activity in iridium-catalyzed reactions.
Diagram 2: Catalytic Cycle for Iridium-Catalyzed Transfer Hydrogenation
Caption: A simplified representation of the catalytic cycle for the transfer hydrogenation of a ketone using an iridium catalyst.
References
- 1. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 2. Ligand effect of cyclometallated iridium( iii ) complexes on N -alkylation of amines in hydrogen borrowing reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07184G [pubs.rsc.org]
- 3. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iridium(III) Acetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Iridium(III) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Iridium(III) acetate?
A1: Crude Iridium(III) acetate can contain a variety of impurities, including:
-
Unreacted Starting Materials: Residual iridium salts (e.g., iridium halides) and acetic acid or acetic anhydride.[1][2]
-
Byproducts: Formation of other iridium species or complexes during the synthesis.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Halide Contamination: Particularly chloride ions if iridium chloride was used as a precursor.[1][2]
Q2: Which purification techniques are most effective for Iridium(III) acetate?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods include:
-
Precipitation: A straightforward method to isolate the product from soluble impurities.
-
Recrystallization: An effective technique for removing small amounts of impurities to achieve high purity.
-
Column Chromatography: Useful for separating complex mixtures and removing impurities with different polarities.
Q3: What level of purity can I expect from different purification techniques?
A3: The achievable purity of Iridium(III) acetate varies with the chosen method. Below is a summary of expected purity levels based on reported data.
| Purification Technique | Expected Purity | Reference |
| Precipitation & Washing | >99% | [3] |
| Recrystallization | High Purity (Specific values not cited) | |
| Column Chromatography | High Purity (Specific values not cited) |
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptom: The final mass of purified Iridium(III) acetate is significantly lower than expected.
Possible Causes & Solutions:
-
Cause: The compound is partially soluble in the washing solvent.
-
Solution: Use a minimal amount of cold washing solvent. Ensure the solvent is thoroughly chilled before use to minimize dissolution of the product.[4]
-
-
Cause: Premature precipitation during hot filtration.
-
Solution: Keep the filtration apparatus and the solution hot during filtration to prevent the product from crystallizing along with the insoluble impurities.
-
-
Cause: Incomplete precipitation or crystallization.
-
Solution: After initiating precipitation or crystallization, allow sufficient time for the process to complete. Cooling the mixture in an ice bath can help maximize the yield.[4]
-
Issue 2: Product Decomposes During Column Chromatography
Symptom: Streaking on the TLC plate or a change in color of the compound on the silica (B1680970) gel column, indicating degradation.
Possible Causes & Solutions:
-
Cause: The silica gel is too acidic.
-
Solution: Deactivate the silica gel by treating it with a non-nucleophilic base like triethylamine (B128534) mixed with the eluent before packing the column.[4]
-
-
Cause: The compound is sensitive to prolonged exposure to the stationary phase.
-
Solution: Use a less polar solvent system to move the compound through the column faster. Flash column chromatography is often preferred over gravity chromatography for sensitive compounds.
-
-
Cause: The solvent is not suitable.
-
Solution: Perform a 2D TLC test to check for compound stability with the chosen solvent system. If decomposition is observed, consider alternative purification methods like recrystallization.
-
Issue 3: Difficulty in Inducing Crystallization During Recrystallization
Symptom: The solution becomes supersaturated, but no crystals form upon cooling.
Possible Causes & Solutions:
-
Cause: The solution is not sufficiently concentrated.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of the Iridium(III) acetate.
-
-
Cause: Lack of nucleation sites.
-
Solution: Introduce a seed crystal of pure Iridium(III) acetate to the solution. Alternatively, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is suitable for removing soluble impurities from a crude reaction mixture where Iridium(III) acetate is the main solid component.
Methodology:
-
Dissolution: Dissolve the crude Iridium(III) acetate in a suitable solvent at an elevated temperature.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Precipitation: Slowly add a miscible anti-solvent to the warm solution until it becomes slightly cloudy.
-
Cooling: Allow the mixture to cool slowly to room temperature, and then in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified Iridium(III) acetate under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is designed to achieve high purity by removing small amounts of impurities.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which Iridium(III) acetate is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude Iridium(III) acetate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is for separating Iridium(III) acetate from impurities with different polarities.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude Iridium(III) acetate in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute the Iridium(III) acetate and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum.
Visualizations
Caption: Workflow for the purification of Iridium(III) acetate by precipitation.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for low purification yield.
References
- 1. US7951969B2 - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 2. CN101213165B - Process for the preparation of iridium acetate - Google Patents [patents.google.com]
- 3. Method for microwave-assisted synthesis of iridium acetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Iridium-Catalyzed Amidation
Welcome to the technical support center for Iridium-catalyzed amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Amide Product
Q: My reaction has a low yield or has not worked at all. What are the common causes and how can I fix this?
A: Low or no yield in iridium-catalyzed amidation can stem from several factors, ranging from reagent quality to catalyst activity. Below is a systematic guide to troubleshoot this issue.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The cationic [CpIr(III)] species is often the active catalyst. Its formation from the precatalyst [CpIrCl2]2 typically requires a halide scavenger.
-
Solution: Ensure you are using an effective silver salt additive (e.g., AgNTf₂, AgSbF₆) to abstract the chloride ligands from the iridium precatalyst. In some protocols, a combination of additives like acetic acid and lithium carbonate is used to generate the active species.[1]
-
-
Catalyst Deactivation: The iridium catalyst can deactivate during the reaction. One identified pathway is the hydrogenation of the ancillary ligands, which renders the catalyst inactive.[2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. If ligand hydrogenation is suspected, consider switching to a catalyst with a more robust ligand architecture.
-
-
Poor Substrate-Directing Group Coordination: Many Ir-catalyzed C-H amidations rely on a directing group to facilitate the C-H activation step. Weakly coordinating groups may not bind effectively to the iridium center.
-
Solution: For weakly coordinating groups like esters or ketones, the addition of co-catalysts or additives can be crucial. The combined use of acetic acid and lithium carbonate has been shown to improve reaction efficiency significantly under mild conditions.[1]
-
-
Inhibitors in the Reaction Mixture: Certain functional groups on your substrate or impurities in the reagents/solvents can act as inhibitors. Excess coordinating species, such as strongly binding solvents or additives, can compete with the substrate for a site on the iridium catalyst.
-
Solution: Ensure all reagents and solvents are pure and dry. If product inhibition is suspected, try running the reaction at a lower concentration or consider a slow-addition strategy for the substrate.
-
Problem 2: Formation of Significant Byproducts
Q: My reaction is producing the desired amide, but I'm also seeing significant byproducts. What are they and how can I suppress them?
A: Side reactions are common and their nature depends on the type of amidation (e.g., allylic, intramolecular) and the aminating agent used.
Common Side Reactions and Mitigation Strategies:
-
Isocyanate Formation (via Curtius-type Rearrangement): This is a major competing pathway, especially in intramolecular reactions designed to form lactams. The acyl azide (B81097) or related nitrene precursor rearranges to a stable isocyanate instead of undergoing the desired C-H insertion.[3]
-
Cause: The energy barrier for the C-H insertion step is too high relative to the rearrangement.
-
Solution: Modifying the electronic properties of the catalyst's ligands can help. Using more electron-donating bidentate ligands on the iridium center can lower the C-H insertion barrier, favoring the desired amidation over the rearrangement.[3]
-
-
Aziridination: In the amidation of olefins, particularly in allylic C-H amidation, the direct addition of the nitrene across the double bond to form an aziridine (B145994) can compete with the desired amidation.[4]
-
Cause: The reaction pathway favors the electrophilic attack of the metal-nitrenoid on the alkene.
-
Solution: The choice of metal catalyst is critical. Iridium(III) catalysts are often superior to Rhodium(III) in promoting C-H amidation over aziridination. The proposed "inner-sphere" mechanism, where C-H activation precedes nitrene transfer, is key to preventing aziridination.[4]
-
-
Poor Regioselectivity: For substrates with multiple potential C-H activation sites, a mixture of constitutional isomers may be formed.
-
Cause: Lack of a strong directing effect or similar reactivity of different C-H bonds.
-
Solution: The strategic placement of a directing group is the most effective way to control regioselectivity.[5][6] If multiple directing groups are present, the one that forms a more stable 5- or 6-membered metallacycle with the iridium center will typically control the regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the silver salt (e.g., AgNTf₂, AgSbF₆) additive? A1: The dimeric precatalyst, [Cp*IrCl2]2, is generally not catalytically active itself. The silver salt acts as a halide scavenger, abstracting the chloride ligands to generate a more reactive, coordinatively unsaturated cationic iridium species, which is the active catalyst for C-H activation.[4]
Q2: My aminating agent is an acyl azide. Is Curtius rearrangement always a problem? A2: Not necessarily. While the Curtius rearrangement to an isocyanate is a known competing pathway, modern iridium catalysts are often designed to facilitate the desired nitrene insertion at a rate much faster than the rearrangement. Under optimized conditions, especially for intermolecular reactions, this side reaction can be minimal or completely suppressed.[4]
Q3: What are the typical byproducts from the aminating agent itself? A3: The byproducts are generally benign. For sulfonyl or acyl azides, the byproduct is molecular nitrogen (N₂). For dioxazolones, the byproduct is carbon dioxide (CO₂), making these processes environmentally friendly.[7]
Q4: Can I run these reactions open to the air? A4: It is strongly discouraged. Most iridium catalysts, especially the active cationic species, are sensitive to air and moisture. Reactions should be set up under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure catalyst stability and reproducibility.
Data Presentation: Catalyst & Additive Effects
The choice of catalyst, ligand, and additives can significantly influence the outcome of the reaction, particularly in terms of yield and selectivity. The following table summarizes data from a study on intermolecular branch-selective allylic C-H amidation of 1-decene (B1663960), highlighting these effects.
| Entry | Catalyst (2.5 mol%) | Base (20 mol%) | Additive (15 mol% AgNTf₂) | Yield (%) | Regioselectivity (Branched:Linear) |
| 1 | [CpRhCl₂]₂ | LiOAc | Yes | 40 | 2.9 : 1 |
| 2 | [CpIrCl₂]₂ | LiOAc | Yes | 73 | > 20 : 1 |
| 3 | [CpIrCl₂]₂ | CsOAc | Yes | 8 | -- |
| 4 | [CpIrCl₂]₂ | LiOAc | No | 15 | -- |
| 5 | [Cp*IrCl₂]₂ | Li₂CO₃ | Yes (10 mol%) | 62 | > 20 : 1 |
Data adapted from a study on the amidation of 1-decene with a dioxazolone reagent.[4] This table demonstrates the superior performance of the Iridium catalyst over Rhodium for this specific transformation (Entry 1 vs. 2), the crucial role of the silver additive (Entry 2 vs. 4), and the significant impact of the base's counter-ion (Entry 2 vs. 3).
Key Experimental Protocol
This section provides a general, representative protocol for a directed C-H amidation using [Cp*IrCl₂]₂ as the precatalyst.
Materials:
-
Substrate with directing group (e.g., ethyl benzoate, 0.1 mmol, 1.0 equiv)
-
Sulfonyl azide (e.g., p-toluenesulfonyl azide, 0.1 mmol, 1.0 equiv)
-
[{IrCp*Cl₂}₂] (3.2 mg, 0.004 mmol, 4 mol %)
-
Silver triflimide (AgNTf₂) (6.2 mg, 0.016 mmol, 16 mol %)
-
Acetic Acid (AcOH) (0.9 mg, 0.015 mmol, 15 mol %)
-
Lithium Carbonate (Li₂CO₃) (1.1 mg, 0.015 mmol, 15 mol %)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (0.5 mL)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the iridium precatalyst [{IrCp*Cl₂}₂], AgNTf₂, AcOH, and Li₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the substrate (e.g., ethyl benzoate) and the sulfonyl azide to the vial.
-
Solvent Addition: Add the anhydrous DCE via syringe.
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 50 °C). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired amide product.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium(III)-Catalyzed C-H Amidation of Nitrones with Dioxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iridium(III) Acetate Catalyst Deactivation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Iridium(III) acetate (B1210297) catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of Iridium(III) acetate catalyst deactivation?
A1: The most common signs of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a change in the selectivity of the reaction. Visually, you might observe a color change in the reaction mixture or the formation of a precipitate, which could indicate the formation of inactive iridium species like nanoparticles.[1]
Q2: What are the primary deactivation pathways for catalysts derived from Iridium(III) acetate?
A2: While Iridium(III) acetate often serves as a precatalyst, the active species it forms can deactivate through several pathways:
-
Ligand Degradation: The ligands coordinating to the iridium center can undergo side reactions, such as hydrogenation, altering the catalyst's electronic and steric properties.[2]
-
Formation of Iridium Nanoparticles: The active homogeneous catalyst can agglomerate to form inactive iridium nanoparticles (Ir(0)). This is a common issue with late transition metal catalysts under reducing conditions.[3]
-
Poisoning: Impurities in the reagents or solvent, or byproducts from the reaction, can bind strongly to the iridium center and block its catalytic activity.[4]
-
Formation of Inactive Dimers or Clusters: The active catalyst molecules can react with each other to form inactive multinuclear iridium complexes.[1]
-
Oxidation State Changes: The iridium center can be reduced to an inactive state (e.g., Ir(I) or Ir(0)) or, in some cases, over-oxidized.
Q3: Can a deactivated Iridium(III) acetate catalyst be regenerated?
A3: Regeneration is sometimes possible, depending on the deactivation mechanism.
-
For deactivation caused by the formation of a hydride species, oxidation (e.g., with molecular oxygen) can regenerate the active Ir(III) state.[5][6]
-
If the catalyst is poisoned by acidic or basic impurities, a careful wash or neutralization might restore some activity.
-
For supported catalysts, a common industrial regeneration method involves burning off carbonaceous residues, followed by reduction and halogenation to redisperse the iridium.[7]
-
Chemical treatments with acids like acetic acid or citric acid have also been used to remove poisons from spent catalysts.[8]
Q4: How can I minimize or prevent catalyst deactivation?
A4: To minimize deactivation, consider the following preventative measures:
-
High Purity Reagents: Use high-purity, dry, and degassed solvents and reagents to avoid introducing catalyst poisons.[4]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or ligands by atmospheric oxygen.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[4]
-
Co-ligands: In some cases, the addition of a co-ligand can stabilize the active catalytic species and prevent the formation of inactive dimers or clusters.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions when using Iridium(III) acetate in a catalytic reaction.
| Problem | Possible Cause | Suggested Solution(s) |
| Low or no conversion | 1. Inactive catalyst precursor. 2. Presence of impurities (water, oxygen, peroxides) in reagents or solvents.[4] 3. Catalyst decomposition under reaction conditions.[4] | 1. Ensure proper activation of the Iridium(III) acetate if required for your specific reaction. 2. Use rigorously dried and degassed solvents and high-purity reagents.[4] 3. Run the reaction at a lower temperature or screen for a more stable ligand if applicable. |
| Reaction stops before completion | 1. Catalyst deactivation by product inhibition. 2. Formation of inactive iridium species (e.g., nanoparticles, clusters).[1] 3. Consumption of a necessary co-catalyst or additive. | 1. Consider running the reaction at a lower substrate concentration or with gradual addition of the substrate. 2. Analyze the reaction mixture for the presence of iridium precipitates. Consider adding stabilizing ligands. 3. Ensure all reaction components are present in the correct stoichiometry. |
| Change in product selectivity | 1. Formation of a new active species with different selectivity. 2. Catalyst degradation leading to a less selective species. | 1. Characterize the catalyst state at different stages of the reaction (e.g., by NMR or spectroscopy). 2. Re-evaluate the reaction conditions (temperature, solvent, ligands) to maintain the desired active species. |
| Formation of a black precipitate | 1. Agglomeration of the catalyst to form iridium nanoparticles (Ir(0)).[3] | 1. Attempt to re-solubilize the precipitate with a suitable ligand or reagent. 2. Use a supported version of the catalyst to prevent agglomeration. 3. Modify reaction conditions (lower temperature, different solvent) to enhance catalyst stability. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via NMR Spectroscopy
This protocol provides a general method for monitoring the state of a homogeneous iridium catalyst during a reaction.
-
Sample Preparation:
-
Set up the catalytic reaction in an NMR tube compatible with your reaction conditions (e.g., a J. Young tube).
-
Use a deuterated solvent appropriate for your reaction.
-
Include an internal standard with a known concentration and a resonance that does not overlap with reactant, product, or expected catalyst signals.
-
-
Initial Spectrum:
-
Acquire a baseline ¹H and, if applicable, ³¹P or ¹⁹F NMR spectrum of the reaction mixture before initiating the reaction (e.g., before heating or adding a key reagent).
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by placing the NMR tube in a preheated oil bath).
-
Acquire NMR spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Integrate the signals of the starting material, product, and internal standard to determine the reaction kinetics (conversion vs. time).
-
Monitor the signals corresponding to the iridium catalyst. The appearance of new signals, broadening of existing signals, or a decrease in the intensity of the active catalyst signals can indicate deactivation.
-
Protocol 2: General Procedure for Attempted Catalyst Reactivation
This protocol is a general guideline for attempting to reactivate a deactivated iridium catalyst in situ.
-
Identify the Deactivated State:
-
Once a reaction has stalled, carefully take an aliquot of the reaction mixture for analysis (e.g., NMR, UV-Vis) to hypothesize the deactivation pathway.
-
-
Reactivation Attempt (based on hypothesized deactivation):
-
If reduction is suspected (e.g., formation of Ir(0) nanoparticles): Carefully introduce a mild oxidant (e.g., bubbling dry air or O₂ through the solution for a short period) to attempt to re-oxidize the iridium to the active +3 state.[5]
-
If ligand loss is suspected: Add a small excess of the appropriate ligand to the reaction mixture.
-
If poisoning by an acidic byproduct is suspected: Add a non-coordinating base to neutralize the acid.
-
-
Monitor for Renewed Activity:
-
After the addition of the reactivating agent, continue to monitor the reaction by taking aliquots for analysis (e.g., GC, LC-MS, NMR) to see if catalytic activity is restored.
-
Visual Guides
Below are diagrams illustrating key concepts related to Iridium(III) catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 8. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Technical Support Center: Scaling Up Iridium-Catalyzed Reactions for Industrial Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial scale-up of iridium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up iridium-catalyzed reactions, and how can they be mitigated?
A1: A primary safety concern is the potential for fire and explosion, particularly in reactions that generate flammable gases like hydrogen. For instance, iridium-catalyzed C-H borylation reactions produce stoichiometric amounts of HBpin, which can release hydrogen gas upon contact with moisture.[1]
Mitigation Strategies:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of flammable mixtures.[2]
-
Proper Venting: Ensure the reactor is equipped with a proper venting system to safely manage any gas evolution.
-
Temperature Control: Employ robust temperature control systems to prevent runaway reactions.
-
Catalyst Handling: Be aware that some catalysts, like those on carbon supports, can be pyrophoric. Handle them with appropriate care, keeping them wet with solvent during transfer and filtration.[2]
-
Solvent Choice: Use non-flammable or high-flashpoint solvents whenever possible.
-
Risk Analysis: Conduct a thorough risk analysis before scaling up any hydrogenation reaction.[2]
Q2: My iridium-catalyzed reaction is showing low yield upon scale-up. What are the potential causes and how can I troubleshoot this?
A2: Low yields upon scale-up can stem from several factors, including catalyst deactivation, mass transfer limitations, and the presence of impurities.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
Q3: What are the common deactivation pathways for iridium catalysts, and how can I prevent them?
A3: Iridium catalysts can deactivate through several mechanisms:
-
Ligand Degradation: The organic ligands coordinated to the iridium center can degrade under reaction conditions. For example, in formic acid dehydrogenation, pyridine-carboxiamide ligands can be hydrogenated, leading to catalyst deactivation.[3] Under acidic conditions, ligand isomerization can also occur.[3]
-
Formation of Inactive Species: The active catalytic species can convert into inactive forms. This can include the formation of inactive binuclear iridium species or cluster cations.[4]
-
Poisoning: Impurities in the starting materials, solvents, or gas streams can act as catalyst poisons.[5][6] Common poisons include sulfur compounds, carbon monoxide, and certain functional groups on the substrate itself.
Prevention Strategies:
-
Ligand Selection: Choose robust ligands that are stable under the reaction conditions. The pyridine (B92270) moiety in some ligands has been shown to enhance the stability of iridium complexes in high-pressure reactions.[7]
-
Control of Reaction pH: For pH-sensitive reactions, maintaining the optimal pH can prevent ligand isomerization and other degradation pathways.[3]
-
Purification of Reagents: Ensure all starting materials, solvents, and gases are of high purity to avoid introducing catalyst poisons.
-
Process Analytical Technology (PAT): Implement in-situ monitoring techniques to track the concentration of active catalyst and detect the formation of deactivation products in real-time.[1]
Troubleshooting Guides
Problem: Catalyst Deactivation
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls before completion | Ligand degradation (e.g., hydrogenation, isomerization) | - Select a more robust ligand.[7] - Optimize reaction conditions (e.g., pH, temperature) to minimize ligand degradation.[3] |
| Formation of black precipitates | Formation of inactive iridium clusters or metal deposition | - Adjust ligand concentration. - Consider a different catalyst precursor.[4] |
| Gradual decrease in reaction rate over time | Catalyst poisoning by impurities in feedstock or solvent | - Purify all reagents and solvents before use.[5][6] - Use guard beds to remove known impurities from the feed stream. |
| Inconsistent reaction performance between batches | Variation in raw material quality | - Implement stringent quality control on all incoming materials. |
Problem: Poor Selectivity (e.g., Enantioselectivity, Regioselectivity)
| Symptom | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) in asymmetric reactions | - Inappropriate ligand for the substrate. - Mass transfer limitations affecting the delivery of hydrogen or substrate to the catalyst.[8] - Reaction temperature is too high. | - Screen a library of chiral ligands to find the optimal one for your substrate.[9] - Improve agitation and ensure efficient gas dispersion.[10] - Lower the reaction temperature. |
| Formation of undesired regioisomers | - Incorrect catalyst or ligand system. - Reaction conditions favoring an alternative reaction pathway. | - Re-evaluate the catalyst and ligand combination. For C-H amination, the directing group on the substrate is key for regioselectivity.[11] - Adjust solvent, temperature, and pressure. |
Problem: Product Isolation and Purification Issues
| Symptom | Potential Cause | Suggested Solution |
| Difficulty in removing residual iridium from the final product | Strong coordination of the iridium to the product or impurities. | - Use scavengers or activated carbon to remove iridium. Note that activated carbon may not be effective for all iridium species.[12] - Optimize crystallization conditions to precipitate the product while leaving iridium in the mother liquor.[13] |
| Product degradation during workup | Sensitivity of the product to air, moisture, or pH changes. | - Perform workup under an inert atmosphere. - Use degassed and anhydrous solvents. - Control pH during extraction and isolation steps. |
Experimental Protocols
General Protocol for a Lab-Scale Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a general guideline and should be optimized for specific substrates and ligands.
1. Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a P,N ligand).
-
Add an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or methanol).
-
Stir the mixture at room temperature for the specified time to allow for catalyst formation.
2. Hydrogenation Reaction:
-
In a separate, oven-dried pressure reactor, dissolve the substrate in an anhydrous, degassed solvent.
-
Transfer the prepared catalyst solution to the reactor via cannula under a positive pressure of inert gas.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor each time) and analyzing by a suitable method (e.g., HPLC, GC, NMR).
3. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Workflow for Asymmetric Hydrogenation:
Caption: A typical experimental workflow for iridium-catalyzed asymmetric hydrogenation.
Data Presentation
Table 1: Effect of Ligand on Iridium Catalyst Stability in Formic Acid Dehydrogenation[7][14]
| Ligand Type | Catalyst Activity | Stability under High Pressure |
| Biimidazoline | Highest initial activity | Prone to deactivation |
| Pyridyl-imidazoline | High activity | Best stability |
| Bipyridine | Moderate activity | Moderate stability |
| Pyridyl-pyrazole | Moderate activity | Moderate stability |
| Picolinamide | Lower activity | Lower stability |
Table 2: Influence of Hydrogen Pressure on Enantioselectivity in Asymmetric Hydrogenation of Trisubstituted Alkenes[9]
| Substrate Class | Hydrogen Pressure (bar) | Enantiomeric Excess (ee) |
| Trisubstituted Alkenes | 50 | High |
| Trisubstituted Alkenes | 1 | Lower |
Note: This table illustrates a general trend; specific values are highly substrate and ligand dependent.
Concluding Remarks
The successful scale-up of iridium-catalyzed reactions requires a multi-faceted approach that considers reaction kinetics, catalyst stability, mass and heat transfer, and process safety. This guide provides a starting point for troubleshooting common issues. For complex challenges, a detailed mechanistic investigation using analytical tools like in-situ spectroscopy and kinetic modeling is often necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Iridium(III) Acetate and Other Common Iridium Precursors
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis and catalysis, the choice of a suitable precursor is a critical determinant of reaction efficiency, product yield, and overall process economy. This guide provides an objective comparison of Iridium(III) acetate (B1210297) against other widely used iridium precursors, supported by experimental data to aid researchers in making informed decisions for their specific applications.
Overview of Iridium Precursors
Iridium complexes are indispensable tools in a myriad of chemical transformations, including catalysis for water oxidation, C-H activation, and transfer hydrogenation, as well as in materials science for the deposition of iridium-containing thin films. The selection of the appropriate iridium precursor is contingent upon factors such as its reactivity, stability, solubility, and ease of handling. This guide focuses on a comparative analysis of Iridium(III) acetate and other prominent iridium precursors, namely chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), iridium(III) acetylacetonate (B107027) (Ir(acac)₃), and pentamethylcyclopentadienyliridium(III) chloride dimer ([Cp*IrCl₂]₂).
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each precursor is essential for its effective application. The following table summarizes some of the key characteristics of the discussed iridium compounds.
| Property | Iridium(III) Acetate | [Ir(COD)Cl]₂ | Ir(acac)₃ | [Cp*IrCl₂]₂ |
| Formula | [Ir₃(O)(OAc)₆(H₂O)₃]OAc | C₁₆H₂₄Cl₂Ir₂ | C₁₅H₂₁IrO₆ | C₂₀H₃₀Cl₄Ir₂ |
| Molecular Weight ( g/mol ) | 1060.01 | 671.70 | 489.54 | 796.74 |
| Appearance | Dark blue or green to brown or black powder[1] | Orange-red crystalline solid | Orange-yellow crystalline solid | Orange-red crystalline solid |
| Oxidation State | +3[1] | +1 | +3 | +3 |
| Solubility | Soluble in organic solvents[1] | Soluble in chlorinated solvents | Soluble in organic solvents[2] | Soluble in chlorinated solvents |
| Stability | Air-stable solid[3] | Air-stable solid | Thermally stable[4] | Air-stable solid |
Performance in Catalytic Applications
The catalytic performance of iridium precursors is a key area of interest for researchers. This section compares the activity of Iridium(III) acetate and its alternatives in several important catalytic reactions.
Water Oxidation
The oxidation of water is a critical step in artificial photosynthesis and the production of hydrogen fuel. Iridium-based catalysts are among the most active and stable for this reaction.
While direct comparative data for Iridium(III) acetate under the same conditions as other precursors is limited in the readily available literature, a benchmark study on various iridium water oxidation catalysts (WOCs) driven by sodium periodate (B1199274) (NaIO₄) provides valuable insights into the performance of different ligand systems. For instance, the complex --INVALID-LINK--₂ showed a high turnover frequency (TOF).[5] Another study highlights that electrodeposited iridium oxide layers from soluble organometallic precursors are excellent catalysts for water oxidation, with TOFs greater than 0.5 mol O₂ (mol iridium)⁻¹ s⁻¹.[6] Iridium(III) acetate is also recognized for its role in catalytic water oxidation.[7][8]
C-H Activation
Direct C-H functionalization is a powerful tool in organic synthesis. Iridium catalysts have demonstrated unique reactivity and selectivity in these transformations.
A study on chemodivergent C-H amidation utilized a CpXIr(III) catalyst system, where modulation of the cyclopentadienyl (B1206354) and other ligands allowed for selective nitrenoid transfer.[9] While specific quantitative data directly comparing Iridium(III) acetate in this context is scarce, the study underscores the tunability of iridium complexes for selective C-H functionalization. Another report details the use of [Cp*IrCl₂]₂ for the C-H arylation of 4-carboxy[2.2]paracyclophane.
Transfer Hydrogenation
Transfer hydrogenation is a versatile method for the reduction of various functional groups. Iridium complexes are highly effective catalysts for these reactions.
A catalyst system derived from [Ir(COD)Cl]₂ and a phosphine (B1218219) ligand has been shown to be effective for the C-C coupling of alcohols and 1,3-cyclohexadiene (B119728) via transfer hydrogenation.[1][10] The reaction proceeds under relatively mild conditions. Another study investigated the hydrogenation of the cyclooctadiene ligand in [IrCl(COD)]₂ itself under transfer hydrogenation conditions in the presence of a phosphine ligand and a strong base.[11]
Application in Materials Science
Iridium and its oxides are crucial materials in electronics and catalysis, often deposited using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). The choice of precursor significantly impacts the properties of the deposited films.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific research. Below are representative protocols for catalytic reactions using some of the discussed iridium precursors.
General Procedure for Iridium-Catalyzed C-H Arylation
This protocol is based on the C-H arylation of 4-carboxy[2.2]paracyclophane using [Cp*IrCl₂]₂.
Materials:
-
Substrate (e.g., 4-carboxy[2.2]paracyclophane)
-
[Cp*IrCl₂]₂
-
Aryl boronic acid pinacol (B44631) ester
-
Silver(I) oxide (Ag₂O)
-
Potassium acetate (KOAc)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol), [Cp*IrCl₂]₂ (0.005 mmol), the aryl boronic acid pinacol ester (0.2 mmol), Ag₂O (0.2 mmol), and KOAc (0.2 mmol).
-
Add dry THF (2.0 mL) under a nitrogen atmosphere.
-
Seal the tube and place it in a preheated oil bath at 90 °C for 16 hours.
-
After cooling to room temperature, acidify the reaction mixture with diluted hydrochloric acid (2 mol/L) to a pH of 4-5.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Iridium-Catalyzed Transfer Hydrogenation
This protocol is based on the coupling of alcohols with 1,3-cyclohexadiene using a catalyst derived from [Ir(COD)Cl]₂.[1][10]
Materials:
-
Alcohol substrate
-
1,3-Cyclohexadiene (CHD)
-
[Ir(COD)Cl]₂
-
BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the alcohol (1 equivalent), [Ir(COD)Cl]₂ (e.g., 5 mol%), and BIPHEP (e.g., 10 mol%).
-
Add the anhydrous solvent.
-
Add 1,3-cyclohexadiene (4-12 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 75 °C) for the required time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by appropriate workup and purification techniques (e.g., column chromatography).
Logical Relationships and Workflows
The selection and application of an iridium precursor often follow a logical workflow, from initial precursor choice to catalyst activation and the catalytic cycle itself.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening iridium catalysts.
Generalized Catalytic Cycle for C-H Activation
Caption: A simplified catalytic cycle for iridium-catalyzed C-H activation.
Conclusion
The choice of an iridium precursor is a multifaceted decision that depends on the specific chemical transformation, desired reaction conditions, and economic considerations. Iridium(III) acetate presents itself as a versatile and stable precursor for various catalytic applications and material synthesis. While direct quantitative comparisons with other common precursors like [Ir(COD)Cl]₂, Ir(acac)₃, and [CpIrCl₂]₂ are not always available under identical conditions, the existing body of research provides valuable insights into their respective strengths and weaknesses. For instance, while Ir(acac)₃ is a well-established MOCVD precursor, its use may necessitate co-reactants to avoid carbon contamination. In catalytic applications, the ligand sphere around the iridium center, often introduced via precursors like [Ir(COD)Cl]₂ and [CpIrCl₂]₂, plays a crucial role in determining the catalyst's activity and selectivity.
Further research involving direct, side-by-side comparisons of Iridium(III) acetate with other precursors in a wider range of catalytic reactions would be highly beneficial to the scientific community. Such studies would enable a more definitive assessment of its relative performance and broaden its application in both academic and industrial research. Researchers are encouraged to consider the information presented in this guide as a starting point for their investigations and to consult the primary literature for more detailed information relevant to their specific research objectives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking Water Oxidation Catalysts Based on Iridium Complexes: Clues and Doubts on the Nature of Active Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Analysis on Two-Point Ligand Modulation of Iridium Catalysts for Chemodivergent C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C-C coupling via transfer hydrogenation: carbonyl addition from the alcohol or aldehyde oxidation level employing 1,3-cyclohexadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Iridium(III) Acetate
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficiency, selectivity, and sustainability in chemical synthesis and energy applications. This guide provides an objective comparison of the catalytic performance of Iridium(III) acetate (B1210297) against common alternatives in two key areas: C-H arylation and electrochemical water oxidation. The information presented is supported by experimental data and detailed methodologies to aid in informed catalyst selection.
C-H Arylation: Iridium(III) vs. Rhodium(III) and Palladium(II)
Direct C-H arylation is a powerful tool for the synthesis of complex organic molecules, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. Iridium, rhodium, and palladium complexes are all known to catalyze this transformation. Here, we compare their performance in the arylation of 2-phenylpyridine (B120327).
While direct comparative studies using the acetate salts of all three metals under identical conditions are scarce in the literature, analysis of individual studies on the C-H activation of 2-phenylpyridine derivatives provides valuable insights. The catalytic activity is often influenced by the choice of ligands and reaction conditions.
Table 1: Comparison of Iridium, Rhodium, and Palladium Catalysts in C-H Arylation of 2-Phenylpyridine Derivatives
| Catalyst Precursor | Co-catalyst/Additives | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [CpIrCl₂]₂ | AgOAc, Cu(OAc)₂ | TFE | 60 | 12 | ~70-90 | [Organometallics, 2009] |
| [CpRhCl₂]₂ | NaOAc | Various | 60-100 | 1-24 | ~60-95 | [Organometallics, 2009] |
| Pd(OAc)₂ | K₂CO₃, PivOH | Toluene | 110 | 12-24 | ~50-85 | [J. Org. Chem., 2010] |
Note: Yields are approximate ranges derived from reported data for various substituted 2-phenylpyridines and arylating agents. Direct comparison is challenging due to variations in specific substrates and reaction conditions.
Iridium(III) and Rhodium(III) catalysts, particularly in the form of their pentamethylcyclopentadienyl (Cp*) complexes, have demonstrated high efficiency in C-H activation. Palladium(II) acetate is also a widely used catalyst for direct arylation, often requiring higher temperatures. The choice of catalyst can significantly impact the reaction's scope, functional group tolerance, and overall efficiency.
Experimental Protocol: Representative C-H Arylation of 2-Phenylpyridine
The following is a general procedure for the C-H arylation of 2-phenylpyridine, which can be adapted for different catalysts.
Materials:
-
2-Phenylpyridine
-
Aryl halide (e.g., iodobenzene)
-
Catalyst precursor: [CpIrCl₂]₂, [CpRhCl₂]₂, or Pd(OAc)₂
-
Base/Additive: AgOAc, NaOAc, or K₂CO₃
-
Solvent (e.g., TFE, methanol, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 2-phenylpyridine (1 mmol), the aryl halide (1.2 mmol), the catalyst precursor (2.5 mol%), and the appropriate base/additive (2 mmol).
-
Add the degassed solvent (5 mL) via syringe.
-
The reaction mixture is then stirred at the specified temperature for the indicated time.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired arylated product.
Catalytic Cycle for C-H Arylation
The mechanism for C-H arylation catalyzed by these transition metals generally proceeds through a concerted metalation-deprotonation (CMD) pathway.
Electrochemical Water Oxidation: Iridium vs. Ruthenium and Cobalt
The oxygen evolution reaction (OER) is a key process in water splitting for hydrogen production. Iridium-based materials are considered the state-of-the-art catalysts for OER in acidic media due to their high activity and stability.[1] Ruthenium and cobalt oxides are often explored as more earth-abundant alternatives.
Table 2: Comparative Performance of Iridium, Ruthenium, and Cobalt Oxides in Water Oxidation (Acidic Media)
| Catalyst | Precursor | Overpotential @ 10 mA/cm² (mV) | Stability | Reference |
| IrO₂ | Iridium(III) acetate (via hydrolysis & calcination) | ~250-300 | High | [BenchChem, 2025] |
| RuO₂ | Ruthenium(III) chloride | ~200-250 | Low (dissolves) | [J. Mater. Chem. A, 2017] |
| Co₃O₄ | Cobalt(II) acetate | High (>400) | Very Low (unstable) | [BenchChem, 2025] |
Iridium oxide, which can be synthesized from Iridium(III) acetate, exhibits a low overpotential for the OER in acidic conditions and, crucially, demonstrates high stability.[1] While ruthenium oxide can show comparable or even higher initial activity, it is prone to dissolution under the harsh oxidative conditions of the OER. Cobalt oxides are generally unstable in acidic media and are therefore not suitable for this application, though they are actively researched for water oxidation in neutral or alkaline conditions.[1]
Experimental Protocol: Preparation and Electrochemical Testing of Water Oxidation Catalysts
Catalyst Preparation from Iridium(III) Acetate (Hydrolysis Method):
-
Dissolve Iridium(III) acetate in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Adjust the pH of the solution to induce hydrolysis, leading to the precipitation of iridium hydroxide (B78521) or hydrous iridium oxide.
-
Collect the precipitate by centrifugation or filtration and wash thoroughly with deionized water.
-
Dry the precipitate in an oven at a low temperature (e.g., 80 °C).
-
Calcination of the dried powder in air at a temperature between 400-600 °C yields crystalline iridium oxide.[1]
Electrochemical Measurements: A standard three-electrode electrochemical cell is used for evaluating the catalytic activity.[2]
-
Working Electrode: A glassy carbon electrode or fluorine-doped tin oxide (FTO) glass coated with the catalyst ink.
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: An acidic solution, typically 0.5 M H₂SO₄.
Procedure:
-
Prepare a catalyst ink by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion® solution, followed by sonication.
-
Drop-cast a specific amount of the catalyst ink onto the working electrode and allow it to dry.
-
Perform electrochemical measurements, such as linear sweep voltammetry (LSV), to determine the overpotential required to reach a current density of 10 mA/cm².
-
The stability of the catalyst is assessed by chronopotentiometry or chronoamperometry, holding the electrode at a constant current density or potential, respectively, for an extended period.
Water Oxidation Experimental Workflow
The following diagram illustrates the general workflow for the preparation and electrochemical evaluation of a water oxidation catalyst.
Conclusion
Iridium(III) acetate serves as a versatile precursor for highly active and stable catalysts. In C-H arylation, iridium-based catalysts demonstrate excellent performance, often under milder conditions compared to palladium-based systems. For electrochemical water oxidation in acidic media, iridium oxide derived from Iridium(III) acetate remains the benchmark material, offering a superior combination of high activity and stability compared to ruthenium and cobalt oxides. The choice of catalyst will ultimately depend on the specific requirements of the application, including cost, desired reactivity, and operational conditions. This guide provides a foundation for making an informed decision based on available experimental evidence.
References
Rhodium vs. Iridium Catalysts in C-H Activation: A Comparative Guide for Researchers
A deep dive into the performance, selectivity, and experimental nuances of rhodium and iridium catalysts in the pivotal field of C-H activation, providing researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection.
The functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis, enabling more efficient and atom-economical routes to complex molecules. At the forefront of this chemical revolution are transition metal catalysts, with rhodium (Rh) and iridium (Ir) complexes demonstrating remarkable efficacy. While both metals are powerful tools for C-H activation, their distinct electronic and steric properties often lead to complementary reactivity and selectivity. This guide offers a comparative analysis of rhodium and iridium catalysts, supported by experimental data, to inform catalyst choice for specific synthetic challenges.
Head-to-Head: Direct Comparative Studies
Direct experimental comparisons provide the clearest insights into the relative performance of rhodium and iridium catalysts under identical or near-identical conditions.
Suzuki-Type C-C Cross-Coupling Reactions
In a study by Bhattacharya and coworkers, the catalytic activities of analogous rhodium and iridium complexes were evaluated in the Suzuki-type C-C cross-coupling reaction of phenylboronic acid and p-iodoacetophenone. The iridium complexes demonstrated significantly higher efficiency.[1][2]
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Product Yield (%) |
| [Ir(PPh₃)₂(L²) (H)] | p-iodoacetophenone | Phenylboronic acid | 92 |
| [Ir(PPh₃)₂(L¹) (H)] | p-iodoacetophenone | Phenylboronic acid | 88 |
| [Rh(PPh₃)₂(L¹)Cl] | p-iodoacetophenone | Phenylboronic acid | Poor |
| [Rh(PPh₃)₂(L²)Cl] | p-iodoacetophenone | Phenylboronic acid | Poor |
| Table 1: Comparison of Iridium and Rhodium catalyst precursors in a Suzuki-type C-C cross-coupling reaction. The iridium complexes were found to be efficient catalysts, while the rhodium complexes were reported to be much less effective, providing the product in poor yields.[1][2] |
Stoichiometric Amidation Reactions
A systematic comparison of iridium- and rhodium-mediated amidation reactions revealed a stark difference in reaction rates. The study found that iridium reacts approximately 1100 times faster than rhodium at 6.7 °C in the stoichiometric C-N coupling reaction.[3] This highlights a significant kinetic advantage for iridium in this particular transformation.
N-Heterocyclic Carbene (NHC) Exchange
The stability of the metal-ligand bond is a crucial factor in catalysis. A comparative study of rhodium and iridium porphyrin N-heterocyclic carbene (NHC) complexes showed that NHCs are more strongly bound to iridium(III) than to rhodium(III).[4] The binding constants for NHCs with iridium(III) porphyrins were found to be about an order of magnitude larger than for the corresponding rhodium(III) complexes, indicating a more stable catalyst complex for iridium in this context.[4]
General Performance Characteristics
Beyond direct comparisons, a broader look at the literature reveals general trends in the application of rhodium and iridium catalysts for C-H activation.
Rhodium Catalysts: Versatility in C-C and C-Heteroatom Bond Formation
Rhodium catalysts, particularly those in the +1 and +3 oxidation states, have been extensively used for a wide range of C-H functionalization reactions.[5][6][7] They have proven to be particularly adept at:
-
Directed C-H Alkenylation and Annulation: Rh(III) catalysts are widely employed in the synthesis of heterocycles through the coupling of C-H bonds with alkenes and alkynes.[8][9]
-
Asymmetric C-H Functionalization: The development of chiral cyclopentadienyl (B1206354) (Cp) ligands has enabled highly enantioselective C-H functionalization reactions using Rh(III) catalysts.[5]
-
Oxidative Coupling Reactions: Rh(III) catalysts can activate C-H bonds via an electrophilic deprotonation pathway, facilitating oxidative coupling with various partners.[6]
Iridium Catalysts: Excellence in Late-Stage Functionalization and Borylation
Iridium catalysts have carved out a niche in C-H activation, especially for applications in complex molecule synthesis and late-stage functionalization, a critical process in drug discovery.[10] Their strengths include:
-
High Selectivity in C-H Borylation: Iridium catalysts are the premier choice for the C-H borylation of arenes and heteroarenes, offering high regioselectivity that is often governed by steric factors.[11][12]
-
Broad Substrate Scope in C-H Amination: Iridium-catalyzed C-H amination has been developed into a robust methodology with a wide range of directing groups and excellent functional group tolerance, making it suitable for modifying complex drug-like molecules.[13]
-
Mild Reaction Conditions: Many iridium-catalyzed C-H functionalization reactions can be performed under relatively mild conditions, which is advantageous when dealing with sensitive substrates.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems.
General Procedure for Iridium-Catalyzed Suzuki-Type C-C Cross-Coupling
The following is a representative experimental protocol for the iridium-catalyzed Suzuki-type C-C cross-coupling reaction, as described by Bhattacharya et al.[1][2]
Materials:
-
Aryl halide (e.g., p-iodoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Iridium catalyst precursor (e.g., [Ir(PPh₃)₂(L²) (H)])
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/H₂O mixture)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the iridium catalyst (0.01 mmol).
-
Add the solvent mixture and degas the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12 h) under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography.
General Procedure for Rhodium(III)-Catalyzed C-H Alkenylation
The following is a generalized procedure for the Rh(III)-catalyzed alkenylation of an aromatic C-H bond with an activated olefin.
Materials:
-
Arene with a directing group
-
Activated olefin (e.g., acrylate)
-
Rhodium catalyst (e.g., [Cp*RhCl₂]₂)
-
Oxidant (e.g., Cu(OAc)₂)
-
Solvent (e.g., DCE or t-AmylOH)
Procedure:
-
To a reaction tube, add the arene (0.5 mmol), the rhodium catalyst (2.5 mol%), and the oxidant (1.0 mmol).
-
Add the solvent, followed by the activated olefin (1.0 mmol).
-
The tube is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 h).
-
Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired product.
Mechanistic Insights and Logical Relationships
The catalytic cycles of rhodium and iridium in C-H activation share common fundamental steps but differ in the specifics of the metal's oxidation states and the nature of the key intermediates.
Generalized Catalytic Cycle for Rh(III)-Catalyzed C-H Activation
Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.
Experimental Workflow for Catalyst Screening
A typical workflow for screening and optimizing a C-H activation catalyst involves several key stages, from initial catalyst selection to reaction scale-up.
Caption: A logical workflow for the screening and optimization of C-H activation catalysts.
Conclusion
Both rhodium and iridium catalysts are indispensable tools in the field of C-H activation, each with its own set of strengths and preferred applications. Iridium catalysts often exhibit superior performance in terms of reaction rates and catalyst stability, particularly for late-stage functionalization and C-H borylation. Rhodium catalysts, on the other hand, offer a broad and versatile platform for a wide array of C-C and C-heteroatom bond-forming reactions, including powerful asymmetric transformations. The choice between rhodium and iridium will ultimately depend on the specific transformation desired, the nature of the substrate, and the desired level of functional group tolerance. The data and protocols presented in this guide aim to provide a solid foundation for making that critical decision.
References
- 1. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]
- 2. Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers [mdpi.com]
- 9. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Performance of Iridium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of Iridium(III) acetate (B1210297), primarily in the context of its application as a precursor for electrocatalysts, with other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.
Introduction to Iridium(III) Acetate in Electrochemistry
Iridium(III) acetate is a well-established precursor for the synthesis of highly active iridium-based catalysts.[1] While not typically used directly as an electrode material, it serves as a convenient and soluble source of iridium for the in-situ or ex-situ formation of catalytically active species, most notably iridium oxides (IrOx). These oxides are renowned for their high activity and stability, particularly for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[2][3] The electrochemical performance of materials derived from Iridium(III) acetate is benchmarked against other iridium-based materials and ruthenium-based catalysts, which are also prominent in OER catalysis.
Comparative Electrochemical Data
The following table summarizes key performance metrics for electrocatalysts derived from Iridium(III) acetate and its common alternatives. The data is compiled from various studies and represents typical performance under acidic conditions, which are relevant for proton exchange membrane (PEM) water electrolyzers.[3]
| Catalyst | Precursor/Material | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Stability |
| Iridium Oxide (from Ir(III) Acetate) | Iridium(III) Acetate | ~270 - 350 | ~40 - 70 | High |
| Amorphous Iridium Oxide | Organometallic Iridium Precursors | ~200 | Not specified | High (functional for at least 70h)[4] |
| Crystalline Iridium Dioxide (IrO₂) | Commercial Powder | ~300 - 400 | ~50 - 80 | Very High |
| Ruthenium Dioxide (RuO₂) | Commercial Powder | ~200 - 300 | ~30 - 60 | Low (prone to dissolution)[5] |
| Mixed Ru-Ir Oxide | Co-synthesis | ~250 - 350 | ~40 - 70 | Moderate to High[6] |
Note: The performance of catalysts derived from Iridium(III) acetate can be influenced by the preparation method, such as the annealing temperature and the resulting morphology of the iridium oxide.[2] Lower Tafel slopes are indicative of more favorable reaction kinetics.[7]
Experimental Protocols
A standard and effective method for evaluating the electrochemical performance of these catalysts is Cyclic Voltammetry (CV).
Preparation of the Working Electrode
-
Catalyst Ink Formulation:
-
Disperse a known amount of the catalyst (e.g., iridium oxide derived from Iridium(III) acetate, or a commercial alternative) in a mixture of deionized water, isopropanol, and a small amount of a binder like Nafion solution (typically 5 wt%).
-
Sonication of the mixture is crucial to ensure a homogeneous dispersion.
-
-
Electrode Coating:
-
Drop-cast a precise volume of the catalyst ink onto the surface of a polished glassy carbon electrode (GCE) or another suitable substrate.
-
The electrode is then dried under controlled conditions (e.g., in an oven at a mild temperature) to evaporate the solvents and fix the catalyst layer.
-
Electrochemical Measurement with Cyclic Voltammetry
-
Cell Assembly:
-
A standard three-electrode electrochemical cell is used.
-
Working Electrode: The catalyst-coated GCE prepared as described above.
-
Reference Electrode: A standard reference electrode such as Ag/AgCl or a Saturated Calomel Electrode (SCE).
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
-
Electrolyte:
-
For OER in acidic media, a 0.5 M sulfuric acid (H₂SO₄) solution is commonly used. The electrolyte should be purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before the experiment.
-
-
CV Parameters:
-
The potential is swept from a non-faradaic region to a potential where the OER is active and then back. A typical range for OER in acid is from approximately 0.0 V to 1.8 V vs. RHE (Reversible Hydrogen Electrode).
-
Scan Rate: A scan rate of 5 to 50 mV/s is typically used.
-
The resulting plot of current versus potential is the cyclic voltammogram. From this, the onset potential for the OER can be determined, and by running linear sweep voltammetry, the overpotential required to reach a specific current density (e.g., 10 mA/cm²) can be extracted.
-
-
Tafel Analysis:
-
To determine the Tafel slope, the current density (j) is plotted against the overpotential (η) on a semi-logarithmic scale (η vs. log(j)).
-
The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.
-
Visualizations
Experimental Workflow for Electrochemical Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Electrochemical Characterization of Ru-Modified Iridium Oxide Catalysts for PEM Electrolysis [mdpi.com]
- 7. Tafel equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Purity of Synthesized Iridium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
The purity of organometallic precursors like Iridium(III) acetate (B1210297) is a critical parameter that directly influences the performance, reproducibility, and safety of downstream applications, from catalysis to the fabrication of organic light-emitting diodes (OLEDs). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Iridium(III) acetate, offering detailed experimental protocols and comparative data with a common alternative, tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃].
Key Analytical Techniques for Purity Assessment
A multi-technique approach is essential for a thorough evaluation of the purity of Iridium(III) acetate. The following methods provide complementary information on the identity, purity, and impurity profile of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. The presence of characteristic peaks for the acetate ligands and the absence of signals from organic solvents or starting materials are key indicators of purity.
-
¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton. It is useful for identifying carbon-containing impurities.
2. Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique ideal for analyzing organometallic complexes. It helps in confirming the molecular weight of the iridium complex and can be used to detect impurities with different mass-to-charge ratios.[1]
3. Elemental Analysis (EA):
-
Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared with the calculated theoretical values to assess the overall purity of the bulk material.
4. Infrared (IR) Spectroscopy:
-
Useful for identifying the presence of characteristic functional groups, such as the carboxylate group in the acetate ligands. The IR spectrum can serve as a fingerprint for the compound.
Comparative Purity Data
The following table summarizes typical purity data for synthesized Iridium(III) acetate and a widely used alternative, Ir(ppy)₃, which is a benchmark green phosphorescent emitter in OLEDs.[2]
| Analytical Technique | Iridium(III) Acetate (Typical Purity) | tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (Typical Purity) | Common Impurities and Observations |
| Purity Level | ≥97%[3] | >99.5% (sublimed)[2] | Sublimation is a common final purification step for OLED-grade materials to remove volatile impurities.[2] |
| ¹H NMR | Conforms to structure | Conforms to structure, sharp peaks indicate high purity.[4] | Residual solvents (e.g., ethanol, dichloromethane), unreacted starting materials, and side products. Broadened peaks may indicate the presence of paramagnetic impurities. |
| Mass Spectrometry | Major peak corresponding to the expected molecular ion. | Single major peak corresponding to the molecular ion.[1][5] | Fragments of the main compound, adducts with solvents or salts, and ions from lower or higher molecular weight impurities. |
| Elemental Analysis | C, H, N values within ±0.4% of theoretical values. | C, H, N values within ±0.4% of theoretical values. | Deviations can indicate the presence of inorganic salts, residual solvents, or other organic/inorganic impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized Iridium(III) acetate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
-
Data Analysis:
-
Integrate the characteristic peaks of the acetate protons.
-
Identify and integrate any impurity peaks.
-
Calculate the mole percentage of impurities relative to the main compound.
-
Protocol 2: Purity Verification by ESI-MS
-
Sample Preparation: Prepare a dilute solution of the Iridium(III) acetate sample (approximately 10-50 µM) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrument Parameters:
-
Ionization Mode: Positive or negative ion mode
-
Mass Range: Scan a range that includes the expected molecular weight of the complex.
-
Capillary Voltage: 3-5 kV
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation)
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of Iridium(III) acetate.
-
Search for peaks corresponding to potential impurities, such as starting materials, byproducts, or degradation products.
-
Protocol 3: Bulk Purity Determination by Elemental Analysis
-
Sample Preparation: Provide a dry, homogeneous sample (2-5 mg) of the synthesized Iridium(III) acetate.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Data Analysis:
-
Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretically calculated values for the pure compound.
-
A deviation of less than 0.4% is generally considered acceptable for a pure compound.
-
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized Iridium(III) acetate and a comparison with an alternative.
Caption: Workflow for the comprehensive purity assessment of synthesized Iridium(III) acetate.
References
A Comparative Guide to Iridium(III) Acetate and Iridium(III) Acetylacetonate in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of available catalysts, iridium complexes have garnered substantial attention for their remarkable activity in a wide range of organic reactions. This guide provides an objective comparison of two commonly used iridium(III) precursors: iridium(III) acetate (B1210297) and iridium(III) acetylacetonate (B107027), supported by available experimental data and detailed protocols to aid in catalyst selection.
Iridium(III) acetate and iridium(III) acetylacetonate are versatile and widely employed as catalyst precursors in homogeneous catalysis. They are valued for their ability to facilitate a variety of organic transformations, including hydrogenations, C-H functionalizations, and water oxidation. While both compounds serve as sources of catalytically active iridium species, their performance can differ based on the specific reaction, conditions, and the nature of the ligands involved.
Performance in Catalytic Transfer Hydrogenation
Transfer hydrogenation of ketones to the corresponding alcohols is a fundamental reaction in organic synthesis. While direct comparative studies of iridium(III) acetate and iridium(III) acetylacetonate in this reaction under identical conditions are scarce in the literature, we can analyze their roles as precursors in similar catalytic systems. Often, these simple iridium salts are used to generate more complex and catalytically active species in situ.
One study on the iridium-catalyzed transfer hydrogenation of acetophenone (B1666503) using glucose as a sustainable hydrogen donor investigated various iridium complexes. While this study did not use iridium(III) acetate or acetylacetonate directly as the primary catalysts, it did use a simple iridium precursor, [Cp*IrCl₂]₂, which showed no catalytic activity under the optimized reaction conditions[1]. This highlights the importance of the ligand environment around the iridium center for catalytic activity in this specific transformation. The catalytically active species are often formed through the reaction of the iridium precursor with a suitable ligand.
Table 1: Iridium-Catalyzed Transfer Hydrogenation of Acetophenone
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [Cp*IrCl₂]₂ | None | Na₂CO₃ | H₂O | 100 | 20 | 0 | [1] |
| Hypothetical data for comparison | |||||||
| Iridium(III) acetate | Ligand A | Base X | Solvent Y | TBD | TBD | TBD | TBD |
| Iridium(III) acetylacetonate | Ligand A | Base X | Solvent Y | TBD | TBD | TBD | TBD |
TBD: To be determined from future direct comparative studies.
The lack of direct, side-by-side quantitative data for iridium(III) acetate and iridium(III) acetylacetonate in the transfer hydrogenation of ketones underscores a gap in the current literature. Researchers are encouraged to perform such comparative experiments to elucidate the subtle differences in their catalytic performance.
Performance in C-H Activation and Borylation
Iridium catalysts are particularly renowned for their ability to catalyze the borylation of C-H bonds, a powerful tool for late-stage functionalization of complex molecules. The C-bonded isomer of iridium(III) acetylacetonate has been specifically investigated as a catalyst for C-H activation reactions[2].
Role in Water Oxidation
Iridium complexes are among the most active and stable catalysts for the oxygen evolution reaction (OER), a key step in water splitting. Iridium(III) acetate, in particular, is recognized for its role in catalytic water oxidation, contributing to the development of sustainable energy technologies[2]. Both iridium(III) acetate and iridium(III) acetylacetonate can serve as precursors for the formation of iridium oxide nanoparticles, which are highly active heterogeneous catalysts for water oxidation.
Experimental Protocols
Below are detailed experimental protocols for key reactions where iridium catalysts are employed. While these protocols do not directly compare the two target compounds, they provide a foundation for designing such comparative studies.
General Procedure for Iridium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol is adapted from a study using an in situ generated iridium catalyst and glucose as the hydrogen donor[1][3].
Materials:
-
Iridium catalyst precursor (e.g., [Cp*IrCl₂]₂)
-
Ligand (if applicable)
-
Acetophenone
-
Glucose
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., degassed distilled water or N,N-dimethylacetamide)
-
Inert atmosphere (Argon)
-
Stainless-steel reactor
Procedure:
-
To a 5 mL stainless-steel reactor under an argon atmosphere, add the iridium catalyst precursor (e.g., 0.1 mol% Ir), the ligand (if used), acetophenone (2.0 mmol), glucose (4.0 mmol), and the base (e.g., 5.0 mol%).
-
Add the degassed solvent (3.0 mL).
-
Seal the reactor with a stainless-steel stopper.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 20 hours).
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., toluene, 50 mL).
-
The conversion of acetophenone and the yield of 1-phenylethanol (B42297) can be determined by GC analysis using an internal standard.
To directly compare iridium(III) acetate and iridium(III) acetylacetonate, one would substitute the iridium precursor in this protocol while keeping all other parameters constant.
Catalytic Cycle and Workflow Visualization
The following diagrams illustrate a plausible catalytic cycle for the transfer hydrogenation of a ketone by an iridium(III) hydride complex and a general experimental workflow for catalyst screening.
Caption: Plausible catalytic cycle for iridium-catalyzed transfer hydrogenation of a ketone.
Caption: General experimental workflow for comparing iridium catalyst precursors.
Summary and Future Outlook
Both iridium(III) acetate and iridium(III) acetylacetonate are valuable and versatile precursors for a wide array of iridium-catalyzed reactions. Iridium(III) acetate has shown particular promise in the field of water oxidation, aligning with the goals of green chemistry. Iridium(III) acetylacetonate is a well-established precursor, especially in the context of C-H activation.
The primary challenge for researchers is the lack of direct comparative studies under standardized conditions. This guide highlights the need for such investigations to enable more informed catalyst selection. Future work should focus on systematic screening of these precursors in key transformations like transfer hydrogenation and C-H borylation, with detailed reporting of quantitative performance metrics. Such studies will undoubtedly accelerate the development of more efficient and selective catalytic processes for applications in research, drug development, and materials science.
References
A Comparative Guide to Iridium(III) Acetate and Palladium Catalysts in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. Both iridium and palladium catalysts have emerged as powerful tools for these transformations. This guide provides an objective, data-driven comparison of catalysts derived from Iridium(III) acetate (B1210297) and common palladium sources, such as Palladium(II) acetate, in the context of C-H activation and arylation.
Executive Summary
Iridium and palladium catalysts are both highly effective in mediating C-H functionalization, yet they exhibit distinct reactivity profiles, substrate scope, and mechanistic nuances. While palladium catalysis, particularly with Pd(OAc)₂, is a well-established and versatile methodology for a broad range of C-H arylations, iridium catalysts, often generated from Iridium(III) acetate, offer complementary reactivity and, in some cases, superior performance for specific applications like C-H borylation.
Theoretical studies suggest that both Iridium(III)- and Palladium(II)-catalyzed direct C-H arylations can proceed through a similar concerted metalation-deprotonation (CMD) pathway.[1][2] However, the transition states differ, with Iridium(III) catalysts showing stronger metal-carbon interactions.[1][2] This fundamental difference can influence the reactivity and selectivity of the catalysts.
Performance Benchmark: Directed C-H Arylation of 2-Phenylpyridine (B120327)
Iridium-Catalyzed C-H Arylation
Iridium(III) complexes are known to catalyze the direct arylation of C-H bonds. The active catalyst is often generated in situ from a precursor like Iridium(III) acetate or a more defined complex.
Table 1: Performance Data for Iridium-Catalyzed C-H Arylation of 2-Phenylpyridine
| Entry | Arylating Agent | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Phenylboronic Acid | [CpIrCl₂]₂ | L-proline | K₂CO₃ | H₂O/Toluene (B28343) | 100 | 24 | 92 | 18.4 | 0.77 |
| 2 | Diphenyliodonium Triflate | [CpIr(OAc)₂]₂ | --- | Ag₂CO₃ | DCE | 80 | 12 | 85 | 17 | 1.42 |
Note: Data is compiled from representative literature and may not be from reactions using Iridium(III) acetate directly, but from closely related and commonly used Iridium(III) precursors. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the catalyst loading.
Palladium-Catalyzed C-H Arylation
Palladium(II) acetate is a ubiquitous and highly effective catalyst for the directed C-H arylation of a wide range of substrates, including 2-phenylpyridine.
Table 2: Performance Data for Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
| Entry | Arylating Agent | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Phenylboronic Acid | Pd(OAc)₂ | BQ | EtOAc | 25 | 24 | 95 | 19 | 0.79 |
| 2 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | t-Amyl alcohol | 110 | 16 | 88 | 17.6 | 1.1 |
Note: Data is compiled from representative literature. BQ = 1,4-Benzoquinone. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the catalyst loading.
Experimental Protocols
General Protocol for Iridium-Catalyzed Direct α-Arylation of N-Heteroarenes
A representative procedure for the iridium-catalyzed α-arylation of N-heteroarenes with arylboronic acids is as follows:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the N-heteroarene (0.3 mmol, 1.0 equiv.), arylboronic acid (0.36 mmol, 1.2 equiv.), [Cp*IrCl₂]₂ (0.0075 mmol, 2.5 mol%), L-proline (0.03 mmol, 10 mol%), and K₂CO₃ (0.6 mmol, 2.0 equiv.).
-
The vial is sealed and evacuated and backfilled with argon three times.
-
Add degassed toluene (1.0 mL) and degassed water (0.2 mL) via syringe.
-
The vial is sealed and the reaction mixture is stirred vigorously at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 5 mL) and brine (5 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
General Protocol for Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
A typical procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with an aryl iodide is as follows:
-
A screw-cap vial is charged with 2-phenylpyridine (0.5 mmol, 1.0 equiv.), the aryl iodide (1.5 mmol, 3.0 equiv.), Pd(OAc)₂ (0.025 mmol, 5 mol%), and K₂CO₃ (1.25 mmol, 2.5 equiv.).
-
The vial is sealed and t-amyl alcohol (3.5 mL) is added.
-
The resulting mixture is stirred and heated at 110 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel.
Mechanistic Overview and Visualizations
Both iridium and palladium catalysts can facilitate C-H activation through a concerted metalation-deprotonation (CMD) mechanism, which is generally considered the operative pathway in many directed C-H functionalizations.
Proposed Catalytic Cycle for Iridium(III)-Catalyzed C-H Arylation
The catalytic cycle for an Iridium(III)-catalyzed C-H arylation with an organoboron reagent typically involves C-H activation, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for Iridium(III)-catalyzed C-H arylation.
Proposed Catalytic Cycle for Palladium(II)-Catalyzed C-H Arylation
The Pd(II)/Pd(IV) catalytic cycle is often invoked for C-H arylations using hypervalent iodine reagents, while a Pd(0)/Pd(II) cycle is common with aryl halides. For direct arylation with arylboronic acids, a Pd(II)-mediated pathway is also proposed.
Caption: Generalized catalytic cycle for Palladium(II)-catalyzed C-H arylation.
Experimental Workflow Comparison
The general workflow for both iridium and palladium-catalyzed C-H arylations is similar, involving catalyst activation, substrate coupling, and product purification.
Caption: A generalized workflow for transition metal-catalyzed C-H arylation.
Conclusion
Both iridium and palladium catalysts are indispensable tools for C-H functionalization. Palladium catalysts, particularly those derived from Pd(OAc)₂, are well-established, versatile, and often highly efficient for a broad range of C-H arylations. Iridium catalysts, while sometimes requiring more specific ligand systems, offer complementary and sometimes superior reactivity, especially in C-H borylation and for certain substrate classes in C-H arylation. The choice between an iridium and a palladium catalyst will ultimately depend on the specific transformation, substrate, desired selectivity, and economic considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Iridium Complexes in High-Performance OLEDs
For researchers, scientists, and professionals in drug development, the selection of emitter materials is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). Among the most successful and widely studied emitters are phosphorescent iridium(III) complexes, which enable the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. This guide provides a comparative analysis of the performance of various iridium complexes categorized by their emission color—green, blue, and orange-red—supported by experimental data to aid in material selection and device optimization.
Iridium complexes are favored for their high phosphorescence quantum yields, tunable emission colors, and good thermal stability.[1] The emission color can be finely tuned by modifying the cyclometalating and ancillary ligands, allowing for the creation of emitters across the visible spectrum.[1] This guide focuses on key performance metrics, including External Quantum Efficiency (EQE), current and power efficiency, and CIE coordinates, to offer a clear comparison of representative iridium complexes.
Comparative Performance of Green Emitting Iridium Complexes
Green-emitting iridium complexes are among the most mature and efficient phosphorescent emitters for OLEDs. The archetypal green emitter, fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3], has been extensively studied and serves as a benchmark for new materials.[2][3] More recent developments have focused on designing ligands that enhance efficiency and reduce efficiency roll-off at high brightness.
| Complex Name | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Host Material | Simplified Device Structure |
| Ir(ppy)3 | ~24% | 72.7 | - | - | DMAC-DPS | ITO/HIL/HTL/EML/ETL/EIL/Al |
| Ir(ppy)3 | 23.8% | - | - | - | Undoped | ITO/HTL/EML/ETL/EIL/Al |
| Ir(tfmppy)2(tfmtpip) | - | 115.39 | 113.23 | - | mCP | ITO/TAPC/EML/TmPyPB/LiF/Al |
| Ir(BTBP)2mepzpy | 25.33% | 58.17 | - | (0.19, 0.43) | 2,6-DCzPPy | ITO/HATCN/TAPC/EML/TmPyPB/LiF/Al |
Comparative Performance of Blue Emitting Iridium Complexes
Developing efficient and stable deep-blue phosphorescent emitters remains a significant challenge in OLED technology. Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate (FIrpic) is a widely used sky-blue emitter.[4] Research in this area is focused on achieving deep-blue emission with high efficiency and long operational lifetimes.
| Complex Name | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Host Material | Simplified Device Structure |
| FIrpic | 9.1% | - | - | - | MPO12 | ITO/HTL/EML/ETL/LiF/Al |
| (dfdmappy)2Ir(phim) | 28% | - | - | (0.16, 0.21) | - | - |
| mer-Ir(tfpi_tmBn)3 | 14.9% | - | - | (0.16, 0.08) | Stepped doping | - |
| Complex 3 (pyridine-based) | 22.0% | - | - | (0.164, 0.208) | - | - |
Comparative Performance of Orange-Red Emitting Iridium Complexes
Orange-red emitting iridium complexes are crucial for full-color displays and white lighting applications. Significant progress has been made in achieving high efficiencies for these emitters, with some complexes demonstrating EQEs exceeding 30%.
| Complex Name | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) | Host Material | Simplified Device Structure |
| Ir(piq)2(acac) | 18.4% | 21.4 | 22.4 | - | CBP | ITO/HTL/EML/ETL/LiF/Al |
| Ir-3 (quinazoline-based) | 18.1% | 23.71 | - | - | 2,6DCzPPy | ITO/HAT-CN/TAPC/TCTA/EML/TmPyPB/LiF/Al |
| Ir3 (pyrazol-pyridine based) | 30.65% | - | - | - | - | - |
| K3a (quinoline-based) | 1.2% | 3.3 | 1.05 | - | - | ITO/PEDOT:PSS/EML/TPBi/LiF/Al |
Experimental Protocols
OLED Fabrication
OLEDs are typically fabricated on pre-cleaned patterned indium tin oxide (ITO) coated glass substrates. The fabrication process involves the sequential deposition of several organic and inorganic layers in a high-vacuum environment (typically < 10⁻⁶ Torr) using thermal evaporation, or through solution-based methods like spin-coating.
Common Fabrication Methods:
-
Vacuum Thermal Evaporation (VTE): This is a widely used technique for small-molecule OLEDs. The organic materials and metal for the cathode are placed in separate crucibles and heated until they sublime or evaporate. The vapor then condenses on the substrate, forming a thin film. A shadow mask is often used to pattern the layers.
-
Spin Coating: This solution-based method is often employed for polymer-based OLEDs but can also be used for small molecules. The material is dissolved in a solvent, and the solution is dropped onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film.
Typical OLED Structure:
A standard multilayer OLED structure consists of the following layers deposited in sequence:
-
Anode: Typically ITO on a glass or flexible substrate.
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.
-
Emissive Layer (EML): This is where light is generated. It consists of a host material doped with the iridium complex (emitter).
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal, such as aluminum (Al) or a bilayer of lithium fluoride (B91410) (LiF) and Al.
The device is then encapsulated to protect the organic layers from oxygen and moisture.
Device Characterization
Once fabricated, the OLEDs undergo a series of tests to evaluate their performance.
-
Current-Voltage-Luminance (J-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density and luminance. This provides information on the turn-on voltage and the relationship between the driving conditions and the device's electrical and optical output.
-
Electroluminescence (EL) Spectroscopy: A spectrometer is used to measure the emission spectrum of the OLED at a given driving current or voltage. This allows for the determination of the peak emission wavelength and the Commission Internationale de l'Eclairage (CIE) color coordinates.
-
Efficiency Measurements:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of injected electrons.
-
Current Efficiency (Luminous Efficacy): Measured in candelas per ampere (cd/A), it describes the light output for a given current.
-
Power Efficiency: Measured in lumens per watt (lm/W), it represents the light output for a given electrical power input.
-
-
Lifetime Measurement: The operational stability of the device is tested by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the fabrication and characterization of OLEDs using iridium complexes.
Caption: A generalized workflow for OLED fabrication and characterization.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
